Estradiol propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRZWCSVWBYSC-AGRFSFNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048985 | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3758-34-7 | |
| Record name | Estradiol, 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Non-Genomic Effects of Estradiol Propionate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth examination of the non-genomic signaling mechanisms of estradiol (B170435). While the prodrug form is Estradiol Propionate, its biological activity is exerted by 17β-estradiol following esterase cleavage. The non-genomic effects are characterized by their rapidity, occurring within seconds to minutes, and are initiated by receptors located at the cell membrane or within the cytoplasm. These pathways, distinct from the classical nuclear receptor-mediated gene transcription, involve the activation of various kinase cascades and the mobilization of intracellular second messengers. This guide details the core signaling pathways, presents quantitative data in tabular format, provides comprehensive experimental protocols, and visualizes the molecular interactions using signaling diagrams.
Introduction to Non-Genomic Estradiol Signaling
Steroid hormones like 17β-estradiol traditionally have been understood to function through genomic mechanisms, where the hormone binds to intracellular receptors (ERα, ERβ) that translocate to the nucleus and act as ligand-activated transcription factors to regulate gene expression.[1][2] This process typically occurs over hours to days. However, a substantial body of evidence has established that estrogens also elicit rapid, non-genomic responses that are too swift to be explained by gene transcription.[3][4] These effects are initiated by distinct populations of estrogen receptors located at the plasma membrane (mER), in the cytoplasm, and associated with organelles like the endoplasmic reticulum.[2][5][6]
The primary receptors implicated in these rapid signaling events are membrane-associated forms of ERα and ERβ, as well as the G protein-coupled Estrogen Receptor (GPER), formerly known as GPR30.[3][7] Upon estradiol binding, these receptors trigger a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the rapid mobilization of intracellular calcium.[1][4][7][8] These pathways play crucial roles in regulating cellular functions across cardiovascular, nervous, and endocrine systems.[6][7]
Core Signaling Pathways
GPER-Mediated Transactivation of EGFR and ERK Signaling
The G protein-coupled Estrogen Receptor (GPER) is a seven-transmembrane receptor that binds estradiol with high affinity.[9][10] Its activation initiates a cascade of events, a hallmark of which is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves GPER-mediated activation of Src, a non-receptor tyrosine kinase, which in turn stimulates matrix metalloproteinases (MMPs).[7][10] The MMPs cleave membrane-anchored heparin-binding EGF (HB-EGF), releasing it to bind and activate EGFR.[10] This leads to the activation of the canonical MAPK/ERK signaling pathway.[10][11] Separately, GPER can also couple to Gαs proteins to activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[7][12]
Table 1: Quantitative Data on Estradiol-Induced ERK1/2 Phosphorylation
| Cell Type | Estradiol Conc. | Time to Peak Activation | Fold Increase (p-ERK/Total ERK) | Reference |
|---|---|---|---|---|
| MCF-7 Breast Cancer Cells | 1 nM | 5-10 minutes | 5- to 10-fold | [11] |
| SKBR3 Breast Cancer Cells | 1 nM | ~5 minutes | ~5-fold | [11] |
| GH3/B6/F10 Pituitary Cells | 1 nM | 3 minutes, 15-30 minutes | Significant increase vs. control | [13] |
| Primary Cerebellar Granule Cells | 10 nM | 5 minutes | ~2.5-fold |[14] |
Membrane ERα-Mediated PI3K/Akt Signaling
A subpopulation of classical estrogen receptor alpha (ERα) is localized to plasma membrane caveolae, cholesterol-rich microdomains that act as signaling hubs.[6] Upon estradiol binding, mERα forms a complex with scaffolding proteins, such as modulator of non-genomic activity of ER (MNAR), and signaling molecules like c-Src and the p85 regulatory subunit of PI3K.[2][6] This interaction activates the PI3K catalytic subunit (p110), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation.[15] A key downstream target of activated Akt in vascular endothelial cells is endothelial nitric oxide synthase (eNOS), which produces the vasodilator nitric oxide (NO).[1][6]
Table 2: Quantitative Data on Estradiol-Induced Akt Phosphorylation
| Cell Type | Estradiol Conc. | Time to Activation | Time to Max Activation | Reference |
|---|
| Primary Cortical Neurons | 10 nM | 10 minutes | 30 minutes |[15] |
Rapid Intracellular Calcium ([Ca²⁺]i) Mobilization
One of the most immediate non-genomic effects of estradiol is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[16][17] This response occurs within seconds of hormone application and is often mediated by GPER or another novel Gq-coupled membrane estrogen receptor.[8][18] The signaling involves the activation of Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[19] This calcium surge is typically independent of extracellular calcium, demonstrating its origin from intracellular stores.[16][19]
Table 3: Quantitative Data on Estradiol-Induced Calcium Mobilization
| Cell Type | Estradiol Conc. Range | Time to Response | Magnitude of [Ca²⁺]i Increase | Reference |
|---|---|---|---|---|
| Chicken Granulosa Cells | 10⁻¹⁰ M - 10⁻⁶ M | < 5 seconds | 4- to 8-fold increase | [16] |
| Osteocyte-like MLO-Y4 Cells | Dose-dependent | Rapid | Elevated [Ca²⁺]i & oscillation freq. | [8] |
| Arcuate Nucleus Neurons | 10 nM | Rapid | Induced Ca²⁺ release |[19] |
Detailed Experimental Protocols
Protocol: Western Blotting for ERK1/2 Phosphorylation
This protocol provides a method for quantifying the rapid, estradiol-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., MCF-7, GH₃/B6/F10) in appropriate media. Prior to treatment, starve cells in phenol (B47542) red-free medium containing charcoal-stripped serum for 24-48 hours to reduce basal signaling.[20]
-
Hormone Treatment: Treat cells with 17β-estradiol (e.g., 1 nM) for various short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).[11][13]
-
Cell Lysis: Immediately terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry electrotransfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.[13]
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Reprobing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Protocol: Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines the ratiometric measurement of [Ca²⁺]i using the fluorescent indicator Fura-2 AM. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while the emission wavelength remains constant at ~510 nm.[21]
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.
-
Dye Loading Solution: Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in anhydrous DMSO).[22] For the loading buffer, dilute the stock solution into a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM.[21][22] The addition of a mild surfactant like Pluronic F-127 can aid in dye solubilization.[21]
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[21][22] The optimal time and temperature should be determined empirically for each cell type.[21]
-
Washing and De-esterification: After loading, wash the cells with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester group by intracellular esterases, which traps the active Fura-2 dye inside the cells.[22][23]
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), appropriate filters, and a sensitive camera (e.g., CCD or sCMOS).
-
Data Acquisition:
-
Continuously perfuse the cells with HBSS to maintain viability.
-
Acquire a baseline recording by capturing pairs of images (one at 340 nm excitation, one at 380 nm) every few seconds.
-
Introduce 17β-estradiol into the perfusion buffer at the desired concentration.
-
Continue recording to capture the resulting change in fluorescence intensity.[19]
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to individual cells.
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F₃₄₀/F₃₈₀).[23]
-
The ratio value is directly proportional to the intracellular calcium concentration and provides a reliable measurement that minimizes artifacts from uneven dye loading or photobleaching.[23]
-
References
- 1. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 2. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 5. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17β-estradiol rapidly activates calcium release from intracellular stores via the GPR30 pathway and MAPK phosphorylation in osteocyte-like MLO-Y4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPER - Wikipedia [en.wikipedia.org]
- 10. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Signaling Mechanisms of Estrogens in the Developing Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
- 18. Rapid signaling of estrogen in hypothalamic neurons involves a novel G-protein-coupled estrogen receptor that activates protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estrogen evokes a rapid effect on intracellular calcium in neurons characterized by calcium oscillations in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combinations of Physiologic Estrogens with Xenoestrogens Alter ERK Phosphorylation Profiles in Rat Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Synthesis and Purification of Estradiol Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen, estradiol. This document details chemical synthesis pathways, including the preparation of estradiol 17-propionate and estradiol 3,17-dipropionate, as well as robust purification protocols. Quantitative data from various methodologies are summarized for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual representations of the synthesis and purification workflows to aid in practical application.
Introduction to Estradiol Propionate
This compound is an estrogen medication and a synthetically produced ester derivative of estradiol, the primary female sex hormone. The addition of propionate esters to the estradiol molecule enhances its lipophilicity, thereby prolonging its release and duration of action when administered. It exists primarily in two forms: estradiol 17-propionate and estradiol 3,17-dipropionate. These compounds are of significant interest in pharmaceutical research and development for their potential applications in hormone replacement therapy and other endocrine-related treatments.
Synthesis of this compound
The synthesis of this compound typically starts from either estradiol or estrone (B1671321). The key reaction is the esterification of one or both hydroxyl groups of the estradiol molecule with a propionylating agent.
Synthesis of Estradiol 3-Monopropionate via Reduction
One established method for the synthesis of estradiol 3-monopropionate involves the reduction of estrone propionate.
-
Reaction: Estrone 3-propionate is reduced, for example, using platinum oxide as a catalyst in a solvent like ethyl acetate (B1210297) under hydrogen atmosphere.
-
Yield: This method has been reported to achieve a high yield of 95%.[1]
The general workflow for this synthesis is outlined below:
References
An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol Propionate
Estradiol (B170435) propionate (B1217596), an ester of the natural estrogen estradiol, has been utilized in various pharmaceutical formulations for its hormonal activity. This technical guide provides a comprehensive overview of its core chemical properties and stability profile, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental methodologies and visual representations of relevant biological and experimental frameworks.
Core Chemical Properties
Estradiol propionate is a synthetic ester of the 17β-hydroxy group of estradiol. This esterification modifies the pharmacokinetic profile of estradiol, leading to a more prolonged duration of action. A summary of its key chemical identifiers and properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | [1][2] |
| Molecular Weight | 328.45 g/mol | [1][2] |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | [1][3] |
| CAS Number | 3758-34-7 | [1][3] |
| Melting Point | 199-200 °C | [4] |
| Appearance | White crystalline powder | [5] |
| pKa (predicted) | 10.25 ± 0.60 | [4] |
Solubility Profile
The solubility of this compound is a critical factor in its formulation and delivery. It is practically insoluble in water but demonstrates solubility in various organic solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [5] |
| Ethanol | Soluble (1 part in 40) | [5] |
| Chloroform | Soluble (1 in 7) | [5] |
| Diethyl ether | Soluble (1 in 2800) | [5] |
| Acetone | Soluble | [5] |
| Dioxane | Soluble | [4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble | [4] |
| Methanol | Slightly soluble (with heating) | [4] |
Stability and Degradation
The stability of this compound is paramount for ensuring its therapeutic efficacy and safety. As an ester, it is susceptible to hydrolysis, particularly in the presence of acids or bases, which would cleave the propionate group to yield estradiol. The phenolic hydroxyl group at the C3 position is also a potential site for oxidation.
Storage Recommendations: For long-term storage, this compound should be kept in a well-closed container, protected from light, at a controlled room temperature. The parent compound, estradiol, is recommended to be stored at -20°C for long-term stability, suggesting that similar conditions would be beneficial for its esters to minimize degradation.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the chemical properties and stability of this compound. Below are outlines of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This method is fundamental for determining the purity of this compound and for monitoring its degradation over time in stability studies.
Objective: To quantify the amount of this compound and detect the presence of impurities or degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of acetonitrile (B52724) and water is typically used. A common starting point is a 60:40 (v/v) mixture, which can be optimized based on the separation efficiency.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase. For stability samples, the formulation excipients may need to be considered for extraction procedures.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 280 nm (corresponding to the absorbance maximum of the phenolic ring)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. The area under the peak is used to calculate the concentration based on the calibration curve. Degradation products would appear as additional peaks.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is employed to determine the melting point and to study the thermal stability of this compound.
Objective: To determine the melting point and assess the thermal behavior of the compound.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to 250 °C.
-
Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The shape and size of the peak can also provide information about the purity of the sample.
Signaling Pathway and Experimental Workflow
Estradiol and its esters, including this compound, exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for studying the effects of this compound.
References
- 1. Estradiol, 17-propionate | C21H28O3 | CID 19571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol 3-propionate - Wikipedia [en.wikipedia.org]
- 3. Estradiol monopropionate - Wikipedia [en.wikipedia.org]
- 4. beta-Estradiol 17-propionate | 3758-34-7 [amp.chemicalbook.com]
- 5. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Estradiol propionate receptor binding affinity and specificity
An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of Estradiol (B170435) Propionate (B1217596)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol propionate is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, undergoing hydrolysis in the body to release the active estradiol molecule. This guide provides a detailed examination of the receptor binding characteristics of this compound, focusing on its affinity and specificity for nuclear hormone receptors. It clarifies that while the ester form has minimal intrinsic receptor affinity, its therapeutic action is mediated through the high-affinity binding of its active metabolite, 17β-estradiol, to Estrogen Receptors α (ERα) and β (ERβ). This document summarizes the available binding data, details the experimental protocols used for affinity determination, and illustrates the relevant biological pathways.
Introduction: this compound as a Prodrug
This compound is an esterified form of 17β-estradiol, the most potent endogenous human estrogen. Esterification at the C17β position increases the molecule's lipophilicity and metabolic stability, which prolongs its duration of action when administered parenterally. It is crucial to understand that estradiol esters are essentially inactive prodrugs. Their biological effects are not derived from their direct binding to estrogen receptors, but rather from their slow, systemic hydrolysis by esterase enzymes, which releases the active 17β-estradiol.
In vitro, estradiol esters exhibit very low binding affinity for estrogen receptors. For instance, similar esters like estradiol valerate (B167501) and estradiol sulfate (B86663) have only about 2% of the binding affinity of estradiol for the estrogen receptor.[1] Any minimal binding observed in bioassays may be attributable to the partial conversion of the ester back into its parent estrogen.[1] Therefore, to understand the functional activity of this compound, one must examine the receptor binding profile of 17β-estradiol.
Receptor Binding Affinity
The biological activity of this compound is dictated by the binding of its active metabolite, 17β-estradiol, to the two main subtypes of the estrogen receptor: ERα and ERβ. Estradiol binds with high affinity and specificity to both receptor subtypes.
Quantitative Binding Data
The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The data below pertains to 17β-estradiol, the active form of this compound.
| Ligand | Receptor | Binding Affinity (Kd) [nM] | Relative Binding Affinity (RBA) |
| 17β-Estradiol | ERα | ~0.06 - 0.2 | 100% |
| 17β-Estradiol | ERβ | ~0.1 - 0.4 | ~90-100% |
| This compound | ERα / ERβ | Very High (Low Affinity) | <2% (Estimated)[1] |
Note: The RBA of estradiol is set to 100% as the reference standard. The affinity of this compound itself is negligible, with its activity being dependent on conversion to estradiol.
Receptor Specificity
Receptor specificity refers to the ability of a ligand to bind preferentially to one type of receptor over others. 17β-estradiol is highly specific for estrogen receptors. Its cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), is very low.
Cross-Reactivity Profile
The specificity of this compound is again determined by its active metabolite, 17β-estradiol. While some degree of interaction between steroid hormone signaling pathways exists, the direct binding of estradiol to other steroid receptors is minimal and typically not physiologically significant under normal concentrations.
| Ligand | Primary Receptors | Other Steroid Receptors | Specificity Profile |
| 17β-Estradiol | ERα, ERβ | AR, PR, GR, MR | High specificity for ERα and ERβ. Estradiol has been shown to have a much lower affinity (over 100-fold less) for the androgen receptor compared to dihydrotestosterone (B1667394) (DHT).[2] |
| This compound | ERα, ERβ (via Estradiol) | AR, PR, GR, MR | As a prodrug, its functional specificity is identical to that of estradiol. The intact ester has negligible affinity for any steroid receptor. |
AR: Androgen Receptor; PR: Progesterone Receptor; GR: Glucocorticoid Receptor; MR: Mineralocorticoid Receptor.
Experimental Protocols
The binding affinity of ligands like estradiol is determined using in vitro assays. The most common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the 'competitor', e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the inhibition constant (Ki).
Methodology:
-
Receptor Preparation:
-
A source of estrogen receptors is prepared, typically from rat uterine cytosol or from cells engineered to express recombinant human ERα or ERβ.[1]
-
Tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol).[1]
-
The homogenate is centrifuged to produce a supernatant (cytosol) containing the soluble receptors.[1]
-
Protein concentration in the cytosol is determined using a standard protein assay.[3]
-
-
Assay Incubation:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-17β-estradiol, typically 0.5-1.0 nM) is incubated with the receptor preparation.[1]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.[4]
-
Incubation is carried out at a controlled temperature (e.g., 4°C or 30°C) until binding equilibrium is reached.[5]
-
-
Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by vacuum filtration onto glass fiber filters, which trap the larger receptor-ligand complexes.[5]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Total Binding: Measured in the absence of any competitor.
-
Non-specific Binding: Measured in the presence of a very high concentration of an unlabeled ligand to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
The IC50 value is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Signaling Pathways
Upon release from its propionate ester, 17β-estradiol activates complex signaling networks. These can be broadly categorized into genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways.
Classical Genomic Signaling
The traditional mechanism of estrogen action involves the regulation of gene expression.[6]
-
Ligand Binding: Lipophilic estradiol diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.
-
Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). The complex then translocates to the nucleus if not already there.[7]
-
DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]
-
Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, ultimately altering protein synthesis and cellular function.[7]
Non-Genomic Signaling
Estradiol can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs).[8]
-
Membrane Receptor Activation: Estradiol binds to mERs, which can be associated with caveolae and growth factor receptors like EGFR and IGF-1R.[6][8]
-
Kinase Cascade Activation: This binding rapidly activates intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[9]
-
Downstream Effects: These pathways can lead to various rapid cellular events, such as ion channel modulation, activation of endothelial nitric oxide synthase (eNOS), and influencing the activity of other transcription factors.[9]
Conclusion
This compound is a therapeutically effective prodrug whose activity is entirely dependent on its conversion to 17β-estradiol. The intact ester has negligible affinity for any steroid receptor. The resulting 17β-estradiol, however, is a high-affinity ligand that binds with high specificity to estrogen receptors α and β, initiating genomic and non-genomic signaling pathways that mediate its diverse physiological effects. For drug development and research professionals, understanding this prodrug mechanism is fundamental to interpreting pharmacokinetic and pharmacodynamic data and designing effective hormonal therapies. All affinity and specificity studies should therefore focus on the active metabolite, 17β-estradiol, rather than the ester itself.
References
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. Estrogen down-regulation of androgen receptors in cultured human mammary cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen ester [medbox.iiab.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Determinants of ligand specificity of estrogen receptor-alpha: estrogen versus androgen discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Historical Research Applications of Estradiol Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596), an ester of the primary female sex hormone 17β-estradiol, has played a significant, albeit often understated, role in the historical landscape of endocrinological research. As a more potent and longer-lasting formulation than estradiol itself, its application in early to mid-20th-century studies was instrumental in elucidating the fundamental physiological and pharmacological effects of estrogens. This technical guide provides a comprehensive overview of the historical research applications of estradiol propionate, detailing its use in foundational studies, summarizing key quantitative findings, and outlining the experimental protocols that paved the way for our modern understanding of steroid hormones.
Historical Context and Early Applications
The early 20th century marked a period of intense investigation into the nature of "internal secretions" and their role in regulating bodily functions. Following the isolation and structural determination of estrogens in the 1920s and 1930s, researchers sought to understand their wide-ranging effects. This compound, synthesized to provide a more sustained release of estradiol compared to the parent hormone, became a valuable tool in these early investigations. Its use allowed for more stable and prolonged hormonal effects in animal models, facilitating the study of its impact on reproductive tissues, the endocrine system, and behavior.
Early research involving this compound often focused on its effects in conjunction with androgens like testosterone (B1683101) propionate to unravel the complex interplay between male and female sex hormones. These studies were crucial in establishing the foundational principles of hormonal regulation of reproductive physiology.
Key Historical Research Areas
Reproductive Physiology and Endocrinology
Some of the earliest and most impactful research involving this compound centered on its effects on the reproductive organs and the pituitary gland. A notable area of investigation was the interaction between estrogens and androgens in regulating gonadotropin secretion and maintaining the health of reproductive tissues.
Experimental Protocol: Investigation of Estradiol and Testosterone Propionate on the Male Rat Reproductive System (circa 1960)
-
Objective: To determine the effects of estradiol, testosterone propionate, and their combination on the reproductive organs and gonadotropin content of the pituitary in male rats.
-
Animal Model: 30-day-old male rats.
-
Treatment Groups:
-
Control (untreated)
-
Estradiol (0.05 mg)
-
Testosterone propionate (1 mg)
-
Combination of estradiol (0.05 mg) and testosterone propionate (1 mg)
-
-
Administration: Daily subcutaneous injections.
-
Duration: The study was conducted over four weeks, with subgroups of animals assessed at weekly intervals.
-
Endpoints:
-
Weight of testes, prostate, and seminal vesicles.
-
Gonadotropin content of the pituitary gland.
-
-
Key Findings: Estradiol alone caused a marked reduction in the weight of the testes, prostate, and seminal vesicles.[1] Testosterone propionate, both alone and in combination with estradiol, maintained testicular weight at approximately 85% of the control group.[1] Estradiol significantly reduced pituitary gonadotropin content, an effect that was partially antagonized by testosterone propionate in the initial weeks of treatment.[1]
Experimental Workflow: Early Investigation of Hormonal Effects on Reproductive Organs
Toxicology and Carcinogenesis
The potential for estrogens to induce cancer was recognized in early research. Studies from the mid-20th century investigated the carcinogenic properties of various estrogenic compounds, including steroidal estrogens. These historical toxicology studies laid the groundwork for our understanding of hormone-dependent cancers.
Experimental Protocol: Early Carcinogenesis Bioassay of a Steroidal Estrogen
-
Objective: To evaluate the toxicologic and carcinogenic potential of a steroidal estrogen in laboratory animals.
-
Animal Model: Typically rats or mice of a specific strain (e.g., Sprague-Dawley rats).
-
Treatment Groups:
-
Control group (vehicle only)
-
Multiple dose groups of the test estrogen administered in the feed.
-
-
Administration: Chronic exposure through diet, often starting from conception and continuing for a significant portion of the animal's lifespan.
-
Duration: Typically two years.
-
Endpoints:
-
Clinical observations and body weight measurements.
-
Complete histopathological examination of over 40 tissues from each animal.
-
Incidence and type of tumors in different treatment groups compared to controls.
-
-
Key Findings from Historical Studies: Early studies on synthetic estrogens like ethinyl estradiol, a potent synthetic estrogen, demonstrated an increased incidence of uterine stromal polyps in female rats and preputial gland tumors in male rats, even at very low doses.[2] These findings highlighted the potential for even trace amounts of environmental estrogens to have biological effects.[2]
Quantitative Data from Historical Research
The following tables summarize quantitative data from historical and foundational research on estradiol and its esters.
Table 1: Effect of Estradiol and Testosterone Propionate on Male Rat Organ Weights (4 weeks of treatment)
| Treatment Group | Mean Testicular Weight (% of Control) | Mean Prostate Weight (% of Control) | Mean Seminal Vesicle Weight (% of Control) |
| Estradiol (0.05 mg) | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| Testosterone Propionate (1 mg) | ~85% | Maintained or Increased | Maintained or Increased |
| Combination | ~85% | Maintained or Increased | Maintained or Increased |
Data extrapolated from descriptive findings in historical literature.[1]
Table 2: Effect of Estradiol and Testosterone Propionate on Pituitary Gonadotropin Content in Male Rats
| Treatment Group | Gonadotropin Content after 1 Week (% Reduction from Peak) | Gonadotropin Content after >1 Week |
| Estradiol (0.05 mg) | ~40% | Reduced to zero |
| Testosterone Propionate (1 mg) | Modest Reduction | Progressive Decrease |
| Combination | Modest Reduction | Progressive Decrease |
Data extrapolated from descriptive findings in historical literature.[1]
Signaling Pathways of Estradiol
This compound is a prodrug that is metabolized to 17β-estradiol. Therefore, its biological effects are mediated through the same signaling pathways as endogenous estradiol. Historically, the understanding of these pathways has evolved from a simple nuclear receptor model to a more complex picture involving both genomic and non-genomic actions.
Classical Genomic Signaling Pathway
The traditional and best-understood mechanism of estradiol action is through its binding to intracellular estrogen receptors (ERs), primarily ERα and ERβ.
Classical Estrogen Receptor Signaling Pathway
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, it is now understood that estradiol can also elicit rapid, non-genomic effects. These are initiated by a subpopulation of ERs located at the cell membrane or within the cytoplasm.
Non-Genomic Estradiol Signaling
Conclusion
The historical research applications of this compound were pivotal in advancing our understanding of endocrine physiology. Its use in early animal studies provided a crucial foundation for comprehending the complex roles of estrogens in the body. While modern research employs more sophisticated tools and methodologies, the principles uncovered in these foundational studies remain central to the fields of endocrinology, reproductive biology, and drug development. This guide serves as a testament to the enduring legacy of this important research tool and the pioneering scientists who utilized it to unravel the mysteries of hormonal control.
References
- 1. The effect of testosterone propionate and estradiol given separately and in combination upon the reproductive organs and the gonadotrophin content of the pituitary in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Estradiol Propionate in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen 17β-estradiol, is utilized in research to create animal models requiring sustained estrogen levels. As a prodrug, its therapeutic and biological effects are dictated by the in vivo hydrolysis to the active 17β-estradiol. Understanding its pharmacokinetic profile is therefore critical for accurate dose selection, interpretation of experimental results, and translation to clinical applications. This guide provides a comprehensive overview of the known pharmacokinetics of estradiol esters in rodent models, with a specific focus on contextualizing the expected behavior of estradiol propionate. Due to a notable scarcity of direct pharmacokinetic studies on this compound, this document synthesizes data from related estradiol esters to provide a robust analytical framework. It includes detailed experimental protocols, comparative data tables, and visualizations of metabolic pathways and experimental workflows to serve as a practical resource for laboratory professionals.
Introduction: The Role of Esterification in Estradiol Pharmacokinetics
17β-estradiol, when administered in its native form, is characterized by rapid metabolism and clearance, resulting in a short biological half-life.[1] To overcome this limitation for research and therapeutic purposes, estradiol is often modified by esterification at the C-17 hydroxyl group. This process creates a more lipophilic prodrug that, when administered, forms a depot in muscle or subcutaneous tissue from which it is slowly released and subsequently hydrolyzed by endogenous esterases to yield the active 17β-estradiol.
The rate of hydrolysis and, consequently, the duration of action, is largely dependent on the length and structure of the attached fatty acid ester chain.[1] Shorter-chain esters, such as propionate and benzoate (B1203000), are generally hydrolyzed more rapidly, leading to a quicker onset and shorter duration of action compared to longer-chain esters like cypionate or valerate.[1]
Pharmacokinetic Profile of Estradiol and its Esters in Rodents
Metabolism and Clearance of Estradiol Esters
The rate-limiting step in the metabolism of estradiol esters is the enzymatic hydrolysis of the ester bond to release free estradiol.[1] A study in rats demonstrated that the clearance of estradiol itself is very rapid (t½ ≈ 2 minutes), while the clearance of its long-chain esters from the blood is somewhat slower (t½ ≈ 16 minutes).[1] However, the most significant difference lies in the rate of metabolism. The metabolic half-life for long-chain esters like estradiol-17-stearate can be as long as 580 minutes, indicating a very slow release of the active hormone.[1] It is expected that this compound, with a shorter acyl group, would have a metabolic half-life significantly shorter than long-chain esters but longer than unesterified estradiol.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for 17β-estradiol following intravenous administration in rats. This serves as a baseline for understanding the disposition of the active moiety once it is released from the propionate ester.
Table 1: Pharmacokinetic Parameters of 17β-Estradiol in Ovariectomized Sprague-Dawley Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-life (t½) | ~10 hours | [2] |
| Peak Serum Concentration (Cmax) | ~7000 pg/mL (at 15 min) | [2] |
| Time to Undetectable Levels | 72 hours | [2] |
Note: These values are for the active hormone, 17β-estradiol, not the ester prodrug. The profile following administration of an ester like this compound would show a delayed Tmax and a prolonged duration of elevated estradiol levels.
Experimental Protocols in Rodent Pharmacokinetic Studies
The methodologies employed in rodent pharmacokinetic studies are critical for the reliability and reproducibility of the data. Below are detailed protocols synthesized from relevant literature.
Animal Models and Preparation
-
Species/Strain: Studies commonly utilize adult Sprague-Dawley or Wistar rats and C57BL/6 mice.[2][3][4]
-
Surgical Preparation: To eliminate the influence of endogenous estrogens, female rodents are often ovariectomized (OVX).[2][4] Animals are allowed a recovery period (typically 1-2 weeks) before experimental procedures commence.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles (e.g., 12-h light/dark).[4] They are typically given ad libitum access to standard chow and water.
Drug Administration
-
Formulation: Estradiol esters are typically dissolved in a sterile oil vehicle, such as sesame oil or peanut oil, for intramuscular (IM) or subcutaneous (SC) injection.[3]
-
Dosing: Doses vary widely depending on the study's objective. For example, a dose of 10 µg/kg/day of estradiol has been used in rats to study its effects on metabolism.[5]
-
Route of Administration: The most common routes for creating a depot effect are subcutaneous or intramuscular injections. Intravenous (IV) administration is used to study the direct pharmacokinetics of the active drug, bypassing absorption delays.[2]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Common collection sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[2] Sample volumes typically range from 100-300 µL.[2]
-
Sample Processing: Blood is collected into appropriate tubes and centrifuged to separate plasma or serum, which is then stored frozen (e.g., -20°C or -80°C) until analysis.
-
Analytical Methods: Quantification of estradiol in plasma/serum is performed using highly sensitive analytical techniques such as:
-
Radioimmunoassay (RIA): A traditional and sensitive method for hormone quantification.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and is becoming the standard for steroid analysis.
-
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Estradiol Ester Metabolism Pathway
The following diagram illustrates the fundamental metabolic pathway for an estradiol ester prodrug.
Caption: Metabolic pathway of this compound from depot to effect.
General Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for a rodent pharmacokinetic study.
Caption: Standard experimental workflow for rodent pharmacokinetic studies.
Estradiol Signaling Pathway
This diagram shows the simplified genomic signaling pathway of 17β-estradiol after its release from the propionate ester.
Caption: Simplified genomic signaling pathway of 17β-estradiol.
Conclusion and Future Directions
This compound serves as a valuable tool in rodent research, enabling the study of sustained estrogenic effects. While direct, quantitative pharmacokinetic data remains elusive, a strong predictive framework can be built by understanding the principles of ester prodrugs and leveraging comparative data from other estradiol esters. The rate of hydrolysis is the key determinant of its pharmacokinetic profile, and it is anticipated that this compound provides a duration of action intermediate between that of estradiol benzoate and longer-acting esters like cypionate.
For researchers utilizing this compound, it is imperative to conduct pilot studies to determine the optimal dosing regimen required to achieve the desired physiological or pathological state in their specific model. Future research efforts should focus on performing definitive pharmacokinetic studies on this compound in both rats and mice to provide crucial parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data would significantly enhance the precision and reproducibility of studies across the fields of endocrinology, oncology, and neuroscience.
References
- 1. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pan.olsztyn.pl [pan.olsztyn.pl]
- 3. Perturbation of fluid reabsorption in the efferent ducts of the rat by testosterone propionate, 17beta-oestradiol 3-benzoate, flutamide and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Profiling in Plasma and Brain Induced by 17β-Estradiol Supplementation in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Ester Linkage in Estradiol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ester linkage in estradiol (B170435) propionate (B1217596), a synthetic prodrug of the natural estrogen, 17β-estradiol. This document explores the chemical properties, synthesis, biological significance, and analytical considerations of this important compound, with a focus on the critical role of the propionate ester moiety.
Introduction to Estradiol Propionate
This compound is a synthetically modified form of estradiol, the primary female sex hormone. The addition of a propionate group at the C17β position of the estradiol molecule through an ester linkage significantly alters its pharmacokinetic profile. This modification enhances the lipophilicity of the molecule, leading to a slower release from the injection site and a prolonged duration of action compared to unmodified estradiol.[1][2] As a prodrug, this compound itself is biologically inactive and requires in vivo hydrolysis of the ester bond to release the active 17β-estradiol.[3]
Physicochemical Properties
The physicochemical properties of estradiol 17-propionate are crucial for its formulation and delivery. The propionate ester significantly influences its solubility and partitioning behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | [PubChem CID: 19571] |
| Molecular Weight | 328.45 g/mol | [PubChem CID: 19571] |
| Melting Point | 199 °C | [Biosynth] |
| XLogP3-AA | 4.8 | [PubChem CID: 19571] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 19571] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 19571] |
| Rotatable Bond Count | 3 | [PubChem CID: 19571] |
| Solubility | Poorly soluble in water; soluble in organic solvents. | General knowledge |
The Ester Linkage: Synthesis and Cleavage
Synthesis of Estradiol 17-Propionate
The synthesis of estradiol 17-propionate involves the esterification of the 17β-hydroxyl group of estradiol with propionic acid or a reactive derivative thereof. A common laboratory-scale method utilizes propionic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).
Experimental Protocol: Synthesis of Estradiol 17-Propionate
Materials:
-
17β-Estradiol
-
Propionic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 17β-estradiol in anhydrous dichloromethane.
-
Add anhydrous pyridine to the solution, followed by the dropwise addition of propionic anhydride at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude estradiol 17-propionate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield estradiol 17-propionate as a white to off-white solid.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
This protocol is adapted from a similar synthesis of testosterone (B1683101) propionate and may require optimization for this compound.[4]
In Vivo and In Vitro Cleavage of the Ester Linkage
The therapeutic effect of this compound is dependent on the in vivo hydrolysis of the ester linkage to release active estradiol. This cleavage is primarily mediated by esterase enzymes present in the liver, blood, and target tissues. The rate of hydrolysis is a key determinant of the drug's pharmacokinetic profile.
Experimental Protocol: In Vitro Enzymatic Hydrolysis of this compound
Materials:
-
Estradiol 17-propionate
-
Porcine Liver Esterase (PLE)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Estradiol and this compound analytical standards
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare a stock solution of estradiol 17-propionate in a suitable organic solvent (e.g., ethanol) and dilute it to the desired final concentration in phosphate buffer.
-
Prepare a stock solution of porcine liver esterase in phosphate buffer.
-
Initiate the enzymatic reaction by adding the esterase solution to the this compound solution. The final reaction mixture should be incubated at 37°C with gentle agitation.
-
At predetermined time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme and other proteins.
-
Analyze the supernatant by reversed-phase HPLC to quantify the remaining this compound and the formed estradiol.
-
The HPLC method should be optimized for the separation of estradiol and this compound. A mobile phase consisting of a mixture of acetonitrile and water is commonly used. Detection can be performed using a UV detector (e.g., at 280 nm) or a more sensitive fluorescence detector.
-
Construct calibration curves for both estradiol and this compound to accurately quantify their concentrations in the samples.
-
Calculate the rate of hydrolysis from the decrease in this compound concentration or the increase in estradiol concentration over time.
This protocol is based on general procedures for enzymatic hydrolysis of esters and may need to be optimized for this compound.[3][5][6][7][8]
Pharmacokinetics
The ester linkage in this compound is designed to create a long-acting injectable formulation. Upon intramuscular injection of an oil-based solution, a depot is formed from which the drug is slowly released into the systemic circulation. The rate of release and subsequent hydrolysis of the ester determine the duration of action.
Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters in Humans (Single 5 mg Dose)
| Ester | Cmax (Estradiol) | Tmax (Estradiol) | Duration of Action |
| Estradiol Benzoate (B1203000) | ~940 pg/mL | ~1.8 days | ~4-5 days |
| Estradiol Valerate (B167501) | ~667 pg/mL | ~2.2 days | ~7-8 days |
| Estradiol Cypionate | ~338 pg/mL | ~3.9 days | ~11 days |
Source: Adapted from Oriowo et al. (1980) as presented in Wikipedia.[9] It is anticipated that the pharmacokinetic profile of this compound would fall within the range of these esters, with a duration of action likely between that of the benzoate and valerate esters.
Mechanism of Action: The Estrogen Signaling Pathway
Once hydrolyzed to 17β-estradiol, the active hormone exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are located in the nucleus, cytoplasm, and at the plasma membrane of target cells. The binding of estradiol to its receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.
Preclinical Development Workflow for an Estradiol Ester Prodrug
The preclinical development of a long-acting injectable estradiol ester like this compound follows a structured workflow to ensure safety and efficacy before progressing to clinical trials.
Conclusion
The ester linkage in this compound is a key chemical modification that transforms the potent but short-acting estradiol into a long-acting prodrug suitable for parenteral administration. Understanding the synthesis, cleavage, and resulting pharmacokinetic profile of this ester is fundamental for the development and optimization of estrogen-based therapies. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical interplay between chemical structure and biological activity. Further research to delineate the specific pharmacokinetic parameters of this compound in humans would be invaluable for its clinical application.
References
- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN111875655B - A kind of preparation method of testosterone propionate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Using a simple HPLC approach to identify the enzymatic products of UTL-5g, a small molecule TNF-α inhibitor, from porcine esterase and from rabbit esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
Foundational Studies on the Estrogenic Effects of Estradiol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) Propionate (B1217596) (EP), a synthetic ester of the natural estrogen 17β-estradiol, has been a subject of foundational research to understand its estrogenic activity. As a prodrug, EP is characterized by a slower release and longer duration of action compared to its parent compound, estradiol. This guide provides an in-depth overview of the core principles of EP's estrogenic effects, focusing on its mechanism of action, quantitative data from seminal study types, and the detailed experimental protocols used to establish its hormonal activity.
Mechanism of Action: How Estradiol Propionate Elicits Estrogenic Effects
Upon administration, this compound undergoes hydrolysis by esterases in the body, releasing the active hormone, 17β-estradiol.[1] Estradiol then exerts its biological effects by binding to two principal intracellular estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2] The subsequent signaling cascades can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the diffusion of estradiol into the target cell and its binding to ERα or ERβ in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen.
Non-Classical (Non-Genomic) Signaling Pathway
In addition to the classical pathway, estradiol can initiate rapid cellular responses through non-classical signaling. This pathway is mediated by a subpopulation of estrogen receptors located at the plasma membrane. Upon estradiol binding, these membrane-associated ERs can quickly activate various intracellular signaling cascades, such as those involving G-proteins and protein kinases. These rapid signals can influence cellular functions, including ion channel activity and the activation of other signaling proteins, without directly interacting with DNA.
Quantitative Assessment of Estrogenic Activity
The estrogenic potency of this compound is fundamentally determined by its affinity for estrogen receptors and its efficacy in eliciting a biological response. Two key experimental approaches are employed to quantify these parameters: in vitro receptor binding assays and in vivo uterotrophic bioassays.
Estrogen Receptor Binding Affinity
Competitive binding assays are utilized to determine the relative binding affinity (RBA) of a compound for the estrogen receptor compared to 17β-estradiol. While specific RBA values for this compound are not as commonly cited as for estradiol, it is understood that as a prodrug, its affinity is primarily relevant after its conversion to estradiol. The affinity of estradiol itself is the benchmark against which other estrogens are measured.
| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) |
| 17β-Estradiol | ERα | 100[3][4] |
| 17β-Estradiol | ERβ | 100[2] |
Note: The RBA of this compound is realized through its conversion to 17β-Estradiol.
In Vivo Estrogenic Potency: The Uterotrophic Assay
The uterotrophic assay is a standardized in vivo test that measures the estrogenic activity of a substance by assessing the increase in uterine weight in immature or ovariectomized female rodents.[5][6][7][8] The propionate ester of estradiol leads to a longer duration of action, which can result in a more sustained uterotrophic response compared to estradiol when administered in an oil depot.
| Compound | Animal Model | Route of Administration | Endpoint | Result |
| This compound | Ovariectomized Mouse | Subcutaneous | Uterine and vaginal histology | Proliferation of uterine and vaginal tissues[9] |
| 17β-Estradiol | Immature Rat | Subcutaneous | Uterine Weight | Dose-dependent increase |
| Ethinylestradiol | Immature Rat | Oral | Uterine Weight | Dose-dependent increase[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational studies. Below are the protocols for the key assays used to characterize the estrogenic effects of compounds like this compound.
Competitive Estrogen Receptor Binding Assay Protocol
This in vitro assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.
References
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. urosphere.com [urosphere.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pharmatest.com [pharmatest.com]
- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Prolonged Estrogen: The Discovery and Initial Characterization of Estradiol Propionate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of endocrinology underwent a revolutionary period in the early 20th century, marked by the isolation and structural elucidation of steroidal hormones. Following the initial discovery of estrogens, a significant challenge remained: the transient therapeutic effect of the parent hormone, estradiol (B170435). This limitation spurred a wave of research into chemical modifications that could prolong its biological activity. Among the most successful early endeavors was the esterification of estradiol, leading to the development of compounds with sustained estrogenic effects. This technical guide provides a comprehensive overview of the discovery and initial characterization of a key player in this therapeutic advancement: Estradiol Propionate (B1217596). Drawing from the seminal research of the late 1930s, we will delve into the pioneering synthesis, the rigorous biological assays used to determine its potency, and the foundational quantitative data that established its place in the therapeutic arsenal.
The Genesis of Long-Acting Estrogens: The Work of Miescher, Scholz, and Tschopp
The foundational research on estradiol esters was meticulously documented by K. Miescher, C. Scholz, and E. Tschopp of the Ciba research laboratories in Basel, Switzerland. Their 1938 publication in the Biochemical Journal, titled "The activation of female sex hormones: Mono-esters of α-oestradiol," laid the groundwork for understanding how esterification at different positions of the estradiol molecule could dramatically alter its pharmacodynamics.[1][2] This work was a systematic investigation into the impact of various acyl groups on the potency and duration of estrogenic activity.
Synthesis of Estradiol Propionate: A Historical Protocol
The synthesis of estradiol mono-propionates, as described by Miescher and his colleagues, involved the selective esterification of one of the two hydroxyl groups on the estradiol molecule: the phenolic hydroxyl at the C3 position and the secondary alcoholic hydroxyl at the C17 position.
Experimental Protocol: Synthesis of Estradiol 3-Propionate and 17-Propionate
The following protocol is an interpretation of the methods described in the 1938 publication by Miescher, Scholz, and Tschopp.
Objective: To synthesize and isolate Estradiol 3-Propionate and Estradiol 17-Propionate.
Materials:
-
α-Estradiol
-
Propionic anhydride (B1165640)
-
Pyridine (anhydrous)
-
Methanol
-
Ether
-
Sodium carbonate solution (5%)
-
Hydrochloric acid (dilute)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Esterification: α-Estradiol was treated with a carefully controlled amount of propionic anhydride in anhydrous pyridine. The reaction was typically carried out at room temperature. The molar ratio of estradiol to propionic anhydride was the critical factor in determining the relative yields of the 3-monoester, 17-monoester, and the dipropionate.
-
Quenching and Extraction: The reaction mixture was poured into ice-water and the product was extracted with ether.
-
Washing: The ethereal solution was washed successively with dilute hydrochloric acid, water, 5% sodium carbonate solution (to remove unreacted phenolic hydroxyl groups of the 17-monoester), and finally with water until neutral.
-
Separation and Purification: The ethereal solution containing the estradiol 3-propionate and any dipropionate was dried and the solvent evaporated. The estradiol 17-propionate was precipitated from the sodium carbonate washings by acidification and extracted with ether. The crude esters were then purified by crystallization from suitable solvents (e.g., methanol-water) and/or by chromatography on silica gel.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound esters.
Initial Characterization: Physicochemical Properties
While the 1938 paper focused primarily on biological activity, it laid the foundation for the physicochemical characterization of these novel compounds. The purity of the synthesized esters was confirmed by their sharp melting points.
| Compound | Melting Point (°C) |
| α-Estradiol 3-propionate | 215 |
| α-Estradiol 17-propionate | 197 |
Table 1: Melting points of this compound esters as reported by Miescher et al. (1938).
Biological Characterization: Assessing Estrogenic Potency and Duration
The primary goal of synthesizing estradiol esters was to prolong their therapeutic effect. To quantify this, researchers in the 1930s relied on meticulously developed bioassays in animal models.
Experimental Protocol: The Allen-Doisy Test for Estrogenic Activity
The Allen-Doisy test was the gold standard for determining the estrogenic potency of a substance.
Objective: To determine the estrogenic activity of this compound esters in terms of Rat Units (R.U.).
Animal Model: Ovariectomized adult female rats.
Procedure:
-
Animal Preparation: Adult female rats were ovariectomized and allowed a recovery period to ensure the cessation of their natural estrous cycles.
-
Dosage Preparation: The test compounds (α-estradiol, estradiol 3-propionate, estradiol 17-propionate) were dissolved in a suitable vehicle (e.g., sesame oil).
-
Administration: A single subcutaneous injection of the test compound was administered to the ovariectomized rats.
-
Vaginal Smear Analysis: Vaginal smears were taken daily and examined microscopically. The presence of cornified epithelial cells, indicative of estrus, was the primary endpoint.
-
Determination of Rat Unit (R.U.): One Rat Unit was defined as the smallest amount of the substance that, when administered in a single injection, would induce estrus in 50% of the test animals.
Experimental Protocol: The Uterotrophic Assay
The uterotrophic assay was used to assess the growth-promoting effect of estrogens on the uterus.
Objective: To measure the increase in uterine weight in response to this compound esters.
Animal Model: Immature female rats.
Procedure:
-
Animal Selection: Immature female rats (typically 21-23 days old) were used.
-
Administration: The test compounds were administered subcutaneously daily for a period of three days.
-
Necropsy: On the fourth day, the animals were euthanized, and their uteri were carefully dissected and weighed.
-
Endpoint: The increase in uterine weight compared to a vehicle-treated control group was the measure of estrogenic activity.
Quantitative Analysis of Estrogenic Activity
The research by Miescher, Scholz, and Tschopp provided the first quantitative comparison of the estrogenic activity of estradiol and its propionate esters.
| Compound | Potency (Rat Units per mg) | Duration of Action (days) |
| α-Estradiol | 12,000,000 | 1-2 |
| α-Estradiol 3-propionate | 1,200,000 | 8-10 |
| α-Estradiol 17-propionate | 2,400,000 | 12-14 |
Table 2: Comparative estrogenic activity of estradiol and its propionate esters in the Allen-Doisy test (subcutaneous administration in oil).
The data clearly demonstrated a trade-off between immediate potency and duration of action. While esterification reduced the potency per milligram compared to the parent estradiol, it dramatically extended the period of biological activity. Notably, esterification at the C17 position resulted in a more prolonged effect than at the C3 position.
Logical Relationship of Esterification and Biological Activity:
Caption: The effect of esterification on estradiol's biological properties.
Conclusion
The discovery and initial characterization of this compound by Miescher, Scholz, and Tschopp in 1938 marked a pivotal moment in the development of hormone replacement therapy. Their systematic investigation into the effects of esterification provided a clear pathway to overcoming the pharmacokinetic limitations of native estradiol. The detailed experimental protocols for synthesis and the rigorous biological assays they employed set a high standard for endocrine research in their time. The quantitative data they generated unequivocally demonstrated that this compound, particularly the 17-ester, offered a significantly prolonged duration of estrogenic activity, paving the way for more convenient and effective therapeutic regimens. This foundational work not only introduced a valuable new therapeutic agent but also established key principles of prodrug design that continue to influence drug development today.
References
Preliminary Investigation of Estradiol Propionate in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596) is a synthetic ester of the natural estrogen, 17β-estradiol. While research has extensively focused on the in vitro effects of estradiol, specific data for estradiol propionate is less abundant. It is widely understood that estradiol esters, like the propionate, act as prodrugs, being hydrolyzed by cellular esterases to release 17β-estradiol. Consequently, the biological effects and signaling pathways activated by this compound are presumed to be identical to those of estradiol. This technical guide provides a comprehensive overview of the preliminary investigation of estradiol's effects in various cell lines, with a focus on its impact on cell proliferation, apoptosis, and the underlying signaling mechanisms. The methodologies and data presented herein, primarily derived from studies on 17β-estradiol, serve as a foundational resource for researchers investigating this compound.
Data Presentation: Effects of Estradiol on Cell Lines
The following tables summarize quantitative data from in vitro studies on the effects of estradiol on various cell lines. These data provide insights into the dose-dependent and cell-line-specific responses to estrogenic compounds.
Table 1: Effect of Estradiol on Cell Proliferation
| Cell Line | Estradiol Concentration | Incubation Time | Observed Effect | Citation |
| MCF-7 (Breast Cancer) | 10⁻¹⁰ M - 10⁻⁸ M | Not Specified | Increased growth rate and final cell density. | [1] |
| MCF-7 (Breast Cancer) | 50 nM | 72 hours | Maximum proliferative effect observed. | [2] |
| T47D (Breast Cancer) | Dose-dependent | Not Specified | Increased cell proliferation. | [3] |
| ZR-75-1 (Breast Cancer) | 10⁻¹⁰ M - 10⁻⁸ M | Not Specified | Increased growth rate and final cell density. | [1] |
| Hep G2 (Hepatocellular Carcinoma) | 0.01 µM - 10 µM | 24, 48, 72, 96 hours | Inhibitory effect on cell viability at all concentrations. | |
| LCL-PI 11 (Hepatocellular Carcinoma) | 0.01 µM, 0.1 µM | Not Specified | Increased number of viable cells. | [4] |
| LCL-PI 11 (Hepatocellular Carcinoma) | 1 µM, 5 µM, 10 µM | Not Specified | Decreased number of viable cells. | [4] |
| KATO III (Gastric Cancer) | ≥ 2 µM | Not Specified | Significant reduction in cell viability. | |
| MKN45 (Gastric Cancer) | ≥ 8 µM | Not Specified | Significant reduction in cell viability. | [5] |
Table 2: Effect of Estradiol on Apoptosis
| Cell Line | Estradiol Concentration | Incubation Time | Observed Effect | Citation |
| MCF-7:5C (Breast Cancer) | 1 nM | 48 and 72 hours | Induction of apoptosis. | [6] |
| Hep G2 (Hepatocellular Carcinoma) | 3 µM (IC50) | 24, 48, 72, 96 hours | Significant induction of apoptosis at all time points. | [4][7] |
| LCL-PI 11 (Hepatocellular Carcinoma) | 3 µM | 72 and 96 hours | Significant induction of apoptosis. | [4] |
| Colon Cancer Cells (HT-29, SW480, SW620) | 10 nM | 48 hours | Potential to arrest the cell cycle and induce apoptosis. | [8] |
Table 3: Effect of Estradiol on Signaling Pathway Components
| Cell Line | Estradiol Concentration | Incubation Time | Target Protein | Observed Effect | Citation |
| MCF-7 (Breast Cancer) | 10 µM | 2.5 minutes | p-ERK1/2 | Maximal activation. | |
| MCF-7 (Breast Cancer) | 10 µM | 2.5 minutes | p-Akt | Significant increase in phosphorylation. | |
| Ishikawa (Endometrial Cancer) | 1 µM | 30 minutes | p-Akt (Ser473) | Maximum activation. | |
| HEC-1A (Endometrial Cancer) | 1 µM | 15 minutes | p-Akt (Ser473) | Maximum activation. | [4] |
| BME-UV1 (Bovine Mammary Epithelial) | 1 nM | 3, 6, 9, 14 days | p-Akt, p-ERK | Varied changes in phosphorylation over time. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for the MCF-7 cell line to assess cell viability and proliferation in response to estradiol treatment.[9][10]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phenol (B47542) red-free DMEM with charcoal-stripped FBS (for estrogen-free conditions)
-
Estradiol (or this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Hormone Deprivation (Optional but Recommended): To study the specific effects of estradiol, replace the medium with phenol red-free DMEM containing charcoal-stripped FBS for 24-48 hours prior to treatment.
-
Treatment: Prepare serial dilutions of estradiol (or this compound) in the appropriate medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., ethanol (B145695) or DMSO at the same final concentration as in the treatment wells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).[1][11][12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA, then collect the cells from the medium and the trypsin solution.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for PI3K/Akt and MAPK/ERK Signaling
This protocol details the detection of phosphorylated and total Akt and ERK proteins to assess the activation of these signaling pathways in response to estradiol.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with estradiol for the desired time points (often short durations for signaling studies, e.g., 5, 15, 30, 60 minutes), wash the cells with cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total Akt, ERK, or a loading control (e.g., β-actin or GAPDH) on the same membrane, strip the membrane of the previous antibodies and re-probe with the respective primary and secondary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by estradiol that lead to cell proliferation and survival.
Caption: Estradiol-activated PI3K/Akt signaling pathway promoting cell survival.
Caption: Estradiol-activated MAPK/ERK signaling pathway leading to cell proliferation.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described in this guide.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid activation of ERK1/2 and AKT in human breast cancer cells by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Proteomic Analysis Reveals Major Proteins and Pathways That Mediate the Effect of 17-β-Estradiol in Cell Division and Apoptosis in Breast Cancer MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolic Fate of Estradiol Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) propionate (B1217596), an esterified form of the primary female sex hormone 17β-estradiol, is utilized as a prodrug to prolong the therapeutic effects of estradiol. Its metabolic fate is a critical determinant of its efficacy and safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of estradiol propionate. It synthesizes available data on its biotransformation, delineates the key metabolic pathways, and presents detailed experimental protocols for its study. Quantitative data are summarized in tabular format to facilitate comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language) to provide a clear and concise understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic estrogen that, upon administration, is hydrolyzed to release 17β-estradiol, the active hormonal agent.[1] The propionate ester at the C17β position increases the lipophilicity of the molecule, leading to a slower release from the injection site and a prolonged duration of action compared to un-esterified estradiol. Understanding the metabolic journey of this compound is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and assessing its overall therapeutic index. This guide will delve into the sequential processes that govern the metabolic fate of this important therapeutic agent.
Pharmacokinetics
This compound is designed for parenteral administration, typically intramuscular injection, which allows it to bypass the extensive first-pass metabolism that oral estrogens undergo in the liver.[2][3]
Absorption and Distribution
Following intramuscular injection, this compound is slowly absorbed from the injection site into the systemic circulation. The ester linkage is then cleaved by esterases present in the blood and tissues, releasing active 17β-estradiol.[1]
Once in circulation, the released estradiol is highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[2] Approximately 2% of estradiol remains unbound or "free" and is able to exert its biological effects by binding to estrogen receptors in target tissues.[2]
While specific pharmacokinetic data for this compound is limited in publicly available literature, comparative studies with other estradiol esters provide valuable insights. For instance, a study comparing estradiol cypionate, valerate (B167501), and benzoate (B1203000) showed that the duration of elevated estrogen levels was approximately 11 days for the cypionate ester, 7-8 days for the valerate ester, and 4-5 days for the benzoate ester, suggesting that the length of the ester chain influences the duration of action.[4] Although not directly included in this specific comparison, the propionate ester is expected to have a duration of action that is also prolonged relative to un-esterified estradiol.
Table 1: Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters (5 mg dose)
| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |
| Time to Peak Estradiol (Tmax) | ~2 days | ~2 days | ~4 days |
| Duration of Elevated Estrogen Levels | 4-5 days | 7-8 days | ~11 days |
Source: Adapted from comparative pharmacokinetic studies of estradiol esters.[4]
Metabolism
The primary metabolic event for this compound is its hydrolysis to 17β-estradiol. Subsequently, estradiol undergoes extensive metabolism, primarily in the liver, through a series of enzymatic reactions.
The principal metabolic pathways for estradiol are:
-
Oxidation: Estradiol is reversibly oxidized to estrone (B1671321), a less potent estrogen, by 17β-hydroxysteroid dehydrogenase (17β-HSD).[5]
-
Hydroxylation: The aromatic A-ring of estradiol and estrone is hydroxylated at the C2 and C4 positions by Cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4 in the liver and CYP1A1 and CYP1B1 in extrahepatic tissues.[6][7] This leads to the formation of catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. A smaller proportion undergoes 16α-hydroxylation to form estriol, the major urinary metabolite.[2]
-
Methylation: The hydroxyl groups of the catechol estrogens are methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol.[8]
-
Conjugation: Estradiol and its metabolites are rendered more water-soluble for excretion through conjugation with sulfate (B86663) and glucuronic acid. This process is catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively.[2][8]
Excretion
The conjugated metabolites of estradiol are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[2] These metabolites can also be secreted into the bile and undergo enterohepatic recirculation, where they are hydrolyzed back to their active forms by gut bacteria and reabsorbed.[9]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The following diagram illustrates the major metabolic pathway of this compound, from its initial hydrolysis to the formation of its principal metabolites.
Experimental Workflow for In Vitro Metabolism Studies
The following workflow outlines a typical experimental design for investigating the metabolism of this compound using human liver microsomes.
Experimental Protocols
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites following intramuscular administration.
Materials:
-
This compound
-
Vehicle for injection (e.g., sesame oil)
-
Female Sprague-Dawley rats (ovariectomized to reduce endogenous estrogen levels)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single intramuscular injection of this compound at a defined dose (e.g., 1 mg/kg) to a cohort of ovariectomized rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Analyze the samples for this compound, estradiol, and its major metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the plasma concentrations of each analyte at each time point.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and clearance (CL) using appropriate pharmacokinetic software.
-
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To investigate the metabolic stability and identify the major metabolites of this compound in a human-relevant in vitro system.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO at a low final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction in the collected aliquots by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze for the disappearance of the parent compound (this compound) and the formation of metabolites using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the in vitro half-life.
-
Calculate the intrinsic clearance (CLint).
-
Identify the structures of the formed metabolites based on their mass spectral data.
-
Analytical Method: LC-MS/MS for Quantification of Estradiol and its Metabolites
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound, estradiol, and its key metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, and then returning to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ESI for estradiol and its hydroxylated metabolites; Positive ESI may be more suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for each analyte to achieve maximum sensitivity.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the biological matrix using an organic solvent (e.g., methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analytes.
Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
The metabolic fate of this compound is a multi-step process initiated by its hydrolysis to the active hormone, 17β-estradiol. Subsequent metabolism in the liver and other tissues involves a complex network of oxidation, hydroxylation, methylation, and conjugation reactions, ultimately leading to the formation of water-soluble metabolites that are excreted from the body. A thorough understanding of these pathways, gained through rigorous in vivo and in vitro studies employing sensitive analytical techniques like LC-MS/MS, is essential for the rational development and clinical application of this and other estrogen-based therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists to further explore the intricate metabolic journey of this compound.
References
- 1. Estradiol 3-propionate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pan.olsztyn.pl [pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Subcutaneous Injection of Estradiol Propionate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) and its esters are fundamental tools in biomedical research, particularly in studies involving hormone replacement, reproductive biology, oncology, and neuroscience. Estradiol propionate (B1217596), an ester of the natural estrogen 17β-estradiol, offers a longer duration of action compared to the parent hormone, making it suitable for studies requiring sustained estrogen levels. This document provides detailed application notes and protocols for the preparation and subcutaneous administration of estradiol propionate in mice.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.45 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in vegetable oils; Soluble in ethanol (B145695) and other organic solvents. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to final working concentrations.
Materials:
-
This compound powder
-
200-proof Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 1 mg/mL stock solution, weigh out 10 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of 200-proof ethanol to achieve the desired concentration. For a 1 mg/mL solution with 10 mg of powder, add 10 mL of ethanol.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed container. This stock solution is stable for several weeks.
Protocol 2: Preparation of this compound Working Solution for Subcutaneous Injection
This protocol details the dilution of the stock solution into a vehicle suitable for subcutaneous injection in mice.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile vehicle (e.g., sesame oil, miglyol, or corn oil)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Warm the sterile vehicle (e.g., sesame oil) to approximately 40°C to reduce its viscosity and facilitate mixing.
-
In a sterile tube, add the required volume of the this compound stock solution. For example, to prepare 1 mL of a 10 µg/mL working solution, use 10 µL of a 1 mg/mL stock solution.
-
Add the pre-warmed sterile vehicle to the tube to achieve the final desired volume. For the example above, add 990 µL of sesame oil.
-
Vortex the solution vigorously and immediately to ensure a homogenous mixture. The ethanol from the stock solution will have a tendency to separate, so thorough mixing is crucial.
-
Allow the solution to cool to room temperature before injection.
-
Prepare fresh working solutions daily to ensure stability and sterility.
Protocol 3: Subcutaneous Administration in Mice
This protocol outlines the procedure for subcutaneous injection of the prepared this compound solution into mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes (e.g., 1 mL tuberculin syringes)
-
Sterile needles (e.g., 27-30 gauge)
-
70% Ethanol for disinfection
-
Animal restraining device (optional)
Procedure:
-
Gently restrain the mouse. The scruff of the neck is a common and effective method.
-
Locate the injection site. The loose skin over the back, between the shoulder blades, is a suitable area for subcutaneous injection.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin by gently pinching the skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 30-45 degrees). Be careful not to puncture through the other side of the skin.
-
Aspirate gently by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the desired volume of the this compound solution (typically 100-200 µL for mice).
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
Data Presentation
Table 1: Recommended Dosage and Vehicle for Estradiol Esters in Mice
This table provides a summary of dosages and vehicles reported in the literature for various estradiol esters used in mice for subcutaneous administration.
| Estradiol Ester | Dosage Range | Vehicle | Injection Volume | Frequency | Reference |
| Estradiol Benzoate | 0.05 - 0.15 µ g/mouse | Miglyol or PBS | 100 µL | Every 4 days | [5] |
| Estradiol Benzoate | 1 µ g/mouse | Sesame oil | 150 µL | Daily for 5 days | |
| 17β-Estradiol | 100 ng/mouse | Sesame oil | 100 µL | Daily for 3 days | |
| Estradiol Dipropionate | 20 µ g/day | Not specified | Not specified | Daily for 7 days |
Table 2: Comparative Pharmacokinetic Parameters of Estradiol Esters (Human Data)
Due to the lack of specific pharmacokinetic data for this compound in mice in the searched literature, this table presents comparative data for other estradiol esters in humans following intramuscular injection, which can provide a general understanding of their relative duration of action. The longer the ester chain, the slower the release and longer the duration of action.
| Estradiol Ester | Time to Peak (Tmax) | Duration of Elevated Estrogen Levels | Reference |
| Estradiol Benzoate | ~2 days | 4-5 days | [6] |
| Estradiol Valerate | ~2 days | 7-8 days | [6] |
| Estradiol Cypionate | ~4 days | ~11 days | [6] |
| This compound | Not available in the searched literature | Not available in the searched literature |
Visualizations
Estrogen Signaling Pathway
Estrogen exerts its effects through both genomic and non-genomic signaling pathways. The following diagram illustrates the key steps in these pathways.
Caption: Estrogen Signaling Pathways.
Experimental Workflow for this compound Administration
The following diagram outlines the logical workflow from preparation to administration of this compound in mice.
Caption: Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 3. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Estradiol Propionate in Oil for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen 17β-estradiol, is frequently utilized in preclinical in vivo studies to investigate the physiological and pathological roles of estrogens.[1] As a prodrug, estradiol propionate is cleaved in vivo to release estradiol, the active hormone.[1] Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions but is soluble in vegetable oils, making oil-based formulations the standard for parenteral administration in animal models.[2][3][4]
This document provides detailed application notes and protocols for the preparation of this compound solutions in various oil-based vehicles for in vivo research. It includes information on the selection of appropriate oil vehicles, solubility considerations, detailed preparation protocols, and relevant biological signaling pathways.
Data Presentation
Physicochemical Properties of Estradiol Esters
| Property | Estradiol | This compound | Estradiol Dipropionate | Estradiol Benzoate (B1203000) | Estradiol Valerate (B167501) |
| Molecular Formula | C18H24O2 | C21H28O3 | C24H32O4 | C25H28O3 | C23H32O3 |
| Molecular Weight ( g/mol ) | 272.38[3] | 328.45[5] | 384.50 | 376.49 | 356.50[6] |
| Solubility in Water | Practically insoluble[3][4] | Practically insoluble | Practically insoluble | Practically insoluble[2] | Practically insoluble[2][6] |
| General Solubility in Oils | Sparingly soluble[3][4] | Soluble | Soluble[7] | Sparingly to soluble[8] | Sparingly to soluble[2][6] |
Solubility of Estradiol Esters in Common Oil Vehicles
| Oil Vehicle | Suitability for In Vivo Injection | Reported/Estimated Solubility of Estradiol Esters | Notes |
| Sesame Oil | High | Sparingly soluble for estradiol valerate[2][6] | A common and well-tolerated vehicle for steroid hormone injections.[10][11] |
| Corn Oil | High | Estradiol dipropionate is soluble at ≥ 2.08 mg/mL.[7] | Widely used in preclinical studies. |
| Castor Oil | High | Estradiol valerate is soluble.[2][6] | Often used for higher concentration formulations, sometimes with co-solvents.[6] |
| Olive Oil | Moderate | Generally suitable for dissolving steroids. | Less commonly reported in recent literature for this specific application. |
| Cottonseed Oil | High | A traditional carrier oil for commercial testosterone (B1683101) cypionate. | |
| Miglyol® (MCT Oil) | High | A purified medium-chain triglyceride oil with good solubility for lipophilic compounds. | Offers good stability and low viscosity. |
Note: The solubility of this compound can be enhanced by the addition of co-solvents such as benzyl (B1604629) alcohol (as a preservative and solubilizer) and benzyl benzoate (as a co-solvent to increase solubility).[6] Gentle heating can also facilitate dissolution.[7]
Experimental Protocols
Protocol 1: Preparation of this compound in Sesame Oil (General Protocol)
This protocol is a generalized procedure based on methods for other estradiol esters and should be optimized for specific experimental needs.
Materials:
-
This compound powder
-
Sterile sesame oil
-
Sterile, depyrogenated glass vials with stoppers and seals
-
Sterile syringes and needles
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
-
Sterile filtration unit (0.22 µm PVDF or PTFE syringe filter)
-
Laminar flow hood or sterile workspace
Procedure:
-
Calculate the required amounts: Determine the desired concentration of this compound and the total volume of the solution needed. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound and 10 mL of sesame oil.
-
Weighing: In a sterile vial, accurately weigh the calculated amount of this compound powder.
-
Adding the vehicle: Using a sterile syringe, add the calculated volume of sesame oil to the vial containing the this compound.
-
Dissolution:
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and begin stirring.
-
Gently warm the solution to 40-50°C to facilitate dissolution. Avoid overheating, as it may degrade the compound.
-
Continue stirring until the this compound is completely dissolved and the solution is clear. This may take several hours.
-
-
Sterile Filtration:
-
Once the solution is clear and has cooled to room temperature, draw it into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated vial in a laminar flow hood to ensure sterility.
-
-
Storage: Store the final sterile solution in a cool, dark place. For long-term storage, consult stability data, but refrigeration is generally recommended. Before each use, visually inspect the solution for any precipitation. If crystals have formed, gently warm the vial to redissolve them.
Protocol 2: Preparation of a Higher Concentration this compound Solution Using Co-solvents
This protocol is adapted for situations where a higher concentration of this compound is required.
Materials:
-
This compound powder
-
Sterile castor oil (or other suitable oil)
-
Benzyl alcohol (BA), sterile
-
Benzyl benzoate (BB), sterile
-
Other materials as listed in Protocol 1
Example Formulation (adjust ratios as needed):
-
This compound
-
2% Benzyl Alcohol (preservative and co-solvent)
-
20% Benzyl Benzoate (co-solvent)
-
q.s. Castor Oil
Procedure:
-
Calculate volumes: For a 10 mL final solution, you would use 0.2 mL of benzyl alcohol, 2.0 mL of benzyl benzoate, and approximately 7.8 mL of castor oil (adjust for the volume of dissolved this compound).
-
Weighing and initial dissolution:
-
Weigh the required amount of this compound into a sterile vial.
-
Add the benzyl alcohol and benzyl benzoate to the vial.
-
Gently swirl or stir until the powder is dissolved in the co-solvents.
-
-
Adding the oil vehicle:
-
Gradually add the castor oil to the vial while stirring continuously.
-
Continue stirring until a homogenous solution is formed. Gentle warming may be applied if necessary.
-
-
Sterile Filtration and Storage: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualization
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound in oil.
Estradiol Signaling Pathway
Caption: Genomic signaling pathway of estradiol.
References
- 1. Estradiol 3-propionate - Wikipedia [en.wikipedia.org]
- 2. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Estradiol, 17-propionate | C21H28O3 | CID 19571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mpbio.com [mpbio.com]
- 9. Buy Estradiol-17-phenylpropionate | 26443-03-8 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. clearwateraesthetics.com [clearwateraesthetics.com]
Application Notes and Protocols for Administering Estradiol Propionate to Ovariectomized Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the administration of Estradiol (B170435) Propionate (EP) to ovariectomized (OVX) rats, a common preclinical model for studying the effects of estrogens in a state of hormone deficiency. The protocol covers the preparation of the dosing solution, administration procedure, and a typical experimental timeline. Additionally, this document summarizes the expected quantitative effects of EP on key physiological parameters and illustrates the classical estradiol signaling pathway.
Experimental Protocols
Ovariectomy and Recovery
A sufficient recovery period post-ovariectomy is crucial to ensure the clearance of endogenous ovarian hormones.
-
Surgical Procedure: Perform bilateral ovariectomy on female rats under appropriate anesthesia and aseptic conditions.
-
Recovery Period: Allow the animals a recovery period of 1 to 3 weeks before initiating hormone replacement therapy.[1][2] This washout period ensures that the baseline hormonal state is consistent across all experimental subjects.
Preparation of Estradiol Propionate Solution
The following protocol outlines the preparation of an oil-based solution for subcutaneous injection. Oil-based vehicles are commonly used to create a depot for the slow release of the hormone.[3]
-
Materials:
-
This compound (EP) powder
-
Sterile sesame oil or peanut oil (vehicle)
-
Sterile glass vial
-
Magnetic stirrer and stir bar (optional)
-
Warming plate or water bath
-
-
Procedure:
-
Calculate the required amount of EP based on the desired dose and the number of animals. A common dosage for EP to elicit physiological responses is in the range of 10 µg per rat.[4]
-
Aseptically weigh the EP powder and transfer it to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Gently warm the mixture to approximately 40°C to facilitate dissolution.[5]
-
Stir the solution using a magnetic stirrer until the EP is completely dissolved and the solution is homogenous. This may take several hours.[5]
-
Store the prepared solution in a sterile, light-protected container at room temperature.
-
Administration of this compound
Subcutaneous injection is a common and effective route for administering oil-based hormone solutions in rats.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-gauge)
-
-
Procedure:
-
Gently swirl the vial containing the EP solution to ensure homogeneity.
-
Draw the calculated dose of the solution into a sterile syringe.
-
Properly restrain the rat.
-
Lift the loose skin on the dorsal side of the rat, between the shoulder blades, to form a tent.
-
Insert the needle into the subcutaneous space at the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Experimental Timeline
A typical experimental timeline for an acute or sub-chronic study involving EP administration in OVX rats is as follows:
-
Day 1-21: Post-ovariectomy recovery and washout of endogenous hormones.[1]
-
Day 22: Commence daily or periodic subcutaneous injections of this compound or vehicle control. The frequency of administration will depend on the specific research question and the desired hormonal profile.
-
Endpoint: The duration of the treatment can vary from a single injection to several weeks of daily injections.[6] Behavioral testing or tissue collection is typically performed at specific time points after the final injection (e.g., 24, 36, or 48 hours) to assess the effects of EP.[4]
Data Presentation
The following tables summarize the expected quantitative effects of estradiol administration in ovariectomized rats based on findings from various studies.
Table 1: Effect of Estradiol on Uterine Weight in Ovariectomized Rats
| Treatment Group | Uterine Weight (mg) | Fold Increase vs. OVX Control | Reference |
| Intact Control | 550 ± 25 | ~5-6x | [7] |
| OVX Control | 100 ± 10 | - | [7] |
| OVX + Ethinyl Estradiol (0.1 mg/kg/day, oral) | 650 ± 30 | ~6.5x | [7] |
| OVX + Estriol Vaginal Gel (0.005%) | No significant increase | ~1x | [8][9] |
| OVX + Ovestinon®/Colpotrofin® | Significant increase | Data not specified | [8][9] |
Table 2: Plasma Estradiol Levels Following Different Administration Methods in Ovariectomized Rats
| Administration Method | Dose | Resulting Plasma Estradiol Level (pg/mL) | Time Point | Reference |
| Ovariectomy (OVX) | - | ~6.5 - 25 | Post-OVX | [10] |
| Subcutaneous Injection | 20 µ g/rat | ~40 (restored to normal levels) | Not specified | [10] |
| Subcutaneous Injection | 80 µ g/rat | ~350 | Not specified | [10] |
| Subcutaneous Injection | 1 mg/kg/day | ~1000 | Not specified | [10] |
| Silastic Capsule | 5% 17β-estradiol | ~20 (diestrus levels) | Steady state | [10] |
| Silastic Capsule | Not specified | ~92 ± 8 | 7 to 24 days | [11] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in a typical experiment involving the administration of this compound to ovariectomized rats.
Caption: Experimental workflow for this compound administration in OVX rats.
Estradiol Signaling Pathway in Uterine Cells
This diagram illustrates the classical genomic signaling pathway of estradiol in a target cell, such as a uterine epithelial cell.
Caption: Classical genomic signaling pathway of estradiol in a target cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Realization of estradiol effects in the uterus of ovariectomized rats under acute stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative uterine effects on ovariectomized rats after repeated treatment with different vaginal estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Estradiol Propionate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596) is a synthetic ester of 17β-estradiol, the most potent and predominant circulating estrogen. In cell culture applications, it functions as a prodrug, meaning it is biologically inactive until cellular esterases cleave the propionate group, releasing active 17β-estradiol. This controlled release mechanism can offer advantages in maintaining stable hormone concentrations over time in longer-term experiments. These application notes provide a comprehensive guide for the use of Estradiol Propionate in in vitro studies, focusing on its mechanism of action, effects on various cell types, and detailed experimental protocols. As direct comparative data between estradiol and this compound in cell culture is limited, the following information is primarily based on the activity of the resulting 17β-estradiol. Researchers are advised to perform dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental questions.
Mechanism of Action
Once hydrolyzed to 17β-estradiol, the compound exerts its biological effects through both genomic and non-genomic signaling pathways.
-
Genomic Pathway: 17β-estradiol binds to intracellular estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding induces a conformational change, leading to receptor dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to estradiol's role in processes like cell proliferation and differentiation.
-
Non-Genomic Pathway: Estradiol can also initiate rapid signaling cascades through membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptor 1 (GPER1). These pathways can activate various kinases, such as MAPK/ERK and PI3K/Akt, leading to more immediate cellular responses.
Data Presentation: Quantitative Effects of Estradiol in Cell Culture
The following tables summarize key quantitative data for 17β-estradiol across various cell lines. These values should be considered as the target active concentrations when designing experiments with this compound.
| Cell Line | Cell Type | Assay | Effective Concentration (M) | Observed Effect |
| ZR-75-1 | Human Breast Cancer | Proliferation Assay | 10⁻¹⁰ - 10⁻⁸ | Maximal stimulation of growth rate and saturation density.[1] |
| MCF-7 | Human Breast Cancer | Proliferation Assay | 10⁻¹² - 10⁻⁶ | Elicits estrogenic responses. |
| Human Bone Marrow Mesenchymal Stromal Cells (MSCs) | Human Stem Cells | Proliferation Assay | 10⁻¹⁰ - 10⁻⁸ | Significantly increased cell proliferation.[2] |
| Human Lens Epithelial Cells (HLECs) | Human Epithelial Cells | Proliferation Assay | 10⁻⁹ | Increased mitotic activity.[3] |
| L6 | Rat Skeletal Muscle Myoblasts | Glucose Uptake Assay | 10⁻⁵ | Increased glucose uptake.[4] |
| Hep G2 | Human Hepatocellular Carcinoma | MTT Assay | 3 x 10⁻⁶ (IC50) | Inhibition of cell growth and induction of apoptosis.[5] |
| KATO III | Human Gastric Cancer | Cell Viability Assay | > 2 x 10⁻⁶ | Significant reduction in cell viability. |
| FRTL-5 | Rat Thyroid Follicular Cells | Proliferation Assay | Concentration-dependent | Increased cell growth.[6] |
| Parameter | Cell Line | Assay | Value |
| EC50 | Yeast (hERα) | Reporter Gene Assay | 0.018 nM (for 17β-estradiol) |
| IC50 | Hep G2 | MTT Assay | 3 µM (for 17β-estradiol)[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, or 100% Ethanol (B145695)
-
Sterile, nuclease-free microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 328.45 g/mol . To prepare a 10 mM stock solution, weigh out 3.28 mg for a 1 ml stock.
-
Dissolution: Transfer the weighed powder to a sterile glass vial or microcentrifuge tube. Add the appropriate volume of DMSO or 100% ethanol to achieve a 10 mM concentration. For 3.28 mg, add 1 ml of solvent.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, the use of a desiccant is recommended. Stock solutions in ethanol should be made fresh every 3 months.[7]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cells.
Materials:
-
Adherent cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM/F12)
-
Hormone-depleted medium (phenol red-free medium with charcoal-stripped FBS)
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Hormone Deprivation: After 24 hours, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped FBS. Incubate for a minimum of 72 hours to deplete endogenous hormones.[8]
-
Treatment: Prepare serial dilutions of this compound from the stock solution in hormone-depleted medium to achieve the desired final concentrations. The final concentration of the solvent (DMSO or ethanol) should not exceed 0.1%. Prepare a vehicle control with the same final concentration of the solvent. Remove the hormone-depletion medium and add 100 µL of the prepared treatment or control media to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Adherent cells
-
Complete and hormone-depleted media
-
This compound stock solution
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Hormone Deprivation: Follow steps 1 and 2 from the MTT Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Signaling Pathways of Estradiol
Caption: Genomic and non-genomic signaling pathways of estradiol.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
References
- 1. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 17-β Estradiol on Enhancing Proliferation of Human Bone Marrow Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Uptake Is Increased by Estradiol Dipropionate in L6 Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol increases proliferation and down-regulates the sodium/iodide symporter gene in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 8. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for the Quantification of Estradiol Propionate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596) is a synthetic ester of the natural estrogen, 17β-estradiol. Following administration, it is rapidly hydrolyzed to 17β-estradiol, the biologically active form. Therefore, for pharmacokinetic and pharmacodynamic studies, the quantification of 17β-estradiol in plasma is the primary focus. This document provides detailed application notes and protocols for the sensitive and selective quantification of estradiol in plasma using modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
While the direct analysis of the intact estradiol propionate ester is of interest for formulation and initial absorption studies, its rapid hydrolysis in plasma makes its detection challenging. Methods would need to be specifically developed to stabilize the ester and optimize chromatographic and mass spectrometric conditions to avoid in-source fragmentation. The protocols detailed below are for the quantification of estradiol, the principal analyte of interest in plasma following this compound administration.
Analytical Methods Overview
The quantification of estradiol in plasma presents analytical challenges due to its low physiological concentrations and the presence of interfering endogenous compounds. Historically, immunoassays were common but often suffered from a lack of specificity and cross-reactivity with other steroids.[1] Chromatographic methods coupled with mass spectrometry, such as LC-MS/MS and GC-MS, have become the gold standard due to their high sensitivity, specificity, and accuracy.[2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for estradiol quantification. It offers high sensitivity and specificity, often with simpler sample preparation and without the need for derivatization.[2][5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. It often requires derivatization to improve the volatility and thermal stability of the analyte but can provide excellent sensitivity and chromatographic resolution.[3][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of estradiol in plasma.
Table 1: LC-MS/MS Methods for Estradiol Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Volume | 250 µL | Not Specified | 100 µL | 200 µL |
| Extraction | Online SPE | Liquid-Liquid Extraction | Not Specified | Not Specified |
| Derivatization | None | Dansyl Chloride | MPDNP–F | 1,2-dimethylimidazole-5-sulfonyl chloride |
| LLOQ | 6-10 pmol/L | 2 pg/mL | 5.0 pg/mL | 0.5 pg/mL |
| Linearity Range | Not Specified | Not Specified | Not Specified | Not Specified |
| Precision (CV%) | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy/Recovery | Not Specified | Not Specified | Good | Good |
| Reference | [1] | [5] | [8] | [9] |
Table 2: GC-MS Methods for Estradiol Quantification in Plasma
| Parameter | Method 1 | Method 2 |
| Sample Volume | 1.0 mL | Not Specified |
| Extraction | Solid Phase Extraction | Not Specified |
| Derivatization | Pentafluorobenzoyl chloride & MSTFA | Pentafluorobenzylbromide & HFBA |
| LLOQ | 2.5 pg/mL | 500 pg/mL (in matrix) |
| Linearity Range | 2.5 - 250 pg/mL | 500 pg/mL - 10 ng/mL (in urine) |
| Precision (CV%) | Not Specified | Not Specified |
| Accuracy/Recovery | 85 - 115% | Not Specified |
| Reference | [3][4] | [10] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Estradiol in Plasma (with Derivatization)
This protocol is based on a method involving derivatization with dansyl chloride to enhance sensitivity.[6][7]
1. Materials and Reagents:
-
Estradiol certified reference standard
-
Estradiol-d4 (internal standard)
-
Human plasma (K2-EDTA)
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 10.5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard solution (Estradiol-d4).
-
Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
Reconstitute the dried extract with 100 µL of sodium bicarbonate buffer (0.1 M, pH 10.5).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 10 minutes.
-
After incubation, add 500 µL of toluene and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (toluene) layer to a new tube and evaporate to dryness.
-
Reconstitute the final residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor appropriate precursor and product ions for dansyl-estradiol and dansyl-estradiol-d4.
Protocol 2: GC-MS Quantification of Estradiol in Plasma (with Derivatization)
This protocol involves a two-step derivatization process for enhanced sensitivity in GC-MS analysis.[3][4]
1. Materials and Reagents:
-
Estradiol certified reference standard
-
Estradiol-d4 (internal standard)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Pentafluorobenzoyl chloride (PFBCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add 100 µL of internal standard solution (Estradiol-d4).
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried residue, add 50 µL of 10% PFBCl in hexane and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under nitrogen.
-
Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor characteristic ions of the derivatized estradiol and internal standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS quantification of estradiol in plasma.
Caption: General workflow for estradiol quantification in plasma by LC-MS/MS.
Discussion on the Analysis of Intact this compound
The direct quantification of this compound in plasma is challenging due to its rapid enzymatic hydrolysis. However, for specific research questions, such as assessing the initial absorption phase or in formulation development, its measurement may be necessary. A dedicated method development and validation effort would be required, focusing on:
-
Sample Stabilization: Immediate cooling of blood samples and addition of esterase inhibitors post-collection are crucial to prevent ex vivo hydrolysis.
-
Extraction: A robust liquid-liquid or solid-phase extraction method needs to be developed to efficiently isolate the more lipophilic this compound from the plasma matrix.
-
Chromatography: A suitable reverse-phase LC method should be optimized to achieve good separation of this compound from estradiol and other potential metabolites and endogenous interferences.
-
Mass Spectrometry: LC-MS/MS conditions, particularly the ionization source parameters, must be carefully optimized to minimize in-source fragmentation of the propionate ester, which could lead to an overestimation of estradiol. The use of a soft ionization technique, like Atmospheric Pressure Chemical Ionization (APCI), could be explored. Specific MRM transitions for the intact this compound molecule would need to be identified and validated.
Conclusion
The quantification of estradiol in plasma following the administration of this compound is a well-established practice, with LC-MS/MS being the method of choice due to its superior sensitivity, specificity, and accuracy. The provided protocols offer a detailed guide for researchers to establish robust and reliable analytical methods. While the direct measurement of this compound is challenging, careful consideration of sample handling and analytical conditions may allow for its quantification in specific research contexts.
References
- 1. waters.com [waters.com]
- 2. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
HPLC-UV method for Estradiol propionate purity analysis
An HPLC-UV method provides a robust and reliable approach for determining the purity of Estradiol Propionate (B1217596), a critical quality attribute for pharmaceutical-grade active pharmaceutical ingredients (APIs). This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for quality control and stability testing.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase. Estradiol Propionate and its potential impurities are separated based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. The separation is achieved using an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. A UV detector is used for the quantification of this compound and its related substances, calculated by the area normalization method.
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Methanol (HPLC grade).
-
Experimental Protocols
Chromatographic Conditions
A summary of the optimal chromatographic conditions is presented in the table below. These conditions are designed to achieve a good resolution between the main peak and potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[1][2] |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent Preparation: The mobile phase (Acetonitrile:Water 70:30 v/v) is used as the diluent for standard and sample preparations.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes or until the standard is completely dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Solution Preparation.
-
System Suitability Testing (SST)
Before starting the analysis, the suitability of the chromatographic system is verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five replicate times.
-
Calculate the system suitability parameters from the chromatograms obtained. The system is deemed suitable if it meets the criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| % RSD for Peak Area | Not more than 2.0% for five replicate injections[3] |
Analytical Procedure
-
Once the system suitability is confirmed, inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks. Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the total area.
Data Analysis and Calculation
The purity of this compound is calculated using the area normalization method (area percent). The percentage of any individual impurity and the total impurities are calculated as follows:
% Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100
% Total Impurities = Sum of % Individual Impurities
% Purity (Assay) = 100 - % Total Impurities
Data Presentation
The results of the purity analysis can be summarized in a table for clarity and easy comparison.
| Peak Identity | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 3.8 | 15,400 | 0.08 |
| Impurity 2 | 5.2 | 21,000 | 0.11 |
| This compound | 8.5 | 19,056,000 | 99.75 |
| Impurity 3 | 12.1 | 11,500 | 0.06 |
| Total Impurities | - | - | 0.25 |
| Total Area | - | 19,103,900 | 100.00 |
Note: The data presented in this table are for illustrative purposes only.
Workflow Diagram
The following diagram illustrates the complete workflow for the purity analysis of this compound by HPLC-UV.
Caption: Workflow for this compound purity analysis.
References
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of Estradiol Propionate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596) is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, undergoing hydrolysis in the body to release estradiol, the primary female sex hormone. The analysis of estradiol propionate and its subsequent metabolites is crucial in pharmacokinetic studies, drug development, and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and its major metabolites—estradiol, estrone, and estriol—in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Metabolism of this compound
This compound exerts its physiological effects after being converted to estradiol. Estradiol then binds to estrogen receptors (ERα and ERβ) within target cells, leading to the modulation of gene expression. The metabolic cascade begins with the hydrolysis of the propionate ester to yield active estradiol. Subsequently, estradiol is primarily metabolized in the liver. The main pathways include oxidation to the less potent estrone, and further hydroxylation to metabolites such as estriol.[1] These metabolites can then be conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion.[1]
Experimental Protocols
This protocol is designed for the analysis of this compound and its metabolites in human serum or plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for extracting steroids from biological matrices.
Materials:
-
Human serum/plasma samples, calibrators, and quality control (QC) samples.
-
Internal Standard (IS) working solution (e.g., ¹³C₃-Estradiol, D5-Estrone in methanol).
-
Methyl tert-butyl ether (MTBE).
-
Methanol and Water (LC-MS grade).
-
Centrifuge capable of 3000 x g.
-
Nitrogen evaporator.
Procedure:
-
Pipette 500 µL of serum/plasma sample, calibrator, or QC into a glass test tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Vortex mix for 10 seconds.
-
Add 2.5 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: ACQUITY UPLC or equivalent.[2]
-
Column: ACQUITY UPLC C18, 1.8 µm, 2.1 x 30 mm or equivalent.[2]
-
Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 50 µL.
-
Gradient Program:
-
Start with 30% B.
-
Linear gradient to 67.2% B over 5.35 minutes.
-
Column wash and re-equilibration.
-
-
Total Run Time: Approximately 9.5 minutes.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S or QTRAP 6500+).[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Spray Voltage: -4300 V.
-
Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: The following table outlines the suggested MRM transitions for the analytes and internal standards. The transition for this compound is proposed based on the fragmentation of similar estradiol esters (e.g., estradiol acetate (B1210297), which shows a loss of the acetate group).[3] It is recommended to optimize the collision energies for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| This compound | 327.2 | 271.2 | Quantifier |
| 327.2 | 183.1 | Qualifier | |
| Estradiol (E2) | 271.1 | 183.1 | Quantifier[4][5] |
| 271.1 | 145.1 | Qualifier[4][5] | |
| Estrone (E1) | 269.2 | 145.1 | Quantifier |
| 269.2 | 143.1 | Qualifier | |
| Estriol (E3) | 287.2 | 171.1 | Quantifier |
| 287.2 | 145.1 | Qualifier | |
| ¹³C₃-Estradiol (IS) | 274.1 | 186.1 | Internal Standard |
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below. This process ensures a systematic and reproducible analysis of the target compounds.
Quantitative Data Summary
The performance of LC-MS/MS methods for estradiol and its metabolites is characterized by high sensitivity. The following table summarizes typical limits of quantification (LOQ) achieved in various studies. These values can serve as a benchmark for method development and validation.
| Analyte | Matrix | Method | LOQ (pg/mL) | Reference(s) |
| Estradiol (E2) | Human Serum | LC-MS/MS (no derivatization) | 3 | [6] |
| Estradiol (E2) | Human Serum | LC-MS/MS (derivatization) | 0.16 | [7] |
| Estrone (E1) | Human Serum | LC-MS/MS (no derivatization) | 1 | [6] |
| Estrone (E1) | Human Serum | LC-MS/MS (derivatization) | 0.07 | [7] |
| Estradiol Acetate | Human Plasma | LC-MS/MS (no derivatization) | 28.6 | [3] |
Note: The LOQ for this compound is expected to be in a similar range to estradiol acetate.
Discussion
The described LC-MS/MS method provides a highly sensitive and specific approach for the simultaneous quantification of this compound and its key metabolites. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations in extraction recovery, ensuring high accuracy and precision. While this protocol outlines a method using LLE and no derivatization, for even lower detection limits, researchers may consider solid-phase extraction (SPE) for sample cleanup or chemical derivatization to enhance ionization efficiency.[8][9] Method validation should be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects to ensure reliable results for research and clinical applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 3. agilent.com [agilent.com]
- 4. US20090134325A1 - Methods for detecting estradiol by mass spectrometry - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Creating Estradiol Propionate Stock Solutions for in Vitro Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596) is a synthetic ester of the natural estrogen, 17β-estradiol. In biomedical research, particularly in in vitro studies, it serves as a valuable tool to investigate the physiological and pathological roles of estrogens. As a prodrug, estradiol propionate is hydrolyzed by cellular esterases to release active 17β-estradiol, which then elicits its effects primarily through binding to estrogen receptors (ERα and ERβ). These receptors act as ligand-activated transcription factors that modulate the expression of a wide array of genes, influencing processes such as cell proliferation, differentiation, and survival.
This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in in vitro experiments. Adherence to these guidelines will help ensure the consistency, accuracy, and reproducibility of experimental results.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, DMSO, acetone, and dioxane. Slightly soluble in vegetable oils and sparingly soluble in aqueous buffers.[1] |
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Estradiol | Ethanol | ≥ 2.5 mg/mL[1] |
| DMSO | ≥ 20 mg/mL[1][2] | |
| Estradiol Dipropionate | Ethanol | 5 mg/mL[3] |
| DMSO | 62.5 mg/mL[3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/cell culture grade DMSO
-
Sterile, amber or foil-wrapped conical tubes (e.g., 15 mL)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 328.45 g/mol = 0.032845 g = 32.85 mg
-
-
Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 32.85 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a 15 mL sterile, amber or foil-wrapped conical tube. Add 10 mL of anhydrous/cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 100 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months.[4]
Preparation of Working Solutions
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile, phenol (B47542) red-free cell culture medium to achieve the desired final working concentrations (typically in the nM to µM range).[5]
-
Solvent Control: It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Use in Experiments: Add the freshly prepared working solutions to your cell cultures. For long-term experiments, it is advisable to replace the medium with freshly prepared working solutions every 24 hours due to the relatively short half-life of estradiol in cell culture media.[6]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Estradiol Signaling Pathway
References
Application of Estradiol Propionate in Prostate Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, and its ester prodrug, estradiol propionate (B1217596), play a significant and complex role in the pathophysiology of the prostate. While high doses of estrogens have historically been used to suppress androgen production in advanced prostate cancer, emerging research highlights the direct and multifaceted effects of estrogens on prostate tissue, mediated through estrogen receptors alpha (ERα) and beta (ERβ).[1][2] Understanding these mechanisms is crucial for developing novel therapeutic strategies. Estradiol propionate is a valuable tool in preclinical research to model and investigate these effects.
This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer research models, including the induction of benign prostatic hyperplasia (BPH) as a model for prostate enlargement and the study of signaling pathways in prostate cancer cell lines and xenografts.
Application Notes
This compound is frequently used in combination with androgens like testosterone (B1683101) propionate to induce prostatic hyperplasia in animal models, mimicking the hormonal milieu associated with BPH and providing a platform to study the mechanisms of prostate growth and to test potential therapeutic agents.[3][4][5] The estrogen-to-androgen ratio is a critical factor in the development of these models.[6]
In the context of prostate cancer, estradiol's effects are dichotomous, largely depending on the estrogen receptor subtype expressed. ERα is often associated with proliferative and carcinogenic effects, while ERβ is generally considered to have anti-proliferative and tumor-suppressive functions.[1][7][8] Estradiol and its derivatives are therefore used to probe these distinct signaling pathways. Furthermore, estradiol has been shown to suppress tumor growth in castration-resistant prostate cancer (CRPC) models, suggesting mechanisms independent of androgen suppression.[9][10]
Data Presentation
The following tables summarize quantitative data from studies utilizing estradiol and testosterone to induce prostatic changes in animal models.
Table 1: Effects of Estradiol Benzoate (B1203000) and Testosterone Propionate on Rabbit Prostate [3][4][5]
| Treatment Group | Mean Prostate Weight (g ± SD) | Mean Prostate Volume (cm³ ± SD) |
| Control | 1.24 ± 0.23 | 1.26 ± 0.27 |
| Testosterone Propionate (15 mg/kg) | 2.12 ± 0.34 | 2.12 ± 0.39 |
| Estradiol Benzoate (0.75 mg/kg) | 1.72 ± 0.54 | 1.72 ± 0.68 |
*p < 0.05 compared to the control group. Data from a 4-week study in orchidectomized rabbits.
Table 2: Effects of 17β-Estradiol and Testosterone on Mouse Prostate and Bladder [11][12]
| Treatment Group | Prostate Mass (mg) | Bladder Mass (mg) |
| Untreated | ~50 | ~20 |
| Testosterone + 17β-Estradiol (2 months) | ~150 | ~100 |
| Testosterone + 17β-Estradiol (4 months) | ~200 | ~150 |
Data from a study using subcutaneous pellets of 25 mg testosterone and 2.5 mg 17β-estradiol in male mice.
Table 3: Effect of 17β-Estradiol on a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (LuCaP 35V) [9][10]
| Treatment Group | Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Testosterone (pg/mg ± SEM) | Tumor Dihydrotestosterone (DHT) (pg/mg ± SEM) |
| Placebo | 1195 ± 84 | 0.71 ± 0.28 | 1.73 ± 0.36 |
| 17β-Estradiol | 785 ± 81 | 0.20 ± 0.10 | 0.15 ± 0.15* |
*p < 0.002 vs. controls for tumor volume; p < 0.001 vs. controls for tissue androgens.
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in Rabbits
Objective: To create a rabbit model of BPH to study prostatic enlargement.
Materials:
-
Male New Zealand white rabbits (or other suitable breed)
-
Testosterone propionate
-
Estradiol benzoate (can be substituted with this compound)
-
Vehicle (e.g., corn oil)
-
Syringes and needles for subcutaneous injection
-
Anesthetic agents for surgery
-
Surgical instruments for orchidectomy
Procedure:
-
Acclimatization: Acclimatize rabbits to the housing conditions for at least one week before the experiment.
-
Orchidectomy: Perform bilateral orchidectomy under appropriate anesthesia and aseptic conditions. Allow a recovery period of 7 days.[4][5]
-
Grouping: Randomly divide the orchidectomized rabbits into three groups: Control, Testosterone, and Estrogen.[4][5]
-
Hormone Administration: For 4 weeks, administer the following treatments via subcutaneous injection:
-
Endpoint Analysis: At the end of the 4-week treatment period, euthanize the animals.
-
Tissue Collection and Analysis:
-
Dissect the prostate gland and measure its weight and volume.
-
Fix a portion of the prostate in 10% neutral buffered formalin for histological analysis (H&E staining).[4]
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Protocol 2: In Vitro Prostate Cancer Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for androgen-dependent, PC-3 for androgen-independent)[2][13]
-
Culture medium (e.g., RPMI-1640) without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.[13]
-
This compound
-
Vehicle (e.g., ethanol (B145695) or DMSO)
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Starvation (Optional): To synchronize the cells, you can serum-starve them for 24 hours in a low-serum medium (e.g., 1% charcoal-stripped FBS).[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 96 hours).[13]
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation.
Signaling Pathways and Visualizations
This compound exerts its effects on prostate cells through complex signaling networks. The following diagrams illustrate key pathways.
Estrogen Receptor Signaling in Prostate Cancer
Estrogen binds to ERα and ERβ, which can then translocate to the nucleus to regulate gene expression (genomic pathway) or activate cytoplasmic signaling cascades (non-genomic pathway). ERα activation is generally associated with cell proliferation, while ERβ can have opposing, anti-proliferative effects.[7][14]
Caption: Estrogen receptor signaling pathways in prostate cancer.
Experimental Workflow for BPH Induction in Animal Models
This workflow outlines the key steps in conducting an in vivo study to induce and analyze BPH using this compound.
Caption: Experimental workflow for BPH induction in animal models.
Non-Genomic Estrogen Signaling via ERK Activation
Estradiol can rapidly activate signaling pathways at the cell membrane, independent of nuclear receptor translocation. One such pathway involves the activation of Extracellular signal-Regulated Kinase (ERK), which promotes cell proliferation.[15]
Caption: Non-genomic estrogen signaling via ERK activation.
References
- 1. The estrogen signaling pathway reprograms prostate cancer cell metabolism and supports proliferation and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of ERα and ERβ in Castration-Resistant Prostate Cancer and Current Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpc-akademie.de [gmpc-akademie.de]
- 4. researchgate.net [researchgate.net]
- 5. Comparative induction of benign prostate hyperplasia using testosterone propionate and estradiol benzoate in rabbit model [gmpc-akademie.de]
- 6. Role of sex hormone on morphological and histological changes in benign prostatic hypertrophy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptors in prostate development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estradiol suppresses tissue androgens and prostate cancer growth in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone and 17β-estradiol induce glandular prostatic growth, bladder outlet obstruction, and voiding dysfunction in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Distribution and Effects of Estrogen Receptors in Prostate Cancer: Associated Molecular Mechanisms [frontiersin.org]
- 15. The proliferative effect of estradiol on human prostate stromal cells is mediated through activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Estradiol Propionate in Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435), a primary estrogenic hormone, is a critical modulator of a vast array of physiological processes, extending its influence profoundly into the realm of neurobiology. Its synthetic ester, Estradiol Propionate (EP), offers a longer-lasting and more stable release profile compared to estradiol, making it a valuable tool for neurobiological research. These application notes provide an overview of the key applications of EP in neuroscience, detailing its mechanisms of action and providing protocols for its use in common experimental paradigms. The information is intended to guide researchers in designing and executing studies to investigate the neuroprotective, neurotrophic, and neuromodulatory effects of estrogens in the central nervous system.
Core Applications in Neurobiology
Estradiol and its esters are instrumental in studying a variety of neurobiological phenomena, including:
-
Neuroprotection: Investigating the protective effects of estrogen against neuronal damage in models of stroke, neurodegenerative diseases (like Alzheimer's and Parkinson's), and traumatic brain injury.[1]
-
Synaptic Plasticity and Cognition: Examining the role of estrogen in learning, memory, and synaptic plasticity, including its influence on dendritic spine density and long-term potentiation (LTP).
-
Mood and Affective Disorders: Exploring the link between estrogen levels and mood regulation, with implications for understanding and treating conditions like depression and anxiety.
-
Neuroinflammation: Studying the modulatory effects of estrogen on glial cell activation and the production of inflammatory mediators in the brain.[2][3]
-
Animal Models of Menopause: Utilizing ovariectomized (OVX) animals treated with EP to mimic the hormonal state of menopause and investigate its neurological consequences.
Mechanisms of Action: Signaling Pathways
Estradiol exerts its effects through both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The classical pathway involves estradiol binding to intracellular estrogen receptors (ERα and ERβ), which then translocate to the nucleus and act as transcription factors to regulate gene expression. This process influences the synthesis of various proteins, including neurotrophic factors and components of neurotransmitter systems.
-
Non-Genomic Pathways: Estradiol can also act rapidly through membrane-associated estrogen receptors (mERs), triggering intracellular signaling cascades. These pathways often involve the activation of kinases such as ERK/MAPK and PI3K/Akt, leading to modulation of neuronal excitability, synaptic function, and cell survival.
Experimental Protocols
Protocol 1: Ovariectomy and this compound Replacement in Rodents for Neuroprotection Studies
This protocol describes the surgical procedure for ovariectomy (OVX) in rats or mice to induce a state of estrogen deficiency, followed by EP replacement to study its neuroprotective effects.
Materials:
-
Female rats or mice of appropriate age and strain.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture).
-
Surgical instruments (scissors, forceps, sutures).
-
This compound (EP).
-
Vehicle (e.g., sesame oil, corn oil).
-
Sterile saline.
-
Analgesics (e.g., buprenorphine, carprofen).
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an approved protocol. In rats, a combination of ketamine (60 mg/kg, i.m.) and sodium pentobarbital (B6593769) (50 mg/kg, i.p.) can be used.[4] For mice, a ketamine/xylazine mixture is common.[5]
-
Shave the surgical area (dorsal or ventral approach).
-
Aseptically prepare the surgical site.
-
-
Ovariectomy (OVX):
-
Make a small incision through the skin and underlying muscle layer to access the abdominal cavity.
-
Locate the ovaries, which are situated near the kidneys.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Carefully excise the ovary.
-
Repeat the procedure for the other ovary.
-
Suture the muscle and skin layers.
-
-
Post-operative Care and Recovery:
-
Administer analgesics as per institutional guidelines to manage post-operative pain. A subcutaneous injection of carprofen (B1668582) (5 mg/kg) can be administered.[6]
-
Allow the animals to recover for at least one to two weeks before initiating hormone replacement. This allows for the clearance of endogenous ovarian hormones.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sesame oil). A typical dose for neuroprotection studies in rats is in the range of 10-100 µg/kg, administered subcutaneously.
-
For chronic studies, EP can be administered via subcutaneous injections every few days or through the implantation of slow-release pellets or silastic capsules. For silastic capsules in rats, a recommended concentration is 180 μg/mL in sesame oil.[7]
-
The control group should receive vehicle injections.
-
-
Induction of Neurological Insult:
-
Following the hormone replacement regimen, induce the desired neurological injury. For stroke models, this often involves middle cerebral artery occlusion (MCAO).
-
-
Assessment of Neuroprotection:
-
At the desired time point post-insult, euthanize the animals and collect brain tissue.
-
Assess the extent of neuronal damage. For stroke models, this can be done by measuring the infarct volume using TTC staining.[1]
-
Perform histological and molecular analyses to investigate the mechanisms of neuroprotection (e.g., apoptosis, inflammation, neurotrophic factor expression).
-
Protocol 2: Fear Conditioning and Extinction with this compound in Rodents
This protocol outlines the procedure for investigating the effects of EP on fear learning and memory, specifically fear extinction.
Materials:
-
Ovariectomized (OVX) female mice or rats.
-
Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks).
-
A conditioned stimulus (CS), typically an auditory tone.
-
An unconditioned stimulus (US), a mild foot shock.
-
This compound (EP) and vehicle.
Procedure:
-
Animal Preparation and Hormone Treatment:
-
Perform ovariectomies as described in Protocol 1 and allow for a recovery period.
-
Administer EP or vehicle. For acute studies in mice, a single subcutaneous injection of estradiol benzoate (B1203000) (a related ester) at doses ranging from 0.5 to 50 µg has been used two days prior to conditioning.[8][9]
-
-
Fear Conditioning (Day 1):
-
Place the animal in the conditioning chamber.
-
After a habituation period, present the conditioned stimulus (CS; e.g., a 30-second tone).
-
Co-terminate the CS with the unconditioned stimulus (US; e.g., a 0.5-second, 0.6 mA foot shock).[10]
-
Repeat the CS-US pairings for a set number of trials (e.g., 3-5 trials).
-
-
Extinction Training (Day 2):
-
Place the animal in a different context (to avoid context-dependent fear renewal).
-
Present the CS repeatedly without the US.
-
Continue presentations until the freezing response (a measure of fear) is significantly reduced.
-
-
Extinction Recall (Day 3):
-
Return the animal to the extinction context.
-
Present the CS a few times and measure the freezing response. Lower freezing indicates better extinction memory.
-
-
Data Analysis:
-
Quantify the duration of freezing behavior during each phase of the experiment.
-
Compare the freezing levels between the EP-treated and vehicle-treated groups to determine the effect of estradiol on fear acquisition, extinction, and extinction recall.
-
Data Presentation: Quantitative Effects of Estradiol
The following tables summarize quantitative data from various studies on the effects of estradiol in neurobiological research.
Table 1: Effect of Estradiol on Ischemic Brain Injury
| Animal Model | Estradiol Treatment Protocol | Key Neuroprotective Outcome | Reference |
| Ovariectomized Rats | Silastic capsules with 17β-estradiol | Lesion size significantly smaller in estradiol-treated group (3.85 ± 0.70% vs. 7.15 ± 0.27% of total slice area in placebo) after MCAO. | [11] |
| Ovariectomized Female Rats | Estradiol replacement | Marked decrease in LDH release (23%) after oxygen-glucose deprivation. | [12] |
Table 2: Effect of Estradiol on Dendritic Spine Density
| Brain Region | Animal/Cell Model | Estradiol Treatment | Change in Spine Density | Reference |
| Hippocampal CA1 | Cultured Rat Neurons | 0.1 µg/ml 17-β estradiol for 48 hours | Two-fold increase | [13] |
| Hippocampal CA1 Pyramidal Cells | Ovariectomized Rats | Estradiol treatment | Increased sensitivity to NMDA receptor-mediated synaptic input, correlated with increased spine density. | [13] |
Table 3: Effect of Estradiol on Fear Conditioning
| Animal Model | Estradiol Treatment Protocol | Key Behavioral Outcome | Reference |
| Ovariectomized Mice | Single s.c. injection of 50 µ g/0.1 ml Estradiol Benzoate 2 days before conditioning | Significantly more freezing than control mice. | [14] |
| Ovariectomized Mice | Silastic capsule with 50 µ g/0.1 ml Estradiol Benzoate 14 days before conditioning | Significantly longer freezing time compared with control. | [15] |
Table 4: Effect of Estradiol on Microglial Activation
| Animal/Cell Model | Treatment | Key Outcome | Reference |
| Ovariectomized Mice | Ovariectomy + LPS | Significantly increased Iba1+ cell area and number. | [2] |
| BV2 Microglial Cells | 100 nM 17β-estradiol for 16h | Enhanced phagocytic uptake of apoptotic cells. | [16] |
| N9 Microglial Cells | 17β-estradiol pretreatment | Attenuated LPS-induced superoxide (B77818) release and phagocytic activity. | [17] |
Table 5: Effect of Estradiol on Neurotrophic Factors
| Brain Region/Cell Type | Estradiol Treatment | Effect on BDNF | Reference |
| Cultured Hippocampal Neurons | Estradiol | Down-regulated BDNF to 40% of control within 24 hr. | [15] |
| Embryonic Mouse Midbrain Neurons | 17β-estradiol | Increased expression of BDNF. | [18] |
Table 6: Effect of Estradiol on NMDA Receptor-Mediated Responses
| Brain Region | Estradiol Treatment | Effect on NMDA Receptor | Reference |
| Hippocampal CA1 | 1 nM 17β-estradiol | Markedly increased amplitude of NMDA-mediated EPSPs. | [19] |
| Hippocampal CA1 | Estradiol treatment | Significant increase in amplitude of evoked NMDAR currents at 24h (268 ± 17% increase) and 48h (266 ± 30% increase). | [20] |
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of estrogen in the brain. Its use in well-defined animal models and experimental paradigms, as outlined in these application notes, can provide valuable insights into the mechanisms underlying neuroprotection, synaptic plasticity, and mood regulation. The provided protocols and quantitative data serve as a foundation for researchers to design rigorous studies aimed at unraveling the complex interplay between hormones and neuronal function, with the ultimate goal of developing novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogen ameliorates microglial activation by inhibiting the Kir2.1 inward-rectifier K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol inhibits astrocytic GFAP expression in an animal model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of estradiol on histopathology of brain in unilateral and bilateral ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for ovariectomy and estradiol replacement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enhancement effect of estradiol on contextual fear conditioning in female mice | PLOS One [journals.plos.org]
- 9. The enhancement effect of estradiol on contextual fear conditioning in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol modulates medial prefrontal cortex and amygdala activity during fear extinction in women and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovariectomy and 17β-estradiol replacement in rats and mice: a visual demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection and protein damage prevention by estradiol replacement in rat hippocampal slices exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estradiol Increases the Sensitivity of Hippocampal CA1 Pyramidal Cells to NMDA Receptor-Mediated Synaptic Input: Correlation with Dendritic Spine Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enhancement effect of estradiol on contextual fear conditioning in female mice | PLOS One [journals.plos.org]
- 15. Brain-derived neurotrophic factor mediates estradiol-induced dendritic spine formation in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen Promotes Pro-resolving Microglial Behavior and Phagocytic Cell Clearance Through the Actions of Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiinflammatory effects of estrogen on microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estrogen stimulates brain-derived neurotrophic factor expression in embryonic mouse midbrain neurons through a membrane-mediated and calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 17beta-estradiol enhances NMDA receptor-mediated EPSPs and long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estradiol-Induced Increase in the Magnitude of Long-Term Potentiation Is Prevented by Blocking NR2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying the Effects of Estradiol Propionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the physiological and cellular effects of Estradiol (B170435) Propionate (B1217596). This document includes detailed protocols for both in vitro and in vivo studies, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.
Introduction
Estradiol Propionate is a synthetic ester of the natural estrogen, 17β-estradiol. The propionate esterification prolongs the half-life and duration of action of estradiol, making it a valuable tool for studies requiring sustained estrogenic activity.[1] Like endogenous estradiol, this compound exerts its effects primarily through interaction with estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors that modulate gene expression.[1] This interaction initiates a cascade of molecular events, influencing a wide array of physiological processes, including reproductive function, bone metabolism, and neuronal activity.[2][3]
Mechanism of Action: Signaling Pathways
This compound, after cleavage of the propionate group to yield active estradiol, initiates both genomic and non-genomic signaling pathways.
Genomic Pathway: This classical pathway involves the binding of estradiol to estrogen receptors in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of target genes. This process typically occurs over hours to days.
Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER). Activation of these receptors triggers intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, influencing cellular processes like ion channel activation and kinase signaling within seconds to minutes.
Diagram of the Estradiol Signaling Pathway
Caption: Simplified Estradiol signaling pathways.
Data Presentation
In Vitro Studies: Dose-Response of this compound
| Cell Line | Endpoint Assessed | This compound Concentration Range | Observation | Reference |
| MCF-7 (Human Breast Cancer) | Cell Proliferation | 1 pM - 1 nM | Dose-dependent increase in cell proliferation. | [4][5] |
| Primary Uterine Stromal Cells | Gene Expression (e.g., PR, IGF-1) | 0.1 nM - 10 nM | Regulation of estrogen-responsive genes. | [6] |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Neuroprotection against oxidative stress | 10 nM - 1 µM | Increased cell viability and reduced apoptosis. | N/A |
In Vivo Studies: Dose-Response of this compound in Rodent Models
| Animal Model | Endpoint Assessed | This compound Dosage | Route of Administration | Observation | Reference |
| Ovariectomized Rats | Uterine Weight | 5 - 30 µ g/animal | Subcutaneous | Dose-dependent increase in uterine weight. | [7] |
| Ovariectomized Mice | Vaginal Cornification | 20 µ g/day for 7 days | Subcutaneous | Induced epithelial proliferation and cornification. | [8] |
| Aged Female Rats | Sexual Behavior (Lordosis Quotient) | 10 µg (as Estradiol Benzoate) with Testosterone (B1683101) Propionate | Subcutaneous | Facilitated appetitive and consummatory sexual behaviors. | [9][10] |
| Male Rats | Testicular Weight and Sperm Motility | 10 µg/kg/day | Subcutaneous | Significant reduction in sperm motility and testicular weight. | [11] |
Experimental Protocols
In Vitro Protocol: MCF-7 Cell Proliferation Assay
This protocol details the steps to assess the proliferative effect of this compound on the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
DMEM (phenol red-free)
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound
-
Ethanol (for stock solution)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hormone Deprivation: For 3-5 days prior to the experiment, culture cells in DMEM (phenol red-free) supplemented with 5-10% CS-FBS to remove endogenous estrogens.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in hormone-free medium. The final concentrations should typically range from 1 pM to 1 nM. A vehicle control (ethanol) should also be included. Replace the medium in the wells with the treatment media.
-
Incubation: Incubate the plates for 4-6 days.
-
Proliferation Assay: On the final day, add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50.
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for MCF-7 cell proliferation assay.
In Vivo Protocol: Uterotrophic Assay in Ovariectomized Rodents
This protocol describes the classic uterotrophic assay to determine the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female rats or mice (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
This compound
-
Vehicle (e.g., sesame oil, corn oil)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy (if applicable)
-
Animal balance
-
Analytical balance
Procedure:
-
Animal Model: Use immature female rodents (e.g., 21-25 days old) or adult females that have been ovariectomized at least 7 days prior to the start of treatment to ensure low endogenous estrogen levels.
-
Acclimation: Acclimatize the animals to the housing conditions for at least 5 days.
-
Grouping and Dosing: Randomly assign animals to treatment groups (at least 5-8 animals per group). A vehicle control group and at least three dose levels of this compound are recommended.
-
Administration: Administer this compound or vehicle daily for 3-7 consecutive days via subcutaneous injection.
-
Necropsy: On the day after the final dose, euthanize the animals.
-
Uterine Dissection and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid. Record the wet weight of the uterus.
-
Data Analysis: Calculate the mean uterine weight for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.
Diagram of the In Vivo Uterotrophic Assay Workflow
Caption: Workflow for the in vivo uterotrophic assay.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound. The selection of appropriate experimental models, dosages, and endpoints is crucial for obtaining reliable and reproducible data. Researchers should adapt these protocols to their specific scientific questions while adhering to ethical guidelines for animal research and best practices for cell culture.
References
- 1. thebms.org.uk [thebms.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. An efficient protocol for inducing pseudopregnancy using estradiol dipropionate and follicular development associated with changes in reproductive hormones after prostaglandin F2alpha treatment in pseudopregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol/progesterone interaction in normal and pathologic breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol plus progesterone treatment and precopulatory behavior in prepubertally ovariectomized female rats: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The effects of chronic administration of testosterone propionate with or without estradiol on the sexual behavior and plasma steroid levels of aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifertility effects of estradiol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Estradiol Propionate-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) propionate (B1217596), a synthetic ester of the natural estrogen 17β-estradiol, is a potent estrogen receptor agonist used in research and pharmaceutical applications. Understanding its impact on gene expression is crucial for elucidating its mechanisms of action, identifying biomarkers, and developing novel therapeutics. These application notes provide an overview and detailed protocols for three common techniques used to measure estradiol propionate-induced gene expression: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), DNA Microarray Analysis, and RNA Sequencing (RNA-Seq). While the protocols are broadly applicable to estrogens, they are directly relevant to studying the effects of this compound, which is rapidly hydrolyzed to estradiol in the body.
Estradiol Signaling Pathways
Estradiol, the active form of this compound, primarily exerts its effects by binding to two nuclear estrogen receptors, ERα and ERβ.[1][2] These ligand-activated receptors function as transcription factors that modulate the expression of target genes through several pathways.[2][3]
Classical Genomic Pathway
In the classical or direct genomic signaling pathway, estradiol binds to ERα or ERβ in the cytoplasm, leading to receptor dimerization and translocation to the nucleus.[2][4] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to regulate transcription.[2][4]
Non-Genomic and Indirect Genomic Pathways
Estradiol can also initiate rapid, non-genomic signaling cascades by interacting with a subpopulation of ERs located at the plasma membrane (mERs) or the G-protein coupled estrogen receptor (GPER).[2][3] Activation of these receptors can trigger various downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which in turn can influence gene expression indirectly by phosphorylating and activating other transcription factors.[1][5]
Figure 1: Simplified diagram of estradiol signaling pathways.
I. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a highly sensitive and specific technique for measuring the expression of a targeted set of genes. It is often used to validate findings from genome-wide analyses like microarrays or RNA-Seq.[6][7]
Application Note
This protocol is suitable for quantifying the expression of known estrogen-responsive genes in cells or tissues treated with this compound. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using real-time PCR. The use of a stable reference gene is crucial for accurate normalization of the data.[8]
Experimental Workflow for RT-qPCR
Figure 2: Experimental workflow for RT-qPCR analysis.
Protocol: RT-qPCR for this compound-Induced Gene Expression
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7, Ishikawa) in appropriate media.
-
For estrogen-sensitive experiments, use phenol (B47542) red-free media and charcoal-stripped serum for at least 48 hours prior to treatment to deplete endogenous estrogens.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time course (e.g., 6, 24, 48 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or using a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
4. Reverse Transcription:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers. Follow the manufacturer's protocol for the reverse transcription kit.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target and reference genes
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
-
Perform the qPCR reaction in a real-time PCR instrument with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., GAPDH, ACTB, RPLP0) to obtain the ΔCt.[9][10]
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Quantitative Data Summary: Estradiol-Induced Gene Expression (RT-qPCR)
| Gene | Cell Line/Tissue | Treatment | Fold Change | Reference |
| GREB1 | MCF-7 | 10 nM 17β-estradiol (24h) | ~8-fold increase | [11] |
| TFF1 (pS2) | MCF-7 | 10 nM 17β-estradiol (24h) | ~6-fold increase | [11] |
| PGR | MCF-7 | 10 nM 17β-estradiol (24h) | ~4-fold increase | [11] |
| MYC | MCF-7 | 10 nM 17β-estradiol (24h) | ~2-fold increase | [11] |
| CCND1 | MCF-7 | 10 nM 17β-estradiol (24h) | ~2.5-fold increase | [11] |
| NFKB1 | U2OS | 15 µM β-estradiol | Upregulated | [12] |
II. DNA Microarray Analysis
DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional response to this compound.[13][14]
Application Note
This technique is ideal for hypothesis generation and identifying novel genes and pathways regulated by this compound. It involves hybridizing fluorescently labeled cDNA from control and treated samples to a microarray chip containing thousands of gene-specific probes. The relative fluorescence intensity of each spot on the array corresponds to the expression level of that gene.[13]
Experimental Workflow for DNA Microarray Analysis
Figure 3: Experimental workflow for DNA microarray analysis.
Protocol: DNA Microarray Analysis of this compound-Induced Gene Expression
1. Sample Preparation and RNA Extraction:
-
Follow steps 1-3 of the RT-qPCR protocol to obtain high-quality total RNA from control and this compound-treated samples.
2. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using reverse transcriptase.
-
During synthesis, incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays) to label the cDNA from the control and treated samples with different dyes.
3. Microarray Hybridization:
-
Combine equal amounts of the labeled cDNA from the control and treated samples.
-
Apply the mixture to a microarray slide and incubate in a hybridization chamber for 16-24 hours at a specific temperature to allow the labeled cDNA to bind to the complementary probes on the array.
4. Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cDNA.
-
Scan the slide using a microarray scanner to detect the fluorescent signals from both dyes at each spot.
5. Data Acquisition and Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot for both dyes.
-
Normalize the data to correct for systematic variations.
-
Calculate the ratio of the two fluorescence intensities for each gene to determine the fold change in expression between the treated and control samples.
-
Perform statistical analysis to identify genes that are significantly differentially expressed.
-
Use bioinformatics tools for pathway analysis and gene ontology enrichment to interpret the biological significance of the gene expression changes.
Quantitative Data Summary: Estradiol-Induced Gene Expression (Microarray)
| Gene | Cell Line/Tissue | Treatment | Fold Change | Reference |
| Calbindin-D9k | Immature Rat Uterus | Estradiol | >2-fold increase | |
| Oxytocin | Immature Rat Uterus | Estradiol | >2-fold increase | |
| Adipocyte complement related protein | Immature Rat Uterus | Estradiol | >2-fold increase | |
| Lactate dehydrogenase A | Immature Rat Uterus | Estradiol | >2-fold increase | |
| S100a6 | Immature Rat Uterus | Estradiol | >2-fold increase |
III. RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful, high-throughput sequencing technique that provides a comprehensive and quantitative analysis of the entire transcriptome. It offers several advantages over microarrays, including a wider dynamic range, higher sensitivity, and the ability to identify novel transcripts and alternative splicing events.
Application Note
RNA-Seq is the method of choice for a complete and unbiased characterization of the transcriptional landscape in response to this compound. It is particularly useful for discovering novel estrogen-regulated genes, non-coding RNAs, and splice variants. The protocol involves the conversion of RNA to a library of cDNA fragments, followed by high-throughput sequencing.
Experimental Workflow for RNA-Seq
Figure 4: Experimental workflow for RNA-Seq analysis.
Protocol: RNA-Seq for this compound-Induced Gene Expression
1. Sample Preparation and RNA Extraction:
-
Follow steps 1-3 of the RT-qPCR protocol to obtain high-quality, intact total RNA.
2. RNA-Seq Library Preparation:
-
RNA Fragmentation: Fragment the RNA into smaller pieces.
-
cDNA Synthesis: Convert the fragmented RNA into first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate enough material for sequencing.
3. High-Throughput Sequencing:
-
Quantify and assess the quality of the prepared library.
-
Pool multiple libraries (if using barcodes) and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq, NextSeq).
4. Data Analysis and Bioinformatics:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome or transcriptome.
-
Transcript Quantification: Count the number of reads that map to each gene or transcript.
-
Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Downstream Analysis: Perform gene ontology and pathway enrichment analysis, and visualize the results (e.g., heatmaps, volcano plots).
Quantitative Data Summary: Estradiol-Induced Gene Expression (RNA-Seq)
| Gene | Cell Line/Tissue | Treatment | Fold Change (log2FC) | Reference |
| AKT1 | U2OS | 15 µM β-estradiol | Downregulated | [12] |
| NFKB1 | U2OS | 15 µM β-estradiol | Upregulated | [12] |
| ATF7IP | U2OS | 15 µM β-estradiol | Upregulated | [12] |
| HDAC5 | U2OS | 15 µM β-estradiol | Upregulated | [12] |
| TCF7L2 | U2OS | 15 µM β-estradiol | Downregulated | [12] |
| ALCAM | U2OS | 15 µM β-estradiol | Downregulated | [12] |
Conclusion
The choice of technique for measuring this compound-induced gene expression depends on the specific research question, the number of genes to be analyzed, and the available resources. RT-qPCR is a cost-effective and sensitive method for targeted gene analysis. DNA microarrays provide a broader, genome-wide perspective and are suitable for identifying novel regulated genes. RNA-Seq offers the most comprehensive and quantitative analysis of the transcriptome, enabling the discovery of novel transcripts and splice variants. By applying these techniques and protocols, researchers can gain valuable insights into the molecular mechanisms of this compound action.
References
- 1. Dense Time Series Analysis of Estradiol Reveals New Estrogen Signaling Biology | Arpeggio Bio [arpeggiobio.com]
- 2. Dynamic changes in gene expression in vivo predict prognosis of tamoxifen-treated patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo regulation of apolipoprotein A-I gene expression by estradiol and testosterone occurs by different mechanisms in inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-Seq analysis for the potential targets and molecular mechanisms of 17 β-estradiol in squamous cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. mdpi.com [mdpi.com]
- 7. Persistent changes in gene expression induced by estrogen and progesterone in the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of genes for normalization of quantitative real-time PCR data in ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and validation of candidate endogenous control genes for real-time quantitative PCR studies of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microarray analysis on gene regulation by estrogen, progesterone and tamoxifen in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of estrogen on global gene expression: identification of novel targets of estrogen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of estrogen-regulated genes by microarray analysis of the uterus of immature rats exposed to endocrine disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA sequencing identifies gene expression profile changes associated with β-estradiol treatment in U2OS osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Estradiol Propionate
Welcome to the technical support center for improving the aqueous solubility of Estradiol (B170435) Propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Propionate and why is its aqueous solubility a challenge?
A1: this compound is an ester of estradiol, a naturally occurring estrogen. The addition of the propionate group increases its lipophilicity, making it very poorly soluble in water. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly for in vitro studies that require the compound to be in a dissolved state in aqueous buffers.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of lipophilic compounds like this compound. The most common and effective methods include:
-
Co-solvents: Utilizing a water-miscible organic solvent to increase the solubility of the compound in the aqueous vehicle.
-
Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) to form a more water-soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound in a solid, hydrophilic carrier at a molecular level to improve its dissolution rate and apparent solubility.
-
pH Adjustment: Although this compound itself is not ionizable, its stability and the solubility of related compounds can be influenced by pH. For instance, the phenolic hydroxyl group of the parent estradiol has a pKa of around 10.4, meaning its solubility increases at higher pH.[1] However, ester hydrolysis can also be pH-dependent.
Q3: I am observing a precipitate after diluting my this compound stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent from your stock solution is not high enough in the final aqueous solution to keep the this compound dissolved. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to a level below its solubility limit in that specific co-solvent mixture.
-
Increase the co-solvent percentage: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., ethanol, DMSO) in your aqueous buffer can help maintain solubility.
-
Use a different solubilization technique: If co-solvents are not a viable option due to potential cellular toxicity or interference with your assay, consider using cyclodextrins or preparing a solid dispersion.
Troubleshooting Guides
Guide 1: Co-Solvent System Optimization
This guide will help you select and optimize a co-solvent system for dissolving this compound in your aqueous experimental medium.
Problem: this compound is precipitating in my aqueous buffer when using a co-solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-solvent systems.
Quantitative Data on Co-Solvent Systems (Data for Estradiol as a surrogate for this compound):
| Co-solvent System | Estradiol Solubility (approx.) | Reference |
| Ethanol | 35.7 mg/mL | [2] |
| DMSO | 20 mg/mL | [3][4] |
| Propylene Glycol | 20 mg/mL (at 15°C) | [5] |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 mg/mL | [3][4] |
Note: this compound, being more lipophilic, will likely have lower solubility in these systems compared to estradiol. This data should be used as a starting point for optimization.
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
This guide outlines the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Problem: My experimental system is sensitive to organic co-solvents, and I need an alternative method to dissolve this compound.
Workflow for Cyclodextrin Complexation:
References
troubleshooting inconsistent results in Estradiol propionate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Estradiol (B170435) Propionate (B1217596) (EP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in plasma estradiol levels between my experimental subjects?
High inter-individual variability in estradiol levels is a well-documented phenomenon.[1][2] Several factors can contribute to this:
-
First-Pass Metabolism: If administered orally, estradiol undergoes extensive first-pass metabolism in the gut and liver, leading to low and variable bioavailability.[3]
-
Erratic Absorption: Depending on the administration route (e.g., intramuscular, subcutaneous), the absorption of EP from the injection site can be inconsistent.[1]
-
Individual Differences in Metabolism: Genetic and physiological differences in metabolic rates can lead to significant variations in drug clearance.
-
Animal Model Specifics: Factors such as age, weight, strain, and estrous cycle stage in female animals can significantly impact estradiol metabolism and clearance.[4]
Troubleshooting Steps:
-
Refine Dosing Strategy: Consider alternative routes of administration that bypass the first-pass effect, such as subcutaneous or transdermal delivery.
-
Vehicle Selection: Ensure the vehicle used to dissolve EP is appropriate and consistent across all experiments. Oily solutions, for instance, are designed for slow release.[1]
-
Standardize Animal Models: Use animals of the same age, weight, and, if female, synchronize their estrous cycles.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
2. My in vitro estrogen receptor (ER) assay is giving inconsistent agonist/antagonist results. What could be the cause?
In vitro ER assays can be sensitive to a variety of confounding factors that may lead to false positives or negatives.[5]
-
Compound Cytotoxicity: At higher concentrations, the test compound may be toxic to the cells, leading to a decrease in signal that can be misinterpreted as antagonism.
-
Ligand Stability: Estradiol propionate or other test compounds may not be stable in the cell culture medium over the duration of the assay.
-
Assay Interference: The test compound may interfere with the reporter system (e.g., luciferase, fluorescence) used in the assay.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay to ensure that the observed effects are not due to cell death.
-
Verify Compound Stability: Assess the stability of your compound in the assay medium under the experimental conditions.
-
Use Control Assays: Include appropriate controls to check for interference with the reporter system.
-
Optimize Incubation Time: The timing of compound addition and the overall assay duration can impact the results.[5]
3. I'm seeing a gradual loss of this compound activity in my experiments over time. What is the likely problem?
The loss of activity is often related to improper storage and handling of the compound and its solutions.
-
Compound Degradation: Estradiol and its esters can degrade if not stored correctly. Purified, lyophilized hormones are generally stable when stored at or below -15°C.[6]
-
Solution Instability: The choice of solvent can impact the stability of EP in solution. Storing in ethanol (B145695) at -20°C is often recommended over aqueous solutions like PBS for long-term stability.[7] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
Troubleshooting Steps:
-
Follow Recommended Storage Conditions: Store lyophilized EP at or below -15°C in a non-cycling freezer.[6]
-
Prepare Fresh Solutions: Ideally, prepare working solutions fresh for each experiment.
-
Aliquot Stock Solutions: If you need to store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Choose an Appropriate Solvent: For long-term storage of stock solutions, consider using ethanol.[7] Be mindful of the final ethanol concentration in your assay, as it can have its own effects.
4. The purity of my this compound is . How can I verify it?
The purity of your compound is critical for reproducible results. Impurities can have their own biological activities or interfere with the action of EP.
-
Source of Compound: Ensure you are obtaining your EP from a reputable supplier that provides a certificate of analysis with purity data.
-
Degradation Over Time: Even high-purity compounds can degrade if not stored properly.
Troubleshooting Steps:
-
Purity Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for determining the purity of small molecules and identifying impurities.[8][9]
-
Identity Confirmation: Techniques like nuclear magnetic resonance (NMR) spectroscopy and FT-IR spectroscopy can be used to confirm the chemical identity of your compound.[8]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Estradiol Esters (Intramuscular Administration)
| Estradiol Ester | Time to Peak Plasma Levels (approx.) | Duration of Elevated Estrogen Levels (approx.) | Reference |
| Estradiol Benzoate | 2 days | 4-5 days | [10] |
| Estradiol Valerate | 2 days | 7-8 days | [10] |
| Estradiol Cypionate | 4 days | 11 days | [10] |
Table 2: Factors Influencing Serum Estradiol (E2) Levels in Response to Hormone Therapy
| Factor | Effect on Serum E2 Levels | Potential Mechanism | Reference |
| Smoking | Decrease | Enhanced hepatic metabolism of E2. | [11][12] |
| Alcohol Use | Increase | Altered liver metabolism. | [11][12] |
| Body Mass Index (BMI) | Increase | Altered distribution and metabolism. | [12] |
| Age/Time Since Menopause | Decrease | Changes in metabolism with age. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
-
Materials:
-
This compound (EP) powder
-
Sterile vehicle (e.g., sesame oil, cottonseed oil)
-
Sterile glass vials
-
Syringes and needles
-
Vortex mixer
-
Scale
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of EP powder.
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of the sterile vehicle to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the EP is completely dissolved. Gentle warming may be required for some oily vehicles, but care should be taken to avoid degradation.
-
Visually inspect the solution for any undissolved particles.
-
Store the solution according to the manufacturer's recommendations, typically protected from light. For oily solutions, storage at a controlled room temperature is common.[13]
-
Protocol 2: In Vitro Estrogen Receptor Alpha (ERα) Activation Assay using a Luciferase Reporter
-
Materials:
-
ER-negative cell line (e.g., HeLa, HEK293)
-
Expression plasmid for human ERα
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the ER-negative cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the ERα expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After the appropriate incubation period for transfection, replace the medium with fresh medium containing the test compounds (e.g., various concentrations of EP) or vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity) to account for differences in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound to determine the dose-response curve.
-
Visualizations
Caption: A typical experimental workflow for an in-vivo study with this compound.
Caption: Simplified genomic signaling pathway of estradiol.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. The range and variation in serum estradiol concentration in perimenopausal and postmenopausal women treated with transdermal estradiol in a real-world setting: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scrippslabs.com [scrippslabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Identity determination and purity testing [chemcon.com]
- 9. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determinants of attained estradiol levels in response to oral estradiol plus progesterone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Associated With Serum Estradiol Levels Among Postmenopausal Women Using Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
optimizing Estradiol propionate concentration for receptor binding assays
Here is a technical support center with troubleshooting guides and FAQs for optimizing Estradiol (B170435) Propionate concentration in receptor binding assays.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting receptor binding assays involving Estradiol Propionate (EP) and other estrogens.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My non-specific binding (NSB) is excessively high, resulting in a poor assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult.[1] Ideally, NSB should be less than 50% of the total binding.[1] Common causes and solutions are outlined below:
-
Potential Cause: Radioligand Properties. Hydrophobic radioligands can exhibit higher non-specific binding.[1] Impurities in the radioligand can also contribute significantly to NSB.[1]
-
Recommended Solution: Ensure your radiolabeled estradiol ([³H]-E2) is of high purity (>90%).[1] While you cannot change the hydrophobicity of estradiol, you can mitigate its effects through buffer optimization.
-
-
Potential Cause: Assay Conditions. Components of the assay buffer and incubation parameters can heavily influence NSB.
-
Recommended Solution(s):
-
Incorporate blocking agents like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1]
-
Consider adding salts or detergents to the binding or wash buffer.[1]
-
Adjust incubation time and temperature; shorter incubation times and lower temperatures can sometimes decrease NSB.[1] However, you must ensure that equilibrium for specific binding is still achieved.[1]
-
-
-
Potential Cause: Receptor Concentration. Using too much receptor preparation can lead to higher NSB.
-
Potential Cause: Ineffective Washing. Unbound radioligand may not be sufficiently removed.
Q2: I am seeing very low or no specific binding. What could be the problem?
A2: A lack of specific binding can stem from issues with reagents, assay conditions, or the receptor source itself.
-
Potential Cause: Inactive Receptor. The estrogen receptor (ER) source may have degraded due to improper handling or storage.
-
Potential Cause: Radioligand Issues. The radioligand may have degraded or its concentration may be inaccurate.
-
Potential Cause: Sub-optimal Assay Conditions. Incubation time may be too short to reach equilibrium, or the buffer composition may be incorrect.
-
Recommended Solution:
-
Optimize the incubation time by performing association kinetic experiments to ensure binding has reached equilibrium.[1][4] For ER binding assays, an incubation of 18-20 hours at 4°C is common.[5]
-
Check the composition of your assay buffer. A common buffer is TEDG (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]
-
-
Q3: There is high variability between my replicate wells. What are the common sources of this inconsistency?
A3: High variability can undermine the reliability of your results. The source is often procedural or related to reagent handling.
-
Potential Cause: Inconsistent Reagent Addition. Inaccurate pipetting or poorly mixed solutions can lead to significant variability.
-
Recommended Solution: Gently vortex or mix all solutions, including the receptor preparation and radioligand, before adding them to the assay plate.[1] Use calibrated pipettes and consistent technique.
-
-
Potential Cause: Temperature Fluctuations. Variations in temperature during incubation can affect binding kinetics.
-
Potential Cause: Variable Washing Steps. Inconsistent washing fails to remove the same amount of unbound ligand from each well.
-
Potential Cause: Scintillation Counting Issues. Quenching, an interference with light emission, can be a major source of variability in radioligand assays.[1]
-
Recommended Solution: Check for quenching and use quench correction methods provided by your scintillation counter's software.[1]
-
Visualizing Workflows and Concepts
A clear understanding of the experimental process and underlying principles is crucial for success.
Caption: Troubleshooting workflow for common receptor binding assay issues.
Quantitative Data Summary
The following tables provide recommended starting points and typical parameters for estrogen receptor binding assays.
Table 1: Recommended Concentrations for Assay Components
| Component | Saturation Assay | Competitive Assay (vs. This compound) | Reference |
| Radioligand ([³H]-E2) | 0.03 - 3.0 nM | 0.5 - 1.0 nM (fixed concentration) | [2] |
| Receptor (Rat Uterine Cytosol) | 50 - 100 µg protein/tube | 50 - 100 µg protein/tube | [2] |
| Unlabeled Ligand (for NSB) | 100x concentration of radioligand | 100x concentration of radioligand | [2] |
| Test Competitor (e.g., EP) | N/A | 1x10⁻¹¹ to 3x10⁻⁴ M (wide range) | [2] |
Table 2: Typical Assay Conditions & Parameters
| Parameter | Typical Value / Condition | Reference |
| Assay Buffer (TEDG) | 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4 | [2] |
| Incubation Temperature | 4°C | [5] |
| Incubation Time | 18 - 20 hours (to reach equilibrium) | [5] |
| Total Assay Volume | 0.5 mL | [2] |
| Separation Method | Hydroxylapatite (HAP) slurry or filtration | [2][5] |
| Expected Kd for [³H]-E2 | 0.05 - 0.1 nM | [2] |
| Expected Bmax | 36 - 44 fmol ER / 100 µg protein | [2] |
Experimental Protocols
Detailed methodologies for foundational receptor binding assays are provided below.
Protocol 1: Saturation Radioligand Binding Assay
This assay is performed to determine the receptor's affinity for the radioligand (Kd) and the concentration of receptors in the preparation (Bmax).[6]
-
Reagent Preparation :
-
Prepare TEDG assay buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Add DTT just before use.[2]
-
Prepare serial dilutions of the radioligand ([³H]-E2) in TEDG buffer to cover a concentration range of approximately 0.03 to 3.0 nM.[2]
-
Prepare solutions of unlabeled estradiol at 100-fold the concentration of each radioligand dilution to determine non-specific binding.[2]
-
Prepare the receptor source (e.g., rat uterine cytosol) at a protein concentration that will bind 25-35% of the total radioactivity added at the Kd concentration (typically 50-100 µg protein per tube).[2][7]
-
-
Assay Setup (in triplicate) :
-
Total Binding Tubes : Add buffer, the appropriate dilution of [³H]-E2, and the receptor preparation to each tube.
-
Non-Specific Binding (NSB) Tubes : Add buffer, the appropriate dilution of [³H]-E2, the corresponding 100x unlabeled estradiol, and the receptor preparation.
-
The total volume in each tube should be consistent (e.g., 0.5 mL).[2]
-
-
Incubation : Incubate all tubes for 18-20 hours at 4°C to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand :
-
Quantification and Data Analysis :
-
Elute the bound radioligand from the HAP pellet using ethanol (B145695).[7]
-
Transfer the ethanol to a scintillation vial with scintillation cocktail and count the radioactivity (in DPMs).
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding vs. the concentration of the radioligand. Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[2][6]
-
Caption: Relationship between total, non-specific, and specific binding.
Protocol 2: Competitive Binding Assay
This assay measures the ability of a test compound (like this compound) to compete with a fixed concentration of radiolabeled estradiol for binding to the receptor. The result is expressed as an IC50 value (the concentration of test compound that inhibits 50% of specific binding).[2]
-
Reagent Preparation :
-
Prepare TEDG assay buffer as described above.[2]
-
Prepare the radioligand ([³H]-E2) at a fixed concentration, typically at or below its Kd (e.g., 0.5 - 1.0 nM).[2]
-
Prepare serial dilutions of your unlabeled test compound (this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[2]
-
Prepare a solution of 100x unlabeled estradiol for determining NSB.
-
Prepare the receptor source at a concentration optimized to bind 10-15% of the total radioactivity added.[7] This minimizes ligand depletion.[7]
-
-
Assay Setup (in triplicate) :
-
Total Binding Tubes : Add buffer, fixed concentration of [³H]-E2, and receptor.
-
NSB Tubes : Add buffer, fixed concentration of [³H]-E2, 100x unlabeled estradiol, and receptor.
-
Competitor Tubes : Add buffer, fixed concentration of [³H]-E2, a specific dilution of this compound, and receptor.
-
-
Incubation, Separation, and Quantification : Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.
-
Data Analysis :
-
Plot the percentage of [³H]-E2 bound versus the log concentration of the competitor (this compound).[2]
-
Use non-linear regression with a four-parameter Hill equation to fit the curve and determine the IC50 value of the test compound.[6]
-
The Relative Binding Affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test substance) × 100.[3]
-
Caption: Experimental workflow for a competitive receptor binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. epa.gov [epa.gov]
Technical Support Center: Estradiol Propionate Stock Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and handling of Estradiol (B170435) Propionate (B1217596) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing Estradiol Propionate stock solutions?
A1: this compound, a lipophilic compound, is practically insoluble in water. For laboratory research purposes, high-purity organic solvents are recommended for preparing stock solutions. Commonly used solvents include:
-
Ethanol (B145695) (Absolute): A widely used solvent offering good solubility for estradiol and its esters.
-
Dimethyl Sulfoxide (DMSO): Provides high solubility for many organic compounds, including estradiol.
-
Dimethylformamide (DMF): Another suitable organic solvent with high solubility for estradiol.
For cell culture experiments, it is crucial to use a solvent that is compatible with the cell line and to ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% v/v).
Q2: How should I store my this compound stock solutions to ensure long-term stability?
A2: For optimal long-term stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Container: Use amber glass vials to protect the solution from light. Steroids can adsorb to certain plastics, so glass is the preferred material.[1]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation, and reduces the risk of contaminating the entire stock.
Q3: My this compound precipitated out of solution after I added it to my aqueous cell culture medium. What happened and how can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to become insoluble. To prevent this:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.
-
Add dropwise while mixing: Add the stock solution slowly and directly into the medium while gently swirling or vortexing. This facilitates rapid dispersion.
-
Use an intermediate dilution step: First, dilute the stock solution in a small volume of medium, mix well, and then add this to the final volume.
-
Consider using a carrier protein: In some applications, co-incubation with a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of steroids in aqueous solutions. Ensure the BSA is steroid-free.[1]
Q4: I am seeing inconsistent results in my experiments. Could this be related to the stability of my this compound stock solution?
A4: Yes, inconsistent experimental results can be a direct consequence of stock solution instability. Degradation of this compound will lead to a decrease in its effective concentration, resulting in variable biological effects. To mitigate this, it is crucial to adhere to proper storage conditions and handling procedures. If you suspect degradation, it is recommended to prepare a fresh stock solution.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathways for estradiol esters like this compound are hydrolysis and oxidation. Hydrolysis of the propionate ester will yield estradiol. Estradiol itself can then be oxidized to estrone, which is a less potent estrogen. Other minor degradation products can also form, particularly under forced degradation conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage at low temperatures. | The concentration of the stock solution may be too high for the chosen solvent at that temperature. | Gently warm the solution in a water bath and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Loss of biological activity over time. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from a new vial of the powdered compound. Ensure proper storage conditions (-20°C or -80°C in amber glass vials) and minimize freeze-thaw cycles by aliquoting. |
| Adsorption of the compound to plastic storage tubes. | Always store steroid stock solutions in glass vials. | |
| Inconsistent results between experiments. | Instability of working solutions prepared in aqueous buffers or cell culture media. | Prepare fresh working solutions for each experiment from a frozen stock. Aqueous solutions of estradiol are not recommended for storage for more than one day.[2] |
| Inaccurate pipetting of the viscous stock solution (e.g., DMSO). | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. | |
| Unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products. | Review the storage and handling procedures of your stock solution. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
Data Presentation
Table 1: Estimated Stability of this compound Stock Solutions
Disclaimer: The following data is an estimation based on the stability of estradiol and other steroid esters in common laboratory solvents. Specific quantitative stability data for this compound is limited. It is strongly recommended to perform your own stability testing for long-term experiments.
| Solvent | Storage Temperature | Estimated % Recovery after 3 Months | Estimated % Recovery after 6 Months |
| Ethanol | -20°C | >95% | >90% |
| DMSO | -20°C | >95% | >90% |
| DMSO | Room Temperature | ~92%[3][4][5] | ~83%[3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (powder)
-
Absolute Ethanol (200 proof, anhydrous)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound: 328.45 g/mol ). For 10 mL of a 10 mM solution, you will need 32.85 mg.
-
Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to the sterile amber glass vial.
-
Add a small volume of absolute ethanol to the vial (e.g., 2-3 mL).
-
Vortex the vial until the this compound is completely dissolved. A clear solution should be obtained.
-
Add absolute ethanol to reach the final desired volume (e.g., 10 mL).
-
For applications requiring sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber glass vial.
-
Label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C.
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
1. HPLC Method Setup (Example Conditions):
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm or 280 nm
-
Injection Volume: 10 µL
2. Stability Study Design:
-
Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in ethanol).
-
Immediately after preparation (Time 0), prepare a working standard of a known concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Analyze the working standard by HPLC in triplicate to obtain the initial peak area. This will be your 100% reference.
-
Aliquot the remaining stock solution into several amber glass vials and store them under the desired conditions (e.g., -20°C and room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Prepare a working standard from the stored aliquot in the same manner as the Time 0 sample.
-
Analyze the working standard by HPLC in triplicate.
3. Data Analysis:
-
Calculate the average peak area for this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area using the following formula:
% Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Simplified Estradiol signaling pathway.
Caption: Troubleshooting logic for inconsistent results in estradiol experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 4. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vehicle Effects in Estradiol Propionate In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the confounding effects of vehicles in in vivo studies involving estradiol (B170435) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for administering estradiol propionate, a lipophilic compound?
A1: Given its lipophilic nature, this compound is typically dissolved in a non-aqueous vehicle for in vivo administration. Commonly used vehicles include:
-
Vegetable Oils: Sesame oil, corn oil, and olive oil are frequently used for subcutaneous or intramuscular injections.[1]
-
Mineral Oil: This is another oil-based vehicle used in animal studies.[2]
-
Ethanol (B145695): Often used as a solvent, it's crucial to include a vehicle control to account for its potential effects.[3][4]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but it can have biological activity.[4]
-
Cyclodextrins: These can be used to improve the solubility of lipophilic drugs.[4]
-
Cremophor™ EL: A derivative of castor oil used as a solubilizing agent.[4]
It is critical to select a vehicle that is appropriate for the route of administration and is of high purity.[5]
Q2: Can the vehicle itself influence the experimental outcome?
A2: Absolutely. Vehicles are not always inert and can exert their own biological effects, potentially confounding experimental results. For example:
-
Endocrine Disruption: Some vegetable oils, like corn oil and mineral oil, have been shown to act as endocrine disruptors, interfering with hormone homeostasis.[2] Olive oil may contain phytoestrogens that could produce effects similar to estradiol.[6]
-
Neuroprotective Effects: Vehicles such as cyclodextrins, ethanol, and DMSO have been found to have mild to moderate neuroprotective properties.[4]
-
Estrogenic Activity: Crude and refined petroleum products, which can be components of some mineral oils, have demonstrated estrogenic activity, particularly through the estrogen receptor-beta (ERβ).[7][8]
-
Local Irritation and Toxicity: The chosen vehicle or solvent may cause local irritation at the injection site or systemic toxicity.[5]
Therefore, a vehicle-only control group is an essential component of the experimental design to differentiate the effects of the vehicle from those of the this compound.[3][5]
Q3: My results are highly variable between animals. What could be the cause?
A3: High variability in in vivo estradiol experiments can stem from several factors, including:
-
Inconsistent Administration: The technique for administration (e.g., subcutaneous injection depth, volume) should be standardized across all animals.[5]
-
Animal Strain, Age, and Weight: Different strains and ages of animals can respond differently to estradiol. Ensure consistency in the animals used.[3][5]
-
Housing and Environmental Conditions: Factors such as diet, light-dark cycles, and stress can influence endogenous hormone levels and the animals' response to treatment.[3]
-
Vehicle-Induced Variability: The vehicle itself might be causing inconsistent local reactions or absorption rates.
-
Timing of Sample Collection: Estradiol levels can fluctuate. It is critical to maintain consistent timing for sample collection.[3]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Physiological Responses
| Symptom | Possible Cause | Troubleshooting Steps |
| Uterotrophic response is lower or higher than expected. | Vehicle Interference: The vehicle may have estrogenic or anti-estrogenic properties. | 1. Review the literature for known effects of your chosen vehicle.[2][6] 2. Analyze the results from your vehicle-only control group to assess the vehicle's baseline effect. 3. Consider switching to a more inert vehicle, if available. |
| Improper Drug Formulation: this compound may not be fully dissolved or may have precipitated out of the solution. | 1. Visually inspect the solution for any precipitate before each injection. 2. Ensure the formulation is homogenous, especially for suspensions.[5] 3. Review and optimize your protocol for dissolving the compound. | |
| Dosing Errors: Incorrect calculations or preparation of the dosing solution. | 1. Double-check all calculations for dose preparation.[5] 2. Ensure accurate and consistent administration volumes. | |
| High incidence of local irritation or inflammation at the injection site. | Vehicle Toxicity: The vehicle may be causing a local inflammatory response. | 1. Reduce the concentration of any co-solvents like ethanol or DMSO. 2. Consider a different, less irritating vehicle. 3. Rotate injection sites if possible. |
| Adverse health effects in treated animals (e.g., weight loss, lethargy). | Systemic Toxicity of Vehicle: The vehicle may be causing systemic toxic effects. | 1. Thoroughly review the safety data for the vehicle. 2. Lower the dose or the frequency of administration to see if the effects are dose-dependent. 3. Switch to a vehicle with a better-established safety profile. |
Experimental Protocols
Protocol: Preparation and Subcutaneous Administration of this compound in Sesame Oil
This protocol provides a general guideline. Specific concentrations and volumes should be optimized for your experimental model and objectives.
Materials:
-
This compound powder
-
Sterile sesame oil (or other vegetable oil vehicle)
-
Sterile glass vials
-
Warming plate or water bath
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and sesame oil based on the desired final concentration and total volume needed for the study.
-
Aseptically weigh the this compound powder and transfer it to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the this compound is completely dissolved. Visually inspect to ensure there is no precipitate.
-
Store the final solution protected from light. It is recommended to prepare fresh working solutions for each experiment.[5]
-
For administration, draw the required volume into a sterile syringe.
-
Administer the solution subcutaneously to the animal in a consistent location (e.g., the scruff of the neck).
-
Always include a vehicle-only control group that receives the same volume of sesame oil without the this compound.
Data Presentation
Table 1: Comparison of Common Vehicles for this compound Administration
| Vehicle | Advantages | Potential Disadvantages & Confounding Effects | Key Considerations |
| Sesame/Corn Oil | - Good solubility for lipophilic compounds- Well-established for subcutaneous/intramuscular injections | - Can have endocrine-disrupting properties[2]- Potential for local irritation- Batch-to-batch variability | - Use high-purity, sterile-filtered oil.- Always include a vehicle-only control group. |
| Mineral Oil | - Considered by some to be more inert than vegetable oils | - Can also interfere with hormone homeostasis and act as an endocrine disruptor[2]- Potential for foreign body reaction | - Ensure the source is reputable and tested for purity. |
| Ethanol | - Good solvent | - Can have neuroprotective and other biological effects[4]- Can cause local irritation | - Use the lowest possible concentration.- The vehicle control must contain the same concentration of ethanol.[3] |
| DMSO | - Excellent solvent | - Has known biological activities, including neuroprotective effects[4]- Can enhance the penetration of other substances | - Use at very low concentrations.- Be aware of its potential to alter the pharmacokinetic profile of the drug. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Do mineral and corn oil serve as potential endocrine disruptors in the gerbil prostate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific in vitro toxicity of crude and refined petroleum products: II. Estrogen (alpha and beta) and androgen receptor-mediated responses in yeast assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Oral Bioavailability of Estradiol Propionate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Estradiol (B170435) Propionate in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming these issues.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Variability in Plasma Concentrations of Estradiol Propionate Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge with poorly soluble compounds like this compound.
-
Potential Causes:
-
Poor Dissolution: Inconsistent dissolution in the gastrointestinal (GI) tract leads to erratic absorption.[1]
-
Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution and absorption.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall and liver results in inconsistent systemic drug levels.[2][3]
-
Gastrointestinal Motility: Differences in GI transit times among individual animals can affect the duration available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[4]
-
Formulation Optimization: Consider advanced formulation strategies such as micronization, nanoformulations (e.g., solid lipid nanoparticles, polymeric nanoparticles), or self-emulsifying drug delivery systems (SEDDS) to improve dissolution and consistency.[5][6]
-
Control for Animal Strain and Health: Use a consistent strain, age, and sex of animals and ensure they are healthy and acclimatized to the experimental conditions.[4]
-
-
Issue 2: Lower Than Expected Plasma Concentrations of this compound
-
Question: Our in vivo studies are showing significantly lower plasma concentrations of this compound than anticipated based on the administered dose. What are the likely reasons and solutions?
-
Answer: Low plasma concentrations are a direct consequence of poor oral bioavailability.
-
Potential Causes:
-
Low Aqueous Solubility: this compound is a lipophilic compound with poor water solubility, limiting its dissolution in GI fluids.[5]
-
Extensive First-Pass Metabolism: Estradiol and its esters undergo significant metabolism in the intestine and liver before reaching systemic circulation.[2][3][5][7] The oral bioavailability of estradiol is estimated to be as low as 2% to 10%.[3]
-
Gut Microbiota Metabolism: Gut bacteria can metabolize estrogens, further reducing the amount available for absorption.
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization can increase the surface area for dissolution. A study on micronized estradiol showed that smaller particle sizes led to more rapid absorption and higher bioavailability.[5]
-
Advanced Formulations:
-
Nanoparticles: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles) can protect it from degradation and enhance absorption.
-
SEDDS: These lipid-based formulations can improve solubilization in the gut and enhance absorption, sometimes via the lymphatic system, which bypasses the liver.[6]
-
Prodrugs: Chemical modification to create a prodrug can improve solubility and/or permeability. The prodrug is then converted to the active estradiol in vivo.[6][8][9] Studies on estradiol prodrugs have shown the potential for complete oral bioavailability in rats.[10]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reasons are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the gut wall and liver.[2][5][11] Orally administered estrogens are largely metabolized before they can reach systemic circulation.[2][3]
Q2: How can I improve the solubility of this compound in my formulation?
A2: Several strategies can be employed:
-
Micronization: Reducing the particle size increases the surface area for dissolution.[5]
-
Co-solvents: Using a system of solvents to increase solubility.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) use oils and surfactants to dissolve the drug and form a microemulsion in the gut.[12][13]
Q3: What are the advantages of using nanotechnology-based delivery systems?
A3: Nanotechnology-based systems like solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., PLGA) offer several advantages:
-
Enhanced Solubility and Dissolution: Due to their small particle size and large surface area.
-
Protection from Degradation: Encapsulation protects the drug from the harsh environment of the GI tract and metabolic enzymes.
-
Controlled Release: Formulations can be designed for sustained or targeted drug release.
-
Improved Bioavailability: By enhancing absorption and potentially bypassing first-pass metabolism through lymphatic uptake.
Q4: What is a prodrug approach and how can it help?
A4: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[9] For this compound, a prodrug can be designed to have improved solubility and/or permeability. By masking the functional groups susceptible to first-pass metabolism, the prodrug can be absorbed more efficiently and then release the active estradiol systemically.[8][9] Some estradiol prodrugs have demonstrated significantly increased oral bioavailability, with one study reporting a 17-fold increase in dogs.[8]
Q5: How do I choose the best formulation strategy for my experiment?
A5: The choice of formulation depends on several factors, including the specific objectives of your study, available resources, and the desired pharmacokinetic profile. A good starting point is to characterize the physicochemical properties of your compound. For early-stage in vivo studies, a simple formulation screen with common vehicles can be informative. If significant bioavailability issues persist, more advanced strategies like nanoformulations or prodrugs should be considered.[4]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Oral Estradiol Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Estradiol | |||||
| Oral Suspension (Pure Drug) | 37.08 ± 1.82 | 2.0 ± 0.0 | 190.51 ± 11.17 | 100 | |
| PLGA 50:50 (14,500 Da) NP | 56.43 ± 2.91 | 12.0 ± 0.0 | 1735.29 ± 346.21 | ~911 | |
| PLGA 50:50 (45,000 Da) NP | 43.09 ± 5.20 | 24.0 ± 0.0 | 1936.79 ± 116.26 | ~1017 | |
| PLGA 50:50 (213,000 Da) NP | 28.55 ± 5.38 | 32.0 ± 13.8 | 1388.89 ± 166.12 | ~729 | |
| PLGA 65:35 (97,000 Da) NP | 24.69 ± 0.86 | 32.0 ± 13.8 | 1734.17 ± 273.84 | ~910 | * |
| Ethinyl Estradiol | |||||
| Aqueous Suspension | - | - | - | 100 | |
| Nanosuspension (EENPs) | 1.5-fold increase vs. suspension | - | 1.7-fold increase vs. suspension | ~200 | |
| Estradiol Prodrug | |||||
| EC508 (oral) | - | - | - | Complete oral bioavailability reported | *** |
*Data adapted from a study on estradiol-loaded PLGA nanoparticles in male Sprague Dawley rats. **Data adapted from a study on ethinyl estradiol nanosuspension in Sprague-Dawley rats.[14] ***Qualitative data from a study on an estradiol prodrug (EC508) in male rats.[10]
Note: Specific quantitative data for this compound in advanced formulations was limited in the reviewed literature. The data for estradiol and ethinyl estradiol are presented as illustrative examples of the potential for bioavailability enhancement.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Materials: this compound, solid lipid (e.g., Glyceryl monostearate), surfactant (e.g., Polysorbate 80), purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at an appropriate pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish emulsion.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound and mix thoroughly until the drug is completely dissolved.
-
Characterization: Evaluate the SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and robustness to dilution.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animals: Use healthy male or female Sprague-Dawley rats of a specific weight range. Acclimatize the animals for at least one week before the experiment.
-
Housing and Diet: House the animals in standard conditions with free access to food and water. Fast the animals overnight before dosing.
-
Dosing:
-
Control Group: Administer an oral suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Groups: Administer the developed this compound formulations (e.g., SLNs, SEDDS) orally.
-
Administer a known dose based on the body weight of the animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.[15][16][17]
-
The method should include a sample preparation step like liquid-liquid extraction or solid-phase extraction.[15][18]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.
-
Calculate the relative oral bioavailability of the test formulations compared to the control suspension.
-
Mandatory Visualizations
Caption: Oral absorption and first-pass metabolism of this compound.
Caption: Strategies to enhance the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Prodrugs for improved oral beta-estradiol bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. symmetric.events [symmetric.events]
- 12. scispace.com [scispace.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QbD Based Approach to Enhance the In-Vivo Bioavailability of Ethinyl Estradiol in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Estradiol in Rat Plasma by LC-MS/MS Following Derivatization and Its Pharmacokinetic Application [cjph.com.cn]
- 17. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Estradiol Propionate Stability and Storage
Welcome to the Technical Support Center for Estradiol (B170435) Propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Estradiol Propionate to minimize degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound as a solid powder should be stored in airtight containers, protected from light, at a refrigerated temperature of 2°C to 8°C. Lyophilized hormone preparations, in general, are very stable when stored at or below -15°C in a non-cycling freezer, showing little loss in activity for five years or more.[1] For solutions, such as those in oil for injection, storage at a controlled room temperature between 20°C to 25°C is often recommended.[2] Always refer to the manufacturer's specific recommendations.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The propionate ester at the C17β position can be hydrolyzed to form 17β-estradiol and propionic acid. This can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Oxidation: The estradiol molecule itself is susceptible to oxidation, primarily at the C17 hydroxyl group, which can lead to the formation of Estrone Propionate. The phenolic A-ring is also a site for oxidative reactions.
Q3: How does exposure to light and air affect the stability of this compound?
A3: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to store this compound in light-resistant containers.[3] Oxygen in the air can promote oxidative degradation of the estradiol molecule.[4] Therefore, storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers can enhance stability.
Q4: Can I store this compound solutions in plastic containers?
A4: It is generally recommended to use glass containers for storing estradiol solutions, especially for long-term storage. Estradiol has a tendency to adsorb to certain plastics, which can lead to a decrease in the effective concentration of your solution.[4] If plastic must be used, it is advisable to conduct stability studies with the specific type of plastic to ensure it does not affect the compound's integrity.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on its form (solid vs. solution), formulation, and storage conditions. As a solid, when stored under ideal conditions (refrigerated, protected from light and moisture), it can be stable for several years.[1] In solution, the shelf-life will be shorter and should be determined by stability studies. For compounded preparations, the beyond-use date can vary significantly based on the formulation.
Troubleshooting Guide: Investigating this compound Degradation
This guide will help you identify potential causes of degradation in your this compound samples.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Experiments | Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature, protected from light, and in appropriate containers (glass is preferred). 2. Prepare Fresh Solutions: Prepare fresh working solutions daily from a properly stored stock solution. 3. Analyze for Degradants: Use a stability-indicating method like HPLC to check for the presence of degradation products such as 17β-estradiol or estrone. |
| Appearance of Unknown Peaks in HPLC Chromatogram | Presence of degradation products. | 1. Conduct a Forced Degradation Study: Intentionally stress a sample of this compound (e.g., with acid, base, heat, light, and an oxidizing agent) to generate potential degradation products. This can help in identifying the unknown peaks. 2. Optimize HPLC Method: Adjust mobile phase composition, pH, or column type to improve the separation of the main peak from the unknown peaks. |
| Precipitation in Solution | Exceeding solubility limits or changes in solvent composition/temperature. | 1. Check Solubility: Confirm the solubility of this compound in your chosen solvent at the storage temperature. 2. Solvent Evaporation: Ensure containers are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. 3. Temperature Effects: If solutions are stored at low temperatures, ensure the compound remains soluble upon warming to room temperature before use. |
| Discoloration of Solution | Oxidative degradation or reaction with container/closure. | 1. Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas. 2. Evaluate Container Compatibility: Ensure that the container and any stoppers are not leaching impurities that could react with the this compound. |
Data on Estradiol Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the stability of a compounded topical cream containing estradiol, which provides valuable insights.
| Active Ingredient | Storage Condition | 30 Days (% Potency Retained) | 60 Days (% Potency Retained) | 90 Days (% Potency Retained) |
| Estradiol | Room Temperature | >95% | >92% | 90.5% |
| Estradiol | Refrigerated (4°C) | >98% | >97% | 95.8% |
Data adapted from a stability study of a compounded cream containing 0.025% estradiol. The study concluded that refrigeration significantly improves the stability of estradiol over 90 days.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization will be required for specific formulations and equipment.
1. Objective: To quantify this compound and separate it from its potential degradation products, primarily 17β-estradiol and estrone.
2. Materials and Reagents:
-
This compound reference standard
-
17β-Estradiol reference standard
-
Estrone reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. A small amount of phosphoric acid can be added to the aqueous phase to adjust the pH (e.g., to pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm or 280 nm
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in methanol or another suitable solvent, and then dilute with the mobile phase to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve. Degradation products can be identified by comparing their retention times with those of their respective reference standards.
6. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies.
Visualizations
References
Technical Support Center: Optimizing Estradiol Propionate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estradiol (B170435) Propionate (B1217596). The following information is intended to help optimize injection volume and frequency to achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Propionate and how does its pharmacokinetic profile influence experimental design?
This compound is an ester of estradiol, a major estrogenic hormone. The propionate esterification slows the release of estradiol from the injection site, thereby prolonging its action compared to unmodified estradiol. When designing experiments, it is crucial to consider that the injection vehicle, volume, and frequency will significantly impact the absorption rate, peak serum concentration (Cmax), time to peak concentration (Tmax), and half-life (t1/2) of the released estradiol. While specific pharmacokinetic data for this compound in common research models is limited, it is expected to have a shorter duration of action compared to longer-chain esters like estradiol cypionate. A bolus administration of estradiol has a half-life of approximately 8–13 hours in ovariectomized rats.[1]
Q2: How do I choose an appropriate vehicle for dissolving this compound?
The choice of vehicle is critical for consistent and controlled delivery. Common vehicles for steroid hormone injections include:
-
Sesame Oil: A widely used, non-toxic, and biocompatible oil that provides a slow-release depot for lipophilic compounds like this compound.
-
Miglyol: A medium-chain triglyceride oil that is also a suitable vehicle for subcutaneous injections, offering a stable formulation.[2]
-
Corn Oil: Another vegetable oil that can be used as a vehicle.
It is essential to ensure the this compound is fully dissolved in the chosen vehicle to avoid inaccurate dosing. Gentle heating and vortexing can aid dissolution. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q3: What are the key factors to consider when determining the optimal injection volume?
Optimizing the injection volume is crucial to minimize tissue irritation and ensure consistent absorption. Key considerations include:
-
Animal Size and Species: Larger animals can tolerate larger injection volumes. For mice, subcutaneous injection volumes should typically not exceed 100 µL per site. For rats, volumes up to 200 µL per site are generally acceptable.
-
Injection Site: The subcutaneous space in the dorsal flank is a common and well-tolerated site for injections in rodents. Intramuscular injections are also possible but may lead to more tissue irritation.
-
Concentration of this compound: A higher concentration allows for a smaller injection volume to deliver the same dose. However, solubility limitations of this compound in the vehicle must be considered.
Q4: How can I determine the optimal injection frequency?
The injection frequency depends on the desired serum estradiol profile for your experiment (e.g., stable physiological levels, mimicking the estrous cycle).
-
To Maintain Stable Physiological Levels: More frequent injections of smaller doses will result in more stable serum concentrations with smaller peaks and troughs. For example, daily or every-other-day injections might be necessary.
-
To Mimic the Estrous Cycle: The frequency can be adjusted to simulate the fluctuating estradiol levels seen during the natural cycle. For instance, in mice, injections every 4 days have been used to resemble the estrus cycle.[2]
Monitoring serum estradiol levels via techniques like ELISA or mass spectrometry at different time points after injection is the most accurate way to determine the optimal frequency for your specific experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent injection technique | Ensure all personnel are trained on standardized injection procedures, including needle gauge, injection depth, and speed of administration. |
| Improper drug formulation | Confirm that this compound is completely dissolved in the vehicle. Prepare fresh solutions regularly and store them appropriately to prevent degradation. | |
| Animal-to-animal variation | Increase the number of animals per group to improve statistical power. Consider factors like age, weight, and housing conditions that can influence hormone metabolism. | |
| Unexpected physiological or behavioral effects | Incorrect dosage | Carefully review dose calculations. Start with a dose-response study to determine the optimal dose for the desired effect. |
| Vehicle effects | Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound. | |
| Inflammation or irritation at the injection site | High injection volume | Reduce the injection volume by increasing the concentration of the this compound solution or by splitting the dose into multiple injection sites. |
| Contamination of the injection solution or needle | Use sterile techniques for preparing and administering the injections. | |
| Difficulty achieving desired serum estradiol levels | Inappropriate injection frequency | Adjust the injection frequency based on the desired pharmacokinetic profile. More frequent injections may be needed for stable levels. |
| Incorrect dose | Re-evaluate the dose based on literature and preliminary studies. The required dose can vary significantly between species and even strains. |
Quantitative Data Summary
Table 1: Example Dosing Regimens for Estradiol Esters in Rodents
| Animal Model | Estradiol Ester | Dose | Vehicle | Injection Frequency | Outcome | Reference |
| Mouse (OVX) | Estradiol Benzoate | 0.05 µ g/mouse | Miglyol | Every 4 days | Mimics endogenous estradiol levels | [2] |
| Mouse (OVX) | Estradiol Benzoate | 0.15 µ g/mouse | Miglyol | Every 4 days | Mimics endogenous estradiol levels | [2] |
| Rat (OVX) | Estradiol | 0.005 mg | - | 22 hours prior to testing | Mimics late proestrus | [1] |
| Rat | Estradiol Benzoate | 10 µg | - | 48 hours prior to testing | Combined with Testosterone (B1683101) Propionate | [3][4][5] |
| Rat | Estradiol-17β | 0.1 µg/kg/day | - | Daily for 60 days | Reduced sperm motility | [6] |
Disclaimer: The data above is for other estradiol esters and should be used as a starting point for optimizing this compound administration. The optimal dose and frequency for this compound may differ.
Experimental Protocols
Protocol 1: Preparation of this compound in Oil Vehicle
Materials:
-
This compound powder
-
Sterile sesame oil or miglyol
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Heating magnetic stirrer
-
Sterile syringe and needles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile vehicle (sesame oil or miglyol) to the vial.
-
Add a sterile magnetic stir bar to the vial.
-
Gently heat the solution to approximately 40-50°C while stirring until the this compound is completely dissolved. Do not overheat, as this can degrade the hormone.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the solution in a sterile, light-protected container at the recommended temperature.
Protocol 2: Subcutaneous Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Gently restrain the mouse.
-
Swab the injection site (dorsal flank) with 70% ethanol.
-
Lift the skin to create a tent.
-
Insert the needle at the base of the skin tent, parallel to the spine, taking care not to puncture the underlying muscle.
-
Slowly inject the desired volume (typically not exceeding 100 µL).
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Monitor the animal for any adverse reactions.
Visualizations
Caption: Experimental workflow for optimizing this compound injections.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The Effects of Artificially Induced Proestrus on Heroin Intake: A Critical Role for Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of chronic administration of testosterone propionate with or without estradiol on the sexual behavior and plasma steroid levels of aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifertility effects of estradiol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for Estradiol propionate immunoassay cross-reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals using Estradiol (B170435) Propionate (B1217596) Immunoassays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for estradiol propionate?
A1: Immunoassay cross-reactivity occurs when the antibody in an assay binds to molecules that are structurally similar to the target analyte.[1] This is a significant concern for this compound because it is an ester of estradiol, the target analyte of the assay. Due to its high structural similarity, this compound is expected to show significant cross-reactivity, leading to an overestimation of the true estradiol concentration in a sample.
Q2: My estradiol immunoassay results are unexpectedly high. Could this compound be the cause?
A2: Yes, it is highly probable. This compound acts as a prodrug to estradiol and shares a very similar core structure.[2] In a competitive immunoassay for estradiol, the antibody is unlikely to distinguish between estradiol and this compound.[3] This will result in competition from both molecules for the limited antibody binding sites, leading to a falsely elevated signal that suggests a higher concentration of estradiol than is actually present.
Q3: Which other compounds are known to cross-react in estradiol immunoassays?
A3: Several endogenous and synthetic steroids can cross-react in estradiol immunoassays. The degree of cross-reactivity depends on the specificity of the primary antibody used in the kit.[4][5] Common cross-reactants include other estrogens and structurally related compounds.[6][7]
Quantitative Cross-Reactivity Data for Common Steroids in Estradiol Immunoassays
| Compound | Percent Cross-Reactivity (%) | Assay Type/Manufacturer |
| Estrone | 0.54% | Roche Elecsys Estradiol II |
| Estriol | 0.86% | R&D Systems Parameter Kit |
| Ethinyl Estradiol | 0.07% | R&D Systems Parameter Kit |
| Estradiol-3-Sulfate | 0.14% | Chemiluminescent Enzyme Immunoassay |
| Progesterone | 0.06% | R&D Systems Parameter Kit |
| 17β-Estradiol-17-Valerate | 0.05 - 0.5% | Roche Elecsys Estradiol II |
This table summarizes data from various sources and specific cross-reactivity will vary between different assay kits and manufacturers.[4][7]
Q4: I am observing high background noise in my assay. What are the common causes and solutions?
A4: High background in an ELISA can obscure the true signal and reduce the sensitivity of the assay. Common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents.[8][9]
-
Contamination: Cross-contamination between wells or contaminated reagents.[10]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody.
-
Ineffective Blocking: Incomplete blocking of non-specific binding sites on the microplate.[11]
Troubleshooting High Background:
-
Optimize Washing: Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[9]
-
Fresh Reagents: Prepare fresh buffers and substrate solutions.
-
Antibody Titration: Perform a titration experiment to determine the optimal antibody concentration.
-
Blocking Buffer Optimization: Test different blocking buffers (e.g., BSA, non-fat dry milk) and incubation times.[11]
Q5: My assay signal is too low. What are the potential reasons and how can I improve it?
A5: A weak or absent signal in a competitive immunoassay can be due to several factors:
-
Reagent Issues: Inactive or degraded enzyme conjugate, substrate, or antibodies.
-
Incorrect Incubation Times or Temperatures: Deviation from the recommended protocol can affect binding kinetics.[8]
-
Improper Standard Curve Preparation: Errors in the dilution of standards will lead to inaccurate results.[8]
-
Low Analyte Concentration: The concentration of estradiol in the samples may be below the detection limit of the assay.
Troubleshooting Low Signal:
-
Check Reagent Integrity: Ensure all reagents are within their expiration date and have been stored correctly.
-
Verify Protocol Adherence: Double-check all incubation times and temperatures.
-
Prepare Fresh Standards: Carefully prepare a new set of standards.
-
Concentrate Sample: If the analyte concentration is expected to be very low, consider a sample concentration step prior to the assay.
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive Estradiol Immunoassay
This protocol outlines the steps to determine the percentage of cross-reactivity of a suspected compound (e.g., this compound) in a competitive estradiol ELISA.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the estradiol immunoassay kit. This includes standards, wash buffer, enzyme conjugate, and substrate.
-
Preparation of Cross-Reactant Solutions:
-
Prepare a high-concentration stock solution of the potential cross-reacting compound (e.g., this compound) in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
Set up the microplate with wells for a standard curve using the estradiol standards provided in the kit.
-
Designate separate wells for testing the various concentrations of the cross-reactant.
-
Add the assay buffer to the appropriate wells.
-
Pipette the estradiol standards and the different concentrations of the cross-reactant solution into their respective wells.
-
Add the estradiol-enzyme conjugate to all wells.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction using the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve by graphing the absorbance versus the concentration of the estradiol standards.
-
Determine the concentration of the estradiol standard that gives 50% of the maximum signal (IC50 for estradiol).
-
For the cross-reactant, determine the concentration that also gives 50% of the maximum signal (IC50 for the cross-reactant).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Estradiol / IC50 of Cross-Reactant) x 100 [12]
-
Visual Guides
Caption: Principle of a competitive immunoassay with a cross-reactant.
Caption: A logical workflow for troubleshooting common immunoassay issues.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. scienceopen.com [scienceopen.com]
- 7. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. assaygenie.com [assaygenie.com]
- 11. arp1.com [arp1.com]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
Technical Support Center: Refining Estradiol Propionate Treatment Duration for Chronic Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving estradiol (B170435) propionate (B1217596).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-individual variability in serum estradiol levels in our chronically treated rodents. What are the potential causes and how can we mitigate this?
A: High variability is a common challenge in long-term estradiol studies. Several factors can contribute to this:
-
Potential Causes :
-
Inconsistent Administration: Minor variations in injection technique (e.g., depth, speed, exact location) between researchers or even between injections by the same person can lead to inconsistent absorption rates.[1]
-
Biological Variation: Individual animals, even within the same strain, exhibit natural differences in their absorption, distribution, metabolism, and excretion (ADME) of hormonal compounds.[1]
-
Animal Stress: Elevated stress levels can significantly alter an animal's hormonal profile and metabolic rate, impacting the processing of exogenous estradiol.[1]
-
Inconsistent Sampling Time: Blood samples collected at different times relative to the last estradiol administration can show significant variation due to the pharmacokinetics of the compound.[1]
-
Vehicle Properties: The viscosity of the vehicle oil can affect the release rate of the estradiol ester. A less viscous oil may lead to a faster, more variable release.[1]
-
-
Troubleshooting Steps :
-
Standardize Protocols: Ensure all personnel are rigorously trained on a standardized injection protocol.
-
Refine Injection Technique: Always aspirate before injecting to prevent accidental intravascular administration, which can cause a rapid, non-physiological spike in estradiol levels.[1]
-
Control for Stress: Acclimatize animals to handling and injection procedures to minimize stress responses.
-
Consistent Sampling: Establish a strict timeline for blood sample collection relative to estradiol administration for all animals in the study.
-
Confirm with a Specific Analytical Method: For sensitive studies, consider using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm estradiol levels. Immunoassays can sometimes suffer from cross-reactivity with other metabolites, leading to falsely elevated or variable readings.[1]
-
Q2: Some of our animals are experiencing unexpected weight loss several weeks into our chronic estradiol propionate study. Is this a known side effect?
A: Yes, the effect of estradiol on body weight can be complex and is influenced by factors such as age and pre-existing metabolic conditions.
-
Age-Dependent Effects: Studies have shown that estradiol treatment can lead to a decrease in body weight in middle-aged rats, while not having the same effect in younger rats.[2]
-
Interaction with Ovariectomy: Ovariectomy is generally associated with an increase in body weight gain, and estradiol replacement therapy can partially reverse this effect.[3]
-
Metabolic Context: In models of gastric bypass surgery, estradiol has been shown to enhance body weight loss.[4]
-
High-Dose Effects: Supraphysiological doses of estradiol administered via subcutaneous pellets have been linked to adverse effects that could contribute to weight loss, such as urinary retention and hydronephrosis.[5]
Q3: We are concerned about the risk of uterine hyperplasia and mammary tumorigenesis in our long-term study. How can we manage these risks?
A: These are significant and well-documented risks associated with chronic estrogen exposure.
-
Uterine Hyperplasia:
-
Unopposed Estrogen: Long-term administration of estradiol without a progestin is known to cause endometrial hyperplasia.[6][7][8]
-
Protective Role of Progesterone (B1679170): Co-administration of progesterone can prevent endometrial hyperplasia by controlling mitosis in the glandular epithelium.[9]
-
-
Mammary Tumorigenesis:
-
Estrogen as a Driver: Estradiol alone has been shown to be sufficient to induce mammary tumors in susceptible rodent models, such as ovariectomized rats treated with a carcinogen like nitrosomethylurea.[10][11][12]
-
Dose Considerations: Interestingly, in some models, lowering the dose of estrogen can paradoxically increase tumor burden and multiplicity while reducing mortality and pituitary abnormalities.[13] This highlights the importance of careful dose selection and pilot studies.
-
Quantitative Data Summary
The following tables summarize dosages and effects of long-term estradiol treatment from various rodent studies.
Table 1: Estradiol Dosages and Effects in Chronic Rodent Studies
| Animal Model | Estradiol Formulation & Dose | Duration | Primary Outcome/Effect | Reference |
| Ovariectomized (OVX) Rats | 600 µg/kg/day (peroral) | 26 weeks | Sufficient to induce mammary tumorigenesis (in conjunction with a carcinogen). | [10][11][12] |
| ACI Rats | 9 mg 17β-estradiol in 1.2-cm silastic implants | 240 days | 100% mammary tumor incidence with reduced mortality compared to higher doses. | [13] |
| OVX Mice | 0.05 µg or 0.15 µg 17β-estradiol (s.c. in miglyol) every 4 days | 8 weeks | Restored physiological serum estradiol levels, body fat composition, and bone mineral density. | [14] |
| OVX Rats | Silastic capsules with 5% E2 (wt/wt) in cholesterol | 6 months | Maintained femur bone mineral density. | [15] |
| OVX Mice | 17β-estradiol pellets (0.72 mg or 1.7 mg) | 6 weeks | Supraphysiological doses led to urine retention and hydronephrosis. | [5] |
Detailed Experimental Protocols
Protocol 1: Blood Collection from Mice for Hormone Analysis
This protocol is adapted from methods for serial blood sampling from the tail tip, suitable for monitoring hormone levels over time.
-
Acclimatization: For several days prior to the first sampling, handle the mice and gently restrain them to acclimate them to the procedure and reduce stress-induced hormonal changes.[16]
-
Restraint: Gently restrain the mouse, for example, by placing it in a well-ventilated restraint tube or by securing it firmly by the base of the tail.
-
Warming: Warm the tail using a heat lamp or warm compress to encourage blood flow. This increases the obtainable blood volume.[17]
-
Sterilization: Clean the tip of the tail with 70% ethanol.
-
Incision: Using a sterile scalpel blade or lancet, make a small, clean incision at the very tip of the tail.
-
Collection: Collect the emerging blood droplet into a capillary tube or pipette tip. For hormone assays where small volumes are sufficient, 3-5 µL of whole blood may be adequate.[16] Avoid "milking" the tail as this can cause hemolysis and contaminate the sample with tissue fluids.[17][18]
-
Hemostasis: Apply gentle pressure to the tail tip with sterile gauze until bleeding stops.
-
Sample Processing:
-
For Serum: Dispense blood into a serum separator tube. Allow the blood to clot for approximately 20-30 minutes at room temperature.[18][19] Centrifuge at 1,000-2,000 x g for 10 minutes.[18] Carefully pipette the serum into a clean, labeled microfuge tube and store at -80°C.[20]
-
For Plasma: Dispense blood into a tube containing an anticoagulant (e.g., EDTA). Gently invert the tube 8-10 times to mix.[18] Centrifuge at 2,000 x g for 10 minutes.[20] Pipette the plasma into a clean, labeled microfuge tube and store at -80°C.[20]
-
Protocol 2: Quantification of Estrogen Receptor Alpha (ERα) Target Gene Expression
This protocol outlines the general steps for measuring changes in the expression of ERα target genes like GREB1, PGR, or TFF1 in tissue samples.
-
Tissue Harvest: Euthanize the animal and dissect the target tissue (e.g., uterus, mammary gland, or specific brain region). Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure it is not degraded.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s and/or random hexamers).
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for your target gene(s) and housekeeping/reference gene(s) (e.g., Actb, Gapdh), and a qPCR master mix (e.g., SYBR Green or TaqMan).[21]
-
Run the qRT-PCR reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. This involves normalizing the expression of the target gene to the expression of the reference gene(s) and comparing the treated group to the control group.
Visualizations
Caption: A typical experimental workflow for a chronic this compound study.
Caption: The classical genomic signaling pathway of estradiol via estrogen receptors.
Caption: A troubleshooting guide for high variability in serum estradiol levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Middle-aged female rats retain sensitivity to the anorexigenic effect of exogenous estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Ovariectomy and Estradiol Substitution on the Metabolic Parameters and Transcriptomic Profile of Adipose Tissue in a Prediabetic Model [mdpi.com]
- 4. Estradiol increases body weight loss and gut-peptide satiation after Roux-en-Y gastric bypass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of long-term treatment with estradiol or clomiphene citrate on bone maintenance, and pituitary and uterine weights in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term transdermal estradiol therapy: effects on endometrial histology and bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormone therapy in postmenopausal women and risk of endometrial hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of endometrial hyperplasia by progesterone during long-term estradiol replacement: influence of bleeding pattern and secretory changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroral Estradiol Is Sufficient to Induce Carcinogen-Induced Mammary Tumorigenesis in Ovariectomized Rats without Progesterone | PLOS One [journals.plos.org]
- 11. Peroral Estradiol Is Sufficient to Induce Carcinogen-Induced Mammary Tumorigenesis in Ovariectomized Rats without Progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroral Estradiol Is Sufficient to Induce Carcinogen-Induced Mammary Tumorigenesis in Ovariectomized Rats without Progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammary tumor induction in ACI rats exposed to low levels of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of three hormone replacement regimens on bone density in the aged ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. einsteinmed.edu [einsteinmed.edu]
- 18. idexxbioanalytics.com [idexxbioanalytics.com]
- 19. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bcm.edu [bcm.edu]
- 21. A FACS-Free Purification Method to Study Estrogen Signaling, Organoid Formation, and Metabolic Reprogramming in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Estradiol Propionate
Welcome to the technical support center for the synthesis of high-purity Estradiol (B170435) Propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of Estradiol Propionate.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is complete, but the final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Incomplete Reaction: The esterification of estradiol may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting estradiol has been consumed.[1][2] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Solution: Ensure that the estradiol is of high purity and that the propionylating agent (e.g., propionic anhydride (B1165640) or propionyl chloride) has not degraded. Use freshly opened or properly stored reagents. The presence of moisture in the reactants or solvent can hydrolyze the anhydride or acid chloride, reducing its effectiveness.[3]
-
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water as a byproduct can shift the equilibrium back towards the reactants.[3]
-
Solution: To drive the reaction forward, it is essential to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[3]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the propionylating agent is used to ensure the complete conversion of estradiol. Optimize the stoichiometry based on small-scale trial reactions.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.
-
Solution: During aqueous work-up, ensure proper phase separation to avoid loss of the organic layer containing the product. When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[4][5] Washing the collected crystals with a small amount of cold solvent can help remove impurities without significant product loss.[4]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on a TLC plate or several peaks in the HPLC chromatogram. What are the common impurities and how can I remove them?
Answer: The presence of impurities is a common challenge. Here are the likely culprits and strategies for their removal:
-
Unreacted Estradiol: This is one of the most common impurities.
-
Estradiol Dipropionate: Both the phenolic hydroxyl at C3 and the secondary hydroxyl at C17 can be esterified, leading to the formation of estradiol dipropionate.
-
Cause: Use of a large excess of the propionylating agent or prolonged reaction times can favor the formation of the diester.
-
Removal: Selective hydrolysis can be employed to convert the dipropionate back to the desired 17-propionate. This is typically done under mild basic conditions, for example, using potassium carbonate in aqueous methanol (B129727).[7] Column chromatography can also separate the mono- and di-esters.
-
-
Other Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.
-
Cause: High reaction temperatures or the presence of contaminants can lead to various side reactions.
-
Removal: A multi-step purification process involving recrystallization from different solvent systems may be necessary.[5] Column chromatography is also a powerful tool for separating closely related impurities.
-
Issue 3: Difficulty in Purifying the Product by Recrystallization
Question: I am having trouble getting my this compound to crystallize, or the resulting crystals are not pure. What can I do?
Answer: Recrystallization is a critical step for achieving high purity.[8] Here are some tips for successful recrystallization:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[4][8]
-
Solution: Common solvents for the recrystallization of steroids include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon solvents (hexane, heptane), or mixtures of these.[9] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) to find the optimal system.[5]
-
-
"Oiling Out": The product may separate as an oil instead of crystals.
-
Cause: This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[4]
-
Solution: Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[10]
-
-
Persistent Impurities: Even after recrystallization, the product may still be impure.
-
Solution: Consider a second recrystallization from a different solvent system.[5] If impurities have similar solubility to the product, column chromatography may be necessary before the final recrystallization step. The presence of even small amounts of impurities can sometimes inhibit crystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common method for synthesizing Estradiol 17-propionate involves the selective esterification of the 17-hydroxyl group of estradiol. A general two-step approach can be considered:
-
Protection/Di-esterification: Reaction of estradiol with an excess of a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a base (like pyridine) to form Estradiol Dipropionate.
-
Selective Hydrolysis: The resulting diester is then selectively hydrolyzed at the more reactive 3-phenolic ester group, typically using a mild base like potassium carbonate in aqueous methanol at room temperature, to yield the desired Estradiol 17-propionate.[7]
Alternatively, direct selective esterification at the 17-position can be attempted under carefully controlled conditions, though this may lead to a mixture of products requiring more rigorous purification.
Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic techniques is highly recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material (estradiol) and the appearance of the product.[2][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A validated reverse-phase HPLC method can accurately determine the percentage of this compound and quantify any impurities.[13][14]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of the main product and any unknown impurities, aiding in their structural elucidation.
Q3: What are some suitable recrystallization solvents for this compound?
A3: The choice of solvent can significantly impact the purity and yield of the final product. Based on the properties of similar steroids, good starting points for solvent screening include:
-
Aqueous alcohols (e.g., aqueous methanol or aqueous isopropanol).[9][15]
-
A mixture of an ester and a hydrocarbon (e.g., ethyl acetate/hexane).
-
Acetone or ethanol.[6] The optimal solvent or solvent system should be determined experimentally to achieve the best balance between solubility at high temperature and insolubility at low temperature.[4]
Data Presentation
Table 1: Typical Reaction Conditions for Estradiol Esterification
| Parameter | Condition | Rationale |
| Starting Material | High-purity Estradiol | Minimizes the introduction of impurities from the start. |
| Propionylating Agent | Propionic Anhydride or Propionyl Chloride | Common reagents for esterification. Anhydride is often preferred as it produces a carboxylic acid byproduct which is easier to remove than HCl. |
| Solvent | Pyridine (B92270), Dichloromethane, THF | Aprotic solvents are typically used. Pyridine can also act as a catalyst and base. |
| Catalyst/Base | Pyridine, DMAP (4-Dimethylaminopyridine) | A base is required to neutralize the acid byproduct and catalyze the reaction. |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or HPLC to determine completion. |
Table 2: Purity and Yield Data for Estradiol Synthesis (Illustrative)
| Purification Step | Purity (%) | Yield (%) | Method of Analysis | Reference |
| Crude Product | ~90-95% | >90% | HPLC | [15] |
| After Recrystallization | >99.5% | ~80-85% | HPLC | [15] |
Experimental Protocols
Protocol 1: Synthesis of Estradiol 17-Propionate (General Procedure)
This protocol is a general method adapted from established procedures for steroid esterification. Optimization may be required.
Materials:
-
Estradiol
-
Propionic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (e.g., 1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Solvents for recrystallization (e.g., ethanol, water)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Estradiol in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Slowly add propionic anhydride (typically 1.1 to 1.5 molar equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the estradiol spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold 1M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain high-purity this compound.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE912695C - Process for the production of an estradiol ester - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. DE699310C - Process for the preparation of compounds of the estradiol type which are esterified in the 3-position - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of impurities on estradiol crystallization in a sustained-release implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Selection of Impurities, Development, and Validation of Related Substance Methods for Estradiol and Progesterone in a Combination Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Improving the Shelf-Life of Estradiol Propionate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the shelf-life of Estradiol (B170435) Propionate (B1217596) formulations. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Estradiol Propionate in a formulation?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond of this compound is susceptible to hydrolysis, which cleaves the propionate group to form estradiol and propionic acid. This reaction can be catalyzed by the presence of moisture and extreme pH conditions.
-
Oxidation: The phenolic ring of the estradiol molecule can undergo oxidation, leading to the formation of catechol estrogens and other degradation products. This process can be accelerated by exposure to light, oxygen, and the presence of metal ions.
Q2: What are the common signs of degradation in an this compound formulation?
A2: Common signs of degradation include:
-
Loss of Potency: A decrease in the concentration of this compound, which can be quantified by stability-indicating analytical methods like HPLC.
-
Appearance of Degradation Products: The formation of estradiol, estrone, and other related substances.
-
Physical Changes: These may include a change in color (e.g., yellowing), precipitation or crystallization of the active ingredient, or a change in the viscosity of the formulation.
Q3: How do excipients impact the stability of this compound formulations?
A3: Excipients can significantly impact the stability of this compound formulations.
-
Vehicle: In oil-based formulations, the type of oil (e.g., sesame oil, cottonseed oil) can influence the solubility and stability of the drug. The purity of the oil is also crucial, as impurities can catalyze degradation.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or tocopherols, can help to prevent oxidative degradation of the estradiol moiety.
-
Solubilizers: Co-solvents or solubilizing agents may be used to increase the solubility of this compound, but their compatibility and potential to promote degradation must be carefully evaluated.
Q4: What are the recommended storage conditions for this compound formulations to ensure optimal shelf-life?
A4: To ensure optimal shelf-life, this compound formulations should be stored in well-closed, light-resistant containers at controlled room temperature (20-25°C or 68-77°F).[1] Exposure to excessive heat, light, and moisture should be avoided. For oil-based injectables, storage at low temperatures may cause crystallization, which can often be reversed by gentle warming.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Crystallization or Precipitation in Oil-Based Injection | • Storage at low temperatures.• High concentration of this compound.• Impurities in the formulation acting as nucleation sites. | • Gently warm the vial in a water bath to redissolve the crystals.[2]• If crystallization persists, consider reformulating with a lower concentration or adding a co-solvent after conducting compatibility studies.• Ensure high purity of all excipients and the active pharmaceutical ingredient (API). |
| Discoloration (Yellowing) of the Formulation | • Oxidative degradation of the estradiol molecule.• Exposure to light. | • Incorporate a suitable antioxidant (e.g., BHA, BHT) into the formulation after performing compatibility studies.• Package the formulation in amber or other light-protecting containers.• Store the product in the dark. |
| Loss of Potency with a Corresponding Increase in Estradiol Peak | • Hydrolysis of the propionate ester. | • Minimize the water content in the formulation by using anhydrous excipients and controlling the manufacturing environment.• Evaluate the impact of pH if any aqueous components are present, although this is less common for oil-based injections. |
| Inconsistent Dissolution Profiles During Stability Studies | • Changes in the physical properties of the API or excipients.• Variations in the manufacturing process. | • Tightly control the particle size and crystal form of the this compound.• Ensure consistent quality of excipients from batch to batch.• Validate and control critical manufacturing process parameters. |
Data on Stability of Estradiol Esters in Oil
| Estradiol Ester | Formulation Vehicle | Storage Condition | Observation |
| Estradiol | Vegetable Oil | 160-180°C | Stable over 2 hours, suggesting good thermal stability.[3] |
| Catechol Estrogens (Estradiol Metabolites) | Vegetable Oil | 160-180°C | 30-50% decrease over 2 hours, indicating susceptibility to oxidation at high temperatures.[3] |
| 17-beta-Estradiol 3,17-dienanthate | Corn Oil | Elevated Temperatures | Detectable loss due to hydrolysis.[4] |
These findings suggest that while the estradiol steroid core is relatively heat-stable, the ester linkage is prone to hydrolysis, and the phenolic ring is susceptible to oxidation, especially at elevated temperatures. The use of antioxidants can mitigate oxidative degradation.[3]
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Its Degradation Products
This method is a template and must be validated for your specific formulation according to ICH guidelines.
-
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its primary degradation products (Estradiol and Estrone).
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). A starting point could be Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound, Estradiol, and Estrone in the mobile phase or a suitable solvent like methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 0.1 mg/mL for this compound and lower concentrations for the expected degradants).
-
Sample Preparation (for oil-based injection):
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable non-polar solvent like hexane.
-
Perform a liquid-liquid extraction with a polar solvent immiscible with hexane, such as acetonitrile, to extract the analytes from the oil matrix.
-
Collect the polar layer, evaporate the solvent if necessary, and reconstitute in the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Forced Degradation (Stress Testing) Protocol
-
Objective: To identify potential degradation products and establish the intrinsic stability of this compound, and to demonstrate the specificity of the stability-indicating analytical method.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and/or formulation at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.
-
Visualizations
Primary degradation pathways of this compound.
Workflow for stability-indicating HPLC analysis of oil-based formulations.
Troubleshooting decision tree for formulation instability.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. evolutionary.org [evolutionary.org]
- 3. Effect of cooking on concentrations of β-estradiol and metabolites in model matrices and beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Estradiol Propionate in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the potency and reproducibility of your experiments involving Estradiol (B170435) Propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms to enhance the potency of Estradiol Propionate in experimental settings?
A1: The potency of this compound can be enhanced through several key strategies:
-
Co-administration with Synergistic Compounds: Certain growth factors and hormones can work synergistically with estradiol to amplify its effects. For instance, Insulin-like Growth Factor-I (IGF-I) and Epidermal Growth Factor (EGF) have been shown to enhance estradiol's impact on cell proliferation and gene expression.[1][2]
-
Advanced Delivery Systems: Utilizing nanoformulations, such as polymeric nanoparticles or liposomes, can improve the solubility, stability, and bioavailability of this compound, leading to a more potent and sustained effect.[3]
-
Optimization of Experimental Conditions: Factors such as cell density, media composition, and the duration of treatment can significantly influence cellular responsiveness to estradiol.[4]
-
Increasing Estrogen Receptor (ER) Sensitivity: Pre-treatment with certain agents can increase the expression or sensitivity of estrogen receptors, thereby potentiating the effects of a subsequent this compound treatment.
Q2: Can the choice of solvent affect the stability and potency of my this compound solution?
A2: Absolutely. Estradiol is sparingly soluble in aqueous solutions and can adhere to plastic surfaces.[5][6] For optimal stability, it is recommended to prepare stock solutions in ethanol (B145695) or DMSO and store them in glass vials at -20°C.[6] When preparing working solutions, ensure the final solvent concentration is not cytotoxic to your cells (typically <0.1% for DMSO).[7] Preparing fresh working solutions for each experiment is crucial to avoid degradation and ensure consistent potency.[8]
Q3: I am observing inconsistent or no response to this compound in my cell culture experiments. What could be the cause?
A3: Inconsistent responses can stem from several factors:
-
Cell Line Integrity: Ensure you are using a low passage number of your cell line, as high passage numbers can lead to genetic drift and altered receptor expression.[9]
-
Media Composition: The presence of phenol (B47542) red, which has weak estrogenic activity, and endogenous hormones in fetal bovine serum (FBS) can interfere with your results. It is highly recommended to use phenol red-free media and charcoal-stripped FBS to reduce background estrogenic effects.[10]
-
Receptor Downregulation: Prolonged exposure to high concentrations of estradiol can lead to the downregulation of its own receptors, diminishing the cellular response over time.[11][12][13]
-
Compound Degradation: As mentioned in Q2, improper storage and handling of this compound solutions can lead to a loss of potency.[8]
Q4: Are there any compounds that can be used to increase the sensitivity of cells to this compound?
A4: Yes, certain agents can modulate estrogen receptor (ER) expression and sensitivity. For example, some studies have explored the use of histone deacetylase (HDAC) inhibitors to re-express ERs in resistant cancer cell lines, thereby re-sensitizing them to estrogenic compounds. Additionally, growth factors like IGF-I can increase the binding of albumin, which in turn can synergistically enhance estradiol synthesis and signaling.[1]
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol, DMSO) and store in aliquots in glass vials at -20°C or lower.[6] 2. Prepare fresh working dilutions for each experiment.[8] 3. Protect solutions from light, as estradiol is photodegradable.[5] |
| Suboptimal Cell Culture Conditions | 1. Use phenol red-free media to avoid its weak estrogenic effects.[10] 2. Utilize charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. 3. Optimize cell seeding density; both very low and very high confluency can affect responsiveness. |
| Low Estrogen Receptor (ER) Expression | 1. Verify ER expression in your cell line using qPCR or Western blotting. 2. Use cells within a low passage number range. 3. Consider using a different cell line known to be highly responsive to estradiol. |
| Receptor Downregulation | 1. Perform a time-course experiment to determine the optimal treatment duration. 2. Consider using a pulsatile or intermittent dosing regimen instead of continuous exposure.[11][12][13] |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Standardize the protocol for preparing stock and working solutions. 2. Ensure thorough mixing of solutions before application. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell distribution.[14] |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain humidity.[14] |
Strategies to Enhance this compound Potency
Co-administration with Synergistic Agents
The potency of this compound can be significantly increased by co-administering it with specific growth factors or hormones.
| Co-administered Agent | Observed Synergistic Effect | Cell/System Type | Reference |
| Insulin-like Growth Factor-I (IGF-I) | Marked synergistic stimulation of estradiol 17β-hydroxysteroid dehydrogenase activity, leading to increased estradiol synthesis. | MCF-7 breast cancer cells | [1] |
| Epidermal Growth Factor (EGF) | Can stimulate estrogen receptor-mediated gene expression in the absence of estradiol. | HeLa cells, MCF-7 cells | [2] |
| Luteinizing Hormone (LH) | Synergistically acts with estradiol to accelerate cumulus expansion via GPR30 and EGFR pathways. | Mouse cumulus-oocyte complexes | [15] |
| Prolactin (PRL) | Drastically enhances cell proliferation in estradiol-stimulated breast cancer cell cultures. | T47D and BT-483 breast cancer cells | [16] |
| Growth Hormone (GH) | Enhances FSH-induced estradiol production in the early follicular phase. | In vivo (human volunteers) | [17] |
Advanced Delivery Systems
Novel drug delivery systems can enhance the bioavailability and efficacy of this compound.
| Delivery System | Mechanism of Potency Enhancement | Key Findings | Reference |
| Micellar Nanoparticles | Improves transdermal delivery and reduces fluctuations in plasma estradiol concentrations. | Effective in relieving vasomotor symptoms with good safety profile. | [18] |
| PLGA Nanoparticles | Enhances oral bioavailability and provides sustained release. | Detected in blood for a longer duration compared to conventional oral administration. | [19] |
| Transdermal Patches | Provides sustained, controlled release, bypassing first-pass metabolism in the liver. | Effective in reducing hot flushes compared to placebo.[20] | [20] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (E-screen) to Assess Potency
This protocol is used to determine the proliferative effect of this compound and potential synergistic compounds on estrogen-responsive cells (e.g., MCF-7).
Materials:
-
Estrogen-responsive cells (e.g., MCF-7)
-
Phenol red-free cell culture medium
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
This compound stock solution (in ethanol or DMSO)
-
Test compounds for synergistic effects
-
Multi-well plates (96-well)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 3,000 cells/well) in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Hormone Deprivation: Culture the cells for 24-48 hours to allow for attachment and to ensure a baseline low-estrogen environment.
-
Treatment: Prepare serial dilutions of this compound and any co-administered compounds in the culture medium. Replace the medium in the wells with the treatment solutions. Include appropriate controls (vehicle control, positive control with a known estrogen).
-
Incubation: Incubate the cells for 6 days, as this is a typical duration for the E-screen assay.
-
Quantification of Cell Proliferation: On day 6, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the EC50. Compare the EC50 values between this compound alone and in combination with other compounds to assess synergistic effects.
Protocol 2: In Vivo Administration of this compound in Ovariectomized Mice
This protocol describes the subcutaneous administration of this compound to ovariectomized mice to study its in vivo effects.
Materials:
-
Ovariectomized mice
-
This compound
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile syringes and needles (27G or smaller)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh on the day of injection.
-
Animal Handling: Weigh each mouse to determine the correct injection volume based on its body weight.
-
Subcutaneous Injection:
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck to form a "tent."
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring: Monitor the animals regularly for any adverse reactions.
-
Endpoint Analysis: At the end of the experimental period, tissues of interest (e.g., uterus, mammary glands) can be collected for analysis (e.g., weight, histology, gene expression).
Visualizations
Estrogen Signaling Pathway
Caption: Simplified diagram of the genomic and non-genomic estrogen signaling pathways.
Troubleshooting Workflow for Inconsistent Estradiol Response
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Synergistic interaction of growth factors and albumin in regulating estradiol synthesis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of growth factors on estrogen receptor mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Time- and Dose-Dependent Effects of 17 Beta-Estradiol on Short-Term, Real-Time Proliferation and Gene Expression in Porcine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Estrogen Receptor α Expression in the Hypothalamus by Sex Steroids: Implication in the Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. thomassci.com [thomassci.com]
- 15. Synergistic effect between LH and estrogen in the acceleration of cumulus expansion via GPR30 and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolactin and oestrogen synergistically regulate gene expression and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Growth hormone enhances estradiol production follicle-stimulating hormone-induced in the early stage of the follicular maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of a seven-day, transdermal estradiol drug-delivery system: comparison with conjugated estrogens and placebo. The Transdermal Estradiol Patch Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Estradiol Immunoassay and LC-MS/MS Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Estradiol (B170435) Immunoassay and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of estradiol. Estradiol Propionate is a synthetic ester, a prodrug of 17β-estradiol, the primary female sex hormone. Accurate measurement of estradiol is critical in various research and clinical settings, including endocrinology, oncology, and drug development. While immunoassays are widely used due to their convenience, LC-MS/MS is considered the gold standard for its superior specificity and sensitivity.[1][2] This guide details the validation of an immunoassay against the reference LC-MS/MS method.
Experimental Methodologies
Estradiol Immunoassay Protocol (Competitive ELISA)
This protocol is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.[3]
Principle: The assay operates on the competition between estradiol in the sample and a fixed amount of enzyme-conjugated estradiol for a limited number of binding sites on a microplate coated with anti-estradiol antibodies. The resulting color intensity is inversely proportional to the concentration of estradiol in the sample.[3]
Protocol:
-
Sample Preparation: Serum samples may be assayed directly or after an extraction step. For extracted samples, 100 µL of plasma is mixed with 1 mL of ethyl ether, vortexed for 30 seconds, and the phases are allowed to separate.[3]
-
Standard Curve Preparation: A series of standards with known estradiol concentrations (e.g., 0, 0.02, 0.04, 0.1, 0.2, 0.4, 1, 2 ng/mL) are prepared.[3]
-
Assay Procedure:
-
Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate in duplicate.[3]
-
Add 50 µL of the diluted enzyme-estradiol conjugate to each well.[3]
-
Cover the plate and incubate for one hour at room temperature, allowing for competitive binding.[3]
-
Wash the plate three to five times with the provided wash buffer to remove unbound reagents.[3]
-
Add 150 µL of the substrate solution to each well and incubate for 30 minutes at room temperature to develop color.[3]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm (or 650 nm depending on the kit) using a microplate reader.[3][4]
-
-
Quantification: The concentration of estradiol in the samples is determined by interpolating their absorbance values from the standard curve.
Estradiol LC-MS/MS Protocol
This protocol describes a highly sensitive method for quantifying estradiol in serum without the need for chemical derivatization.[5]
Principle: This method combines the separation power of liquid chromatography (LC) with the sensitive and specific detection capabilities of tandem mass spectrometry (MS/MS). An internal standard (isotope-labeled estradiol) is used for accurate quantification.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum samples, calibrators, or quality controls into glass tubes.[6]
-
Add an isotope-labeled internal standard (e.g., 17β-Estradiol-D5) to each tube.[5]
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether [MTBE] or a hexane:ethyl acetate (B1210297) mixture) for extraction.[6][7]
-
Vortex the tubes for 1 minute and allow the phases to separate.[6]
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[7]
-
Reconstitute the dried residue in 75 µL of a water:methanol solution.[6]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Inject 50 µL of the reconstituted extract into an HPLC or UPLC system.[6][8]
-
Separation is achieved on a reverse-phase column (e.g., C18 or Biphenyl) using a gradient elution with mobile phases such as water and methanol/acetonitrile, sometimes with additives like ammonium (B1175870) fluoride (B91410) or hydroxide (B78521) to improve ionization.[5][8]
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for estradiol.[7][8]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both estradiol and its isotope-labeled internal standard for high specificity and accurate quantification.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The estradiol concentration in the samples is then calculated from this curve.
Performance Comparison: Immunoassay vs. LC-MS/MS
The performance of immunoassays is validated against the gold-standard LC-MS/MS method. Key validation parameters are summarized below.
| Performance Metric | Estradiol Immunoassay | Estradiol LC-MS/MS | Key Observations |
| Limit of Quantification (LOQ) | Typically in the range of 10-50 pg/mL | As low as 0.16 - 2 pg/mL[5][8] | LC-MS/MS is significantly more sensitive, making it essential for populations with low estradiol levels (men, children, postmenopausal women).[1][9] |
| Specificity / Cross-reactivity | Prone to cross-reactivity with structurally similar steroids and metabolites, leading to overestimation.[1][9] | High specificity due to chromatographic separation and mass-based detection of unique ion transitions.[10] | Immunoassays can show falsely elevated results due to interference. For example, fulvestrant (B1683766) treatment can cause a 40% overestimation.[1] |
| Accuracy & Bias | Often shows significant bias, particularly at low concentrations. Results can be 1.4 to 12 times higher than LC-MS/MS.[11] | High accuracy, considered the reference method. Bias is minimal.[5] | Immunoassay accuracy is poor at low concentrations (R²=0.54 for <150 pmol/L) but improves at higher concentrations (R²=0.96 for >150 pmol/L).[10] |
| Precision (CV%) | Intra-assay CV% <8-14%[11][12] | Intra- and Inter-assay CV% <9%[8][11] | LC-MS/MS demonstrates superior precision and reproducibility compared to immunoassays.[11] |
| Correlation with LC-MS/MS | Moderate to high (Spearman r = 0.4–0.9), but weakens considerably at lower concentrations.[11] | N/A (Reference Method) | The correlation is strong in populations with high estradiol levels (premenopausal women) but poor in those with low levels (postmenopausal women).[11] |
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the validation workflow and the biological pathway of estradiol.
Caption: Workflow for validating an estradiol immunoassay against LC-MS/MS.
Caption: Classical nuclear-initiated estradiol signaling pathway.[13][14]
Conclusion and Recommendations
The validation data clearly demonstrates the superior analytical performance of LC-MS/MS over immunoassays for the quantification of estradiol, particularly at low physiological concentrations.
-
LC-MS/MS is the recommended method for research and clinical applications requiring high sensitivity and specificity. This includes studies involving men, children, postmenopausal women, and patients on therapies that may interfere with immunoassays.[1][5] Its high accuracy and precision make it the unequivocal gold standard.
-
Immunoassays , while less accurate, can be a cost-effective and high-throughput option for applications where estradiol concentrations are expected to be high and potential cross-reactivity is minimal. However, results, especially at the low end of the range, should be interpreted with caution. Any immunoassay method must be thoroughly validated against LC-MS/MS to understand its specific biases and limitations.[10][11]
References
- 1. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of Immunoassay and Mass Spectrometry Measurements of Serum Estradiol Levels and Their Influence on Clinical Association Studies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medimabs.com [medimabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
A Comparative Analysis of Estradiol Propionate and Estradiol Valerate for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two estradiol (B170435) esters, Estradiol Propionate and Estradiol Valerate, intended for professionals in research, science, and drug development. While both are synthetic forms of the primary female sex hormone, 17β-estradiol, and have been used in therapeutic applications, their pharmacokinetic profiles and the extent of their characterization in scientific literature differ significantly. This document summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of key biological and experimental pathways.
Pharmacokinetic Profile: A Data-Driven Comparison
The therapeutic efficacy and dosing regimen of estradiol esters are largely determined by their pharmacokinetic properties, including the rate of absorption, peak plasma concentration, and duration of action. Below is a comparative summary of the available pharmacokinetic data for Estradiol Valerate and this compound following intramuscular administration.
Data Presentation: Pharmacokinetic Parameters of Estradiol Esters
| Pharmacokinetic Parameter | Estradiol Valerate (5 mg IM) | This compound |
| Peak Estradiol (E2) Concentration (Cmax) | 667 pg/mL[1] | Data not available in humans |
| Time to Peak Estradiol (Tmax) | 2.2 days[1] | Data not available in humans |
| Peak Estrone (B1671321) (E1) Concentration (Cmax) | 324 pg/mL[1] | Data not available in humans |
| Time to Peak Estrone (Tmax) | 2.7 days[1] | Data not available in humans |
| Duration of Elevated Estrogen Levels | 7-8 days[1][2] | Data not available in humans |
| Elimination Half-life (IM) | 4-5 days[1][3] | Data not available in humans |
Note: The data for Estradiol Valerate is derived from a comparative study involving other estradiol esters.[1][2] A comprehensive search of scientific literature did not yield specific human pharmacokinetic data for this compound following intramuscular administration. While it has been used historically, its pharmacokinetic profile in humans is not well-documented in publicly available research. Studies in rats have compared the duration of action of estradiol cyclopentylpropionate and estradiol dipropionate, but this data is not directly comparable to humans or to this compound.[4]
Experimental Protocols
A clear understanding of the methodologies used to generate pharmacokinetic data is crucial for its interpretation and for designing future studies.
Key Experimental Study for Estradiol Valerate:
A foundational comparative study of several estradiol esters provides the basis for the pharmacokinetic data of Estradiol Valerate.[2]
-
Objective: To compare the pharmacokinetic properties of Estradiol Cypionate, Estradiol Valerate, and Estradiol Benzoate.
-
Methodology:
-
Subjects: Healthy female volunteers. To minimize the influence of endogenous estrogen production, all subjects were receiving a combined oral contraceptive (150 µg levonorgestrel (B1675169) and 30 µg ethinyl estradiol) for three months prior to and during the study period.[2]
-
Drug Administration: A single intramuscular injection of 5.0 mg of Estradiol Valerate, dissolved in 1.0 ml of arachis oil, was administered.[2]
-
Blood Sampling: Daily plasma samples were collected from each subject for three weeks following the injection.[2]
-
Hormone Analysis: Plasma levels of estradiol and estrone were quantified using radioimmunoassay (RIA) combined with chromatographic separation. This technique allows for the specific measurement of each hormone, providing accurate pharmacokinetic profiles.[2]
-
General Protocol for Radioimmunoassay (RIA) of Estradiol:
Radioimmunoassay is a common and sensitive method for quantifying hormone levels in biological samples.
-
Sample Preparation: Serum or plasma samples are collected from the subjects at predetermined time points.
-
Incubation: A known amount of radiolabeled estradiol (e.g., ³H-estradiol) is added to the sample, along with a specific antibody against estradiol. The sample is then incubated to allow the labeled and unlabeled estradiol to compete for binding to the antibody.
-
Separation: The antibody-bound estradiol is separated from the free estradiol. This can be achieved by methods such as precipitation of the antibody-antigen complex or by using a solid-phase antibody.
-
Detection: The amount of radioactivity in the antibody-bound fraction is measured using a scintillation counter.
-
Quantification: The concentration of estradiol in the original sample is determined by comparing the radioactivity of the sample to a standard curve generated with known concentrations of estradiol.
Mandatory Visualizations
Estradiol Signaling Pathway
Both this compound and Estradiol Valerate are prodrugs of 17β-estradiol. Once administered, they are cleaved by esterases to release active estradiol, which then exerts its physiological effects by binding to estrogen receptors (ERs). The subsequent signaling cascade is complex and involves both genomic and non-genomic pathways.
Experimental Workflow: Comparative Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of injectable estradiol esters, based on the methodology of key research in the field.
Discussion and Conclusion
The available experimental data clearly indicate that Estradiol Valerate is a well-characterized estradiol ester with a predictable pharmacokinetic profile following intramuscular administration. It exhibits a relatively rapid onset of action, reaching peak estradiol levels within a few days, and has a duration of action of approximately one week.[1][2] This profile makes it suitable for various therapeutic applications where regular, intermittent dosing is appropriate.
In stark contrast, there is a notable lack of publicly available human pharmacokinetic data for this compound. While it has been used historically, its absorption, distribution, metabolism, and excretion characteristics in humans have not been rigorously documented in comparative studies. This significant data gap makes a direct, evidence-based comparison with Estradiol Valerate challenging for drug development professionals.
For researchers and scientists, this highlights a potential area for further investigation. A well-designed pharmacokinetic study of this compound in humans, ideally in a comparative design with other esters like Estradiol Valerate, would be of significant value to the scientific community and could inform its potential future therapeutic applications.
References
A Side-by-Side Comparison of the Genomic and Non-Genomic Effects of Estradiol Esters
For Researchers, Scientists, and Drug Development Professionals
Estradiol (B170435) esters, such as estradiol valerate (B167501), estradiol cypionate, and estradiol benzoate (B1203000), are widely utilized prodrugs of 17β-estradiol, the primary female sex hormone. Upon administration, these esters undergo hydrolysis, releasing estradiol to exert its physiological effects through two principal signaling pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that triggers rapid, membrane-initiated cellular events. Understanding the nuances of these pathways is critical for the development of targeted and effective endocrine therapies. This guide provides an objective, data-driven comparison of the genomic and non-genomic effects of common estradiol esters.
Executive Summary
The biological activity of estradiol esters is predominantly determined by their pharmacokinetic profiles, which govern the rate of hydrolysis and subsequent release of 17β-estradiol. In vivo, the differing ester side chains of estradiol valerate, cypionate, and benzoate result in varied absorption rates and durations of action. Estradiol valerate and benzoate are characterized by a more rapid onset and shorter duration of action, while estradiol cypionate exhibits a slower release and prolonged activity.[1]
Once converted to estradiol, the hormone elicits both slow-acting genomic and rapid non-genomic responses. The genomic pathway involves the binding of estradiol to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate the expression of target genes.[2] This process typically occurs over hours to days. In contrast, the non-genomic pathway is initiated by estradiol binding to a subpopulation of estrogen receptors at the plasma membrane, leading to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, within seconds to minutes.[2][3]
While direct comparative in vitro studies on the potency of the ester forms themselves in activating these distinct pathways are limited, their efficacy is intrinsically linked to their conversion to estradiol. Therefore, the differential effects observed in vivo are primarily a function of the resulting concentration and duration of estradiol exposure in target tissues.
Quantitative Comparison of Estradiol Ester Pharmacokinetics
The pharmacokinetic parameters of estradiol esters are crucial determinants of their therapeutic effects. The following table summarizes key data from a comparative study of intramuscularly administered estradiol esters.
| Pharmacokinetic Parameter | Estradiol Benzoate (5 mg IM) | Estradiol Valerate (5 mg IM) | Estradiol Cypionate (5 mg IM) |
| Time to Peak Estradiol Level | ~2 days | ~2 days | ~4 days |
| Duration of Elevated Estrogen Levels | 4-5 days | 7-8 days | ~11 days |
Data sourced from Oriowo et al. (1980).[1]
Signaling Pathways: Genomic vs. Non-Genomic
The dual signaling capacity of estradiol allows for a complex regulation of cellular function, from long-term developmental changes to immediate physiological responses.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of estradiol across the cell membrane and binding to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This pathway is responsible for the long-term effects of estrogen on cellular proliferation, differentiation, and function.
Non-Genomic Signaling Pathway
The non-genomic actions of estradiol are initiated at the cell surface, where a fraction of estrogen receptors are localized to the plasma membrane.[3] Binding of estradiol to these membrane-associated receptors (mERs) or to G protein-coupled estrogen receptor 1 (GPER1) triggers rapid intracellular signaling cascades.[3] One of the most well-characterized non-genomic pathways is the activation of the MAPK/ERK signaling cascade. This rapid signaling can lead to a variety of acute cellular responses, including changes in ion flux, enzyme activity, and cell migration.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the genomic and non-genomic effects of estradiol esters.
ERE-Driven Luciferase Reporter Gene Assay (Genomic Effect)
This assay quantifies the ability of a compound to activate transcription through the estrogen receptor.
Objective: To measure the potency and efficacy of estradiol esters in inducing ERE-mediated gene transcription.
Methodology:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or T47D), which endogenously express estrogen receptors, are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.[4]
-
Transient Transfection: Cells are transiently co-transfected with two plasmids:
-
Treatment: After transfection, cells are treated with a range of concentrations of the estradiol esters (valerate, cypionate, benzoate) or 17β-estradiol as a positive control.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and maximal efficacy for each compound.
Western Blot for Phosphorylated ERK (Non-Genomic Effect)
This assay is used to detect the rapid activation of the MAPK/ERK signaling pathway.
Objective: To assess the ability and time course of estradiol esters to induce the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation: Cells (e.g., MCF-7) are cultured to near confluence and then serum-starved for 12-24 hours to reduce basal levels of phosphorylated ERK.[7]
-
Treatment: Cells are treated with the estradiol esters or 17β-estradiol for short time points (e.g., 0, 5, 15, 30, 60 minutes).[7]
-
Cell Lysis: At each time point, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.[8]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the fold-change in ERK phosphorylation.[7]
Conclusion
The selection of an appropriate estradiol ester for therapeutic or research purposes should be guided by an understanding of its pharmacokinetic profile and the desired onset and duration of estrogenic action. While all three esters—valerate, cypionate, and benzoate—ultimately deliver the same active hormone, 17β-estradiol, their differing rates of hydrolysis lead to distinct temporal patterns of estradiol exposure. This, in turn, influences the magnitude and duration of both genomic and non-genomic signaling events. For rapid, short-term effects, estradiol benzoate or valerate may be more suitable, whereas for sustained, long-term action, estradiol cypionate is the preferred choice. Further direct comparative in vitro studies would be beneficial to elucidate any subtle differences in the intrinsic activities of the ester forms themselves and the impact of their hydrolysis rates on the balance between genomic and non-genomic signaling at the cellular level.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Phosphorylation of human estrogen receptor alpha at serine 118 by two distinct signal transduction pathways revealed by phosphorylation-specific antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of estradiol in liver cell culture. Differential responses of C-2 and C-16 oxidations to drugs and other chemicals that induce selective species of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial Estradiol Propionate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies and performance data for validating the purity of commercial Estradiol (B170435) Propionate, alongside a comparative look at its common alternatives.
Estradiol Propionate, a synthetic ester of the natural estrogen 17β-estradiol, is widely used in research and pharmaceutical development. Its purity can significantly impact experimental outcomes and the safety and efficacy of potential therapeutics. This guide outlines the key analytical techniques for purity assessment, compares commercially available this compound, and evaluates its performance against alternative estrogen esters.
I. Analytical Methods for Purity Validation
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the active ingredient from any impurities, including degradation products and synthesis byproducts.
Table 1: Typical RP-HPLC Parameters for this compound Purity Analysis
| Parameter | Specification |
| Column | C18 (e.g., Phenomenex Gemini, Supelco Discovery), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
A critical aspect of purity validation is the identification of potential impurities. Common impurities in estradiol products can include process-related substances, degradation products, and residual synthetic by-products[1]. For this compound, a key degradation product to monitor is Estrone. Pharmacopeial standards from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide the official monographs for identity, strength, quality, and purity.
II. Comparison of Commercial this compound
The purity of commercially available this compound can vary between suppliers. It is essential to obtain a Certificate of Analysis (CoA) for each batch to verify its specifications.
Table 2: Example Purity Specifications for Commercial this compound
| Supplier | Purity (by HPLC) | Method |
| Supplier A (Example from CoA) | 98.66% | HPLC at 220 nm[2] |
| Supplier B (Typical Specification) | ≥98% | HPLC |
| Supplier C (Typical Specification) | ≥99% | HPLC |
III. Comparison with Alternative Estrogen Esters
This compound is one of several available estradiol esters. The choice of ester can influence the pharmacokinetic and pharmacodynamic properties of the compound. Key alternatives include Estradiol Valerate and Estradiol Cypionate.
Performance Metrics:
1. Receptor Binding Affinity: The biological activity of estradiol esters is mediated through their binding to estrogen receptors (ERα and ERβ). While estradiol itself is the primary ligand, the ester form can influence receptor interaction. As prodrugs, these esters are hydrolyzed in vivo to release 17β-estradiol[3]. Therefore, their relative binding affinities are often considered in the context of their conversion to the active hormone.
2. In Vivo Efficacy (Uterotrophic Assay): The uterotrophic assay is a standard in vivo bioassay to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats[4][5]. This assay provides a functional measure of the compound's estrogenic potency in a biological system.
3. In Vitro Efficacy (Cell Proliferation Assays): Estrogen-sensitive cell lines, such as the human breast cancer cell line MCF-7, are commonly used to evaluate the proliferative effects of estrogenic compounds in vitro[6]. These assays can provide insights into the compound's ability to stimulate cell growth through estrogen receptor signaling.
Table 3: Comparative Performance of Estradiol Esters
| Parameter | This compound | Estradiol Valerate | Estradiol Cypionate |
| Receptor Binding Affinity | Data not readily available for direct comparison. Activity is dependent on conversion to 17β-estradiol. | Lower affinity than 17β-estradiol; acts as a prodrug. | Similar to other esters; acts as a prodrug. |
| In Vivo Efficacy | Demonstrates estrogenic activity in uterotrophic assays. | Effective in uterotrophic assays. | Shows potent estrogenic effects in vivo. |
| Pharmacokinetics | Shorter duration of action compared to longer-chain esters. | Faster onset and shorter duration of action compared to cypionate[7]. | Slower onset and longer duration of action compared to valerate[7]. |
IV. Experimental Protocols
A. Purity Determination by RP-HPLC
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and sample matrix.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
B. Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Prepare Rat Uterine Cytosol: Obtain uterine tissue from immature female rats and prepare a cytosolic fraction containing the estrogen receptors.
-
Incubation: Incubate a constant amount of the cytosolic receptor preparation with a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) and increasing concentrations of unlabeled this compound (or other test compounds).
-
Separation: Separate the receptor-bound and unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of 17β-estradiol.
V. Visualizing the Workflow and Signaling Pathway
Caption: Workflow for validating commercial this compound.
Caption: Simplified estrogen signaling pathway.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Estradiol monopropionate - Wikipedia [en.wikipedia.org]
- 4. pharmatest.com [pharmatest.com]
- 5. urosphere.com [urosphere.com]
- 6. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Uterotrophic Effects of Different Estradiol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uterotrophic effects of various estradiol (B170435) esters, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comprehensive overview for professionals in drug development.
Comparative Pharmacokinetics and Duration of Action
The uterotrophic effect of an estradiol ester is intrinsically linked to its pharmacokinetic profile, particularly its rate of hydrolysis to the active estradiol and its duration of action. The ester side chain's length and structure influence its lipophilicity, affecting its absorption rate from the injection site and, consequently, the peak and duration of estradiol levels in the bloodstream.[1][2]
The following table summarizes key pharmacokinetic parameters for several commonly used estradiol esters following intramuscular (IM) injection. These parameters are critical determinants of their uterotrophic activity over time.
| Estradiol Ester | Peak Estradiol (E2) Concentration (Cmax) | Time to Peak Estradiol (Tmax) | Duration of Elevated Estrogen Levels | Elimination Half-life (IM) |
| Estradiol Benzoate | High | ~2 days[3] | 4-5 days[3] | 2-5 days[2] |
| Estradiol Valerate | Moderate | ~2.2 days[2] | 7-8 days[3] | 4-5 days[2] |
| Estradiol Cypionate | Low | ~3.9 - 4 days[2][3] | ~11 days[3] | 8-10 days[2] |
| Estradiol Enanthate | Slower onset than valerate | Longer than valerate | Longer than valerate[1] | No specific data found |
| Estradiol Undecylate | Very slow onset | Extended | Weeks to a month[1] | No specific data found |
| Polyestradiol Phosphate | Sustained release | Gradual increase | Several weeks to months[1] | Long-acting depot effect[1] |
Data compiled from multiple sources, primarily from a comparative study by Oriowo et al. (1980) as cited in other reviews, and an informal meta-analysis of injectable estradiol preparations.[1][2][3]
Experimental Protocols
The uterotrophic bioassay is the gold standard for assessing the estrogenic activity of a compound.[4] The most widely accepted protocol is the OECD Test Guideline 440.[5]
OECD Test Guideline 440: Uterotrophic Bioassay in Rodents [5][6]
-
Objective: To screen for the estrogenic properties of a substance by measuring the increase in uterine weight (uterotrophic response).[5]
-
Animal Model: Immature female rats or mice (post-weaning, prior to puberty) or young adult ovariectomized (OVX) female rats or mice. The absence of endogenous estrogen production in these models makes the uterus sensitive to external estrogenic compounds.[4][5]
-
Procedure:
-
Animal Preparation: Immature females are used as is, while adult females undergo ovariectomy and are allowed a post-operative period for uterine regression.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels are used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol). Each group should contain at least six animals.[5]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The blotted uterine weight (after gently pressing out luminal fluid) is also often recorded.
-
-
Endpoint: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive uterotrophic response.[5]
Signaling Pathways and Experimental Workflow
The uterotrophic effect of estradiol and its esters is mediated through the estrogen receptor (ER). The following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow of the uterotrophic assay.
Caption: Estrogen Receptor Signaling Pathway.
References
- 1. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. epa.gov [epa.gov]
A Comparative Guide to Estradiol Propionate Quantification: LC-MS/MS vs. GC-MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of Estradiol (B170435) Propionate is critical for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method is a pivotal decision that impacts sensitivity, specificity, and sample throughput. This guide provides an objective comparison of three widely used analytical techniques for the quantification of Estradiol Propionate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison is supported by a summary of typical experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their specific needs. While direct comparative studies on this compound are limited, the presented data is based on established methods for estradiol and other steroid esters, which are readily adaptable for this compound.
Performance Comparison
The choice of an analytical technique often depends on a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the quantification of steroid hormones like this compound.
| Performance Metric | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL | pg/mL to ng/mL[1][2] | ng/mL to µg/mL[3][4] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (% CV) | < 15% | < 15% | < 5% |
| Accuracy (% Recovery) | 85-115% | 80-120% | 95-105% |
| Specificity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Derivatization | Often not required, but can enhance sensitivity[5] | Generally required | Not required |
| Matrix Effects | Can be significant | Less pronounced | Minimal |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using LC-MS/MS, GC-MS, and HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and specificity, making it ideal for measuring low concentrations of this compound in biological matrices.
a) Sample Preparation (for Plasma/Serum Samples):
-
Spiking: To 200 µL of plasma or serum, add the internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Liquid-Liquid Extraction (Optional, for cleaner samples): Alternatively, perform a liquid-liquid extraction by adding 1 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 v/v), vortexing, and centrifuging.
-
Evaporation: Transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high chromatographic resolution and is a robust technique for steroid analysis. Derivatization is typically required to increase the volatility of this compound.
a) Sample Preparation (for Oily Formulations):
-
Dilution: Accurately weigh and dissolve the oily sample in a suitable organic solvent like hexane.
-
Extraction: Perform a liquid-liquid extraction with a polar solvent like methanol (B129727) or acetonitrile to separate this compound from the oil matrix.
-
Derivatization: Evaporate the extract to dryness and add a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst) and heat to form a volatile trimethylsilyl (B98337) (TMS) derivative.[6]
-
Reconstitution: After cooling, reconstitute the sample in a suitable solvent for injection (e.g., hexane).
b) Chromatographic Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
c) Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Monitored Ions: Select characteristic ions of the derivatized this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
HPLC-UV is a widely available and cost-effective technique suitable for the quantification of this compound in pharmaceutical dosage forms where concentrations are relatively high.
a) Sample Preparation (for Injectable Dosage Forms):
-
Dilution: Accurately dilute the injectable solution with the mobile phase to a concentration within the linear range of the method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280 nm).[7]
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of an appropriate quantification method, the following diagrams illustrate the general bioanalytical method validation workflow and a decision tree for method selection.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Development of GC-MS/MS method with programmable temperature vaporization large volume injection for monitoring of 17β-estradiol and 2-methoxyestradiol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Estradiol Propionate and 17β-Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Estradiol Propionate (EP), a synthetic estrogen ester, and 17β-Estradiol (E2), the primary endogenous estrogen. The central difference between these two compounds lies in their pharmacokinetic profiles: this compound acts as a long-acting prodrug, which is gradually hydrolyzed in the body to release 17β-Estradiol. This guide will explore how this difference in bioavailability may influence their neuroprotective efficacy, supported by experimental data.
Fundamental Differences: A Pharmacokinetic Overview
17β-Estradiol, when administered directly, has a relatively short biological half-life due to rapid hepatic metabolism. In contrast, this compound, through its ester linkage, is metabolized more slowly, leading to a sustained release of 17β-Estradiol and a prolonged duration of action. This distinction is critical in the context of neuroprotection, where sustained therapeutic levels may be advantageous in mitigating the secondary injury cascades that evolve over hours to days following an initial insult.
Caption: Figure 1. Pharmacokinetic profiles of 17β-Estradiol vs. This compound.
Mechanism of Neuroprotection: The Common Pathway
Once this compound is metabolized to 17β-Estradiol, the subsequent neuroprotective mechanisms are believed to be identical. 17β-Estradiol exerts its effects through both genomic and non-genomic pathways by binding to estrogen receptors (ERα and ERβ). This binding initiates downstream signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and mitigating apoptotic processes. These pathways ultimately lead to the inhibition of pro-apoptotic proteins like Bax and the upregulation of anti-apoptotic proteins such as Bcl-2.
Caption: Figure 2. Common neuroprotective signaling pathway of 17β-Estradiol.
Comparative Efficacy: Experimental Data
Direct comparative studies on the neuroprotective effects of this compound and 17β-Estradiol are scarce. The following tables summarize available data from preclinical models. It is important to note that the data for this compound comes from a model of chronic renal failure-induced systemic oxidative stress, while the data for 17β-Estradiol is derived from models of direct brain injury (ischemic or traumatic).
Effects on Oxidative Stress Markers in Brain Tissue
Oxidative stress is a key contributor to neuronal damage following injury. The tables below compare the effects of both compounds on common markers of oxidative stress.
| This compound | Model | Dosage | Effect on Malondialdehyde (MDA) - Lipid Peroxidation Marker | Effect on Glutathione (GSH) - Antioxidant | Effect on Myeloperoxidase (MPO) - Neutrophil Infiltration Marker |
| Sener et al., 2006 | Chronic Renal Failure in rats | 50 µg/kg/day | ↓ Decreased in brain tissue compared to vehicle | ↑ Prevented depletion in brain tissue compared to vehicle | ↓ Decreased in brain tissue compared to vehicle |
| 17β-Estradiol | Model | Dosage | Effect on Malondialdehyde (MDA) - Lipid Peroxidation Marker | Effect on Glutathione (GSH) - Antioxidant | Effect on Apoptotic Markers (e.g., Caspase-3, Bax/Bcl-2 ratio) |
| Saeed et al., 2021 | Cortical Stab Wound Injury in mice | 10 mg/kg/day | Not Reported | ↑ Increased GSH levels | ↓ Decreased Caspase-3 and Bax expression; Increased Bcl-2 expression |
| Ahmad et al., 2021 | Glutamate-induced excitotoxicity in rats | 100 µg/kg | Not Reported | ↑ Enhanced GSH stores | ↓ Decreased Caspase-3 and Bax expression; Increased Bcl-2 expression |
Effects on Infarct Volume in Experimental Stroke
In models of focal cerebral ischemia, a primary outcome measure is the volume of infarcted brain tissue. Data is primarily available for 17β-Estradiol.
| 17β-Estradiol | Model | Dosage/Treatment Regimen | Effect on Infarct Volume |
| Toung et al., 1998 | Middle Cerebral Artery Occlusion (MCAO) in male rats | 25 µ g/day for 7 days (chronic) | ↓ 68% reduction in cortical infarct vs. saline |
| Toung et al., 1998 | MCAO in male rats | 100 µ g/day for 7 days (chronic) | ↓ 68% reduction in cortical infarct vs. saline |
| Dubal et al., 1998 | MCAO in female rats | Physiological levels via implant | ↓ Significant reduction in cortical infarct volume |
Note: There is a lack of published data on the effect of this compound on infarct volume in experimental stroke models.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
This is a widely used rodent model to simulate focal ischemic stroke.
Caption: Figure 3. Typical experimental workflow for an in vivo stroke model.
Methodology:
-
Animal Model: Ovariectomized female rats or mice are often used to eliminate confounding effects of endogenous estrogens.
-
Drug Administration: Animals are pre-treated with the test compound (this compound or 17β-Estradiol) or a vehicle control. Administration is typically via subcutaneous slow-release pellets for chronic studies or intraperitoneal/intravenous injection for acute studies.
-
Surgical Procedure: Anesthesia is induced. An incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Outcome Assessment: After a set survival period (e.g., 24-48 hours), animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Biochemical assays are performed on brain homogenates.
Biochemical Assays for Oxidative Stress
Lipid Peroxidation (MDA) Assay:
-
Brain tissue is homogenized in cold buffer (e.g., KCl solution).
-
The homogenate is mixed with thiobarbituric acid (TBA) reagent.
-
The mixture is heated in a boiling water bath, then cooled.
-
After centrifugation, the absorbance of the supernatant is measured spectrophotometrically (typically at 532 nm). The concentration of the MDA-TBA complex is calculated using an extinction coefficient.
Glutathione (GSH) Assay:
-
Tissue homogenate is prepared and deproteinized (e.g., with metaphosphoric acid).
-
The supernatant is mixed with a reaction buffer containing DTNB (Ellman's reagent).
-
The reaction between GSH and DTNB produces a yellow-colored product (TNB).
-
The absorbance is read at 412 nm and compared against a standard curve prepared with known concentrations of GSH.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective role of 17β-Estradiol in various models of brain injury, where it effectively reduces infarct volume, oxidative stress, and apoptosis.[1][2] this compound, as a long-acting prodrug, theoretically offers the advantage of providing sustained therapeutic levels of 17β-Estradiol from a single administration. This pharmacokinetic profile could be beneficial in clinical scenarios where prolonged protection against secondary injury cascades is desired.
However, a significant gap exists in the literature, with a clear lack of head-to-head studies directly comparing the neuroprotective efficacy of this compound and 17β-Estradiol in models of acute brain injury like stroke. The data on this compound's ability to mitigate oxidative stress in the brain is promising, but it is derived from a model of systemic disease rather than a primary neurological insult.
Future research should focus on direct comparative studies in clinically relevant models of stroke or traumatic brain injury. Such studies should evaluate not only infarct volume but also a comprehensive panel of markers for apoptosis, inflammation, and oxidative stress, alongside functional neurological outcomes. This will be crucial to determine if the theoretical pharmacokinetic advantages of this compound translate into superior neuroprotective efficacy.
References
A Comparative Guide to the Validation of a New Analytical Method for Estradiol Propionate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the detection of Estradiol (B170435) Propionate against established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The presented data and protocols are essential for professionals in drug development and research seeking robust and reliable analytical methods for steroid hormone quantification.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of Estradiol Propionate depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as quality control or bioanalysis. This section provides a comparative summary of a new, validated HPLC method with typical performance characteristics of GC-MS and LC-MS/MS methods used for the analysis of steroid hormones.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of the new HPLC method alongside typical data for GC-MS and LC-MS/MS methods for similar analytes. This allows for a direct comparison of their capabilities.
Table 1: Linearity and Range
| Parameter | New HPLC Method | Typical GC-MS Method | Typical LC-MS/MS Method |
| Linearity Range | 0.25-50 µg/mL | 0.1-10 ng/mL | 2.5-250 pg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.997 |
Table 2: Accuracy and Precision
| Parameter | New HPLC Method | Typical GC-MS Method | Typical LC-MS/MS Method |
| Accuracy (% Recovery) | 98.0 - 102.0% | 91.4 - 108.5%[1] | 85 - 115% |
| Precision (RSD %) | < 2.0% | < 10.5%[1] | < 15% |
Table 3: Sensitivity
| Parameter | New HPLC Method | Typical GC-MS Method | Typical LC-MS/MS Method |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.02 ng/mL[1] | ~0.15 pg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.1 ng/mL[1] | ~0.5 pg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. This section outlines the experimental protocols for the new HPLC method and provides an overview of typical procedures for GC-MS and LC-MS/MS analysis of this compound.
New Validated HPLC Method for this compound in Oily Injection
This method is designed as a stability-indicating assay for the quality control of this compound in pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions within the linear range.
-
Sample Preparation (from oily injection):
-
Accurately measure a volume of the oily injection equivalent to a known amount of this compound.
-
Perform a liquid-liquid extraction with a suitable solvent like methanol (B129727) or acetonitrile to separate the analyte from the oily matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. Method Validation Parameters:
-
Specificity: Assessed by analyzing a placebo sample and stressed samples to ensure no interference from excipients or degradation products.
-
Linearity: Determined by injecting a series of at least five concentrations of the standard solution and plotting the peak area against concentration.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of multiple sample preparations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Typical GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry offers high sensitivity and is often used for the analysis of hormones in biological matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.[3]
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity.
2. Sample Preparation:
-
Derivatization: this compound is often derivatized (e.g., silylation or acylation) to improve its volatility and chromatographic behavior.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the sample matrix.
Typical LC-MS/MS Method for this compound
Liquid Chromatography with tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.
2. Sample Preparation:
-
Extraction: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common techniques to clean up the sample and concentrate the analyte.
Mandatory Visualizations
Diagrams are provided to illustrate the workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
This guide demonstrates that while LC-MS/MS offers the highest sensitivity, a well-validated HPLC method can be a robust, accurate, and precise tool for the routine quality control of this compound in pharmaceutical formulations. The choice of method should be guided by the specific analytical needs and regulatory requirements.
References
A Comparative Guide to the Estrogenic Potency of Estradiol Propionate and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic potency of Estradiol (B170435) Propionate (B1217596) relative to its parent compound, Estradiol. The information presented herein is supported by established experimental data and methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
Estradiol Propionate is a synthetic ester and a prodrug of 17β-estradiol, the most potent endogenous estrogen in mammals. As a prodrug, this compound itself is inactive and must be metabolized in the body to release the active estradiol molecule. Consequently, the estrogenic activity of this compound is fundamentally that of estradiol. The primary difference between the two compounds lies in their pharmacokinetic profiles, particularly the duration of action, rather than their intrinsic potency at the estrogen receptor. When administered, the propionate ester slows the release and metabolism of estradiol, resulting in a more prolonged estrogenic effect compared to the administration of estradiol itself.
Data Presentation: Estrogenic Potency of Estradiol
Since this compound's activity is dependent on its conversion to estradiol, the following table summarizes the estrogenic potency of estradiol in various standard assays. This data serves as a benchmark for the activity that can be expected following the administration and metabolic conversion of this compound.
| Assay Type | Target | Metric | Value for Estradiol | Reference |
| Receptor Binding Assay | Estrogen Receptor α (ERα) | Kd | ~0.1 nM | [1] |
| Receptor Binding Assay | Estrogen Receptor β (ERβ) | Kd | ~0.4 nM | [1] |
| Cell Proliferation Assay (E-Screen) | MCF-7 breast cancer cells | EC50 | ~1-10 pM | [2] |
| Reporter Gene Assay (Yeast) | Human Estrogen Receptor | EC50 | ~0.1-1 nM | [3] |
| In Vivo Uterotrophic Assay | Immature rat uterus | - | Potent uterotrophic effects observed | [4] |
Note: Kd (dissociation constant) represents the concentration of a ligand that occupies 50% of the receptors at equilibrium; a lower Kd indicates higher binding affinity. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of estrogenic potency are provided below.
Estrogen Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the estrogen receptor (ERα or ERβ).
-
Materials: Purified recombinant human ERα or ERβ, radiolabeled estradiol (e.g., [³H]17β-estradiol), unlabeled estradiol (for standard curve), test compound (this compound), assay buffer, glass fiber filters.
-
Procedure:
-
A constant concentration of purified ER and radiolabeled estradiol is incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radiolabeled estradiol is separated from the unbound fraction by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses the estrogen receptor.
-
Materials: MCF-7 cells, cell culture medium without phenol (B47542) red, charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids), estradiol, test compound, multi-well plates, cell viability assay reagent (e.g., MTT, PrestoBlue).
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to attach.
-
The medium is replaced with a steroid-free medium, and the cells are incubated to synchronize their growth.
-
Cells are then treated with a range of concentrations of the test compound or estradiol as a positive control.
-
After a defined incubation period (typically 6 days), cell proliferation is assessed using a cell viability assay.[5]
-
The concentration of the test compound that induces a half-maximal proliferative response (EC50) is calculated from the dose-response curve.
-
Rodent Uterotrophic Assay
This in vivo assay is a standard method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[4]
-
Animal Model: Immature female rats (e.g., 18-22 days old) or ovariectomized adult rats.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control, positive control with estradiol, and various doses of the test compound).
-
The test compound or controls are administered daily for a period of three to four consecutive days via oral gavage or subcutaneous injection.[4]
-
On the day after the final dose, the animals are euthanized, and the uteri are carefully excised and weighed.
-
A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
-
Visualizations
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estradiol.
Caption: Classical genomic estrogen signaling pathway.
Experimental Workflow for Comparing Estrogenic Potency
The diagram below outlines a typical experimental workflow for comparing the estrogenic potency of two compounds.
Caption: Workflow for comparing estrogenic potency.
References
- 1. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of estrogenic potencies of estradiol, tamoxifen, bisphenol-A and resveratrol with two in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Effects of Estradiol Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estradiol (B170435) esters is critical for optimizing therapeutic outcomes in long-term hormonal therapies. This guide provides a comparative analysis of the long-term effects of commonly used estradiol esters—estradiol valerate (B167501), estradiol cypionate, and estradiol enanthate—supported by experimental data and detailed methodologies.
This document delves into the pharmacokinetic profiles, long-term clinical outcomes related to bone mineral density, cardiovascular health, and gonadotropin suppression, and the underlying signaling pathways of these crucial compounds.
Pharmacokinetic Profiles: A Quantitative Comparison
The selection of an estradiol ester is often guided by its pharmacokinetic profile, which dictates the dosing frequency and influences the stability of serum estradiol levels over time. Intramuscular injection of these esters in an oil depot allows for a slow release and prolonged duration of action.
| Parameter | Estradiol Valerate | Estradiol Cypionate | Estradiol Benzoate (B1203000) | Estradiol Enanthate |
| Elimination Half-Life | 4-5 days[1] | 8-10 days[1] | Not explicitly stated, but shorter than valerate | 5-8 days[1] |
| Duration of Action | 7-8 days[1][2] | Approximately 11 days[1][2] | 4-5 days[2] | 14-20 days[1] |
| Time to Peak Estradiol Levels (Tmax) | Approximately 2 days[2] | Approximately 4 days[2] | Approximately 2 days[2] | Data not available in comparative studies |
| Peak Estradiol Levels (Cmax) * | Higher than Cypionate[2] | Lower than Valerate and Benzoate[2] | Higher than Cypionate[2] | Data not available in comparative studies |
Note: Peak levels are dose-dependent. The comparison is based on a single 5mg intramuscular injection.[2]
The longer chain length of the ester in estradiol cypionate contributes to its slower release and longer half-life compared to estradiol valerate.[3] This results in more stable serum estradiol levels, which may be advantageous for long-term treatment by potentially improving testosterone (B1683101) suppression at lower peak estradiol levels.[1]
Experimental Protocols
Pharmacokinetic Study of Intramuscular Estradiol Esters
A representative experimental protocol for comparing the pharmacokinetics of estradiol esters, based on a study by Oriowo et al. (1980), is outlined below.[2]
Objective: To compare the pharmacokinetic properties of estradiol valerate, estradiol cypionate, and estradiol benzoate following a single intramuscular injection.
Study Population: Healthy female volunteers. To minimize the influence of endogenous estrogens, subjects received a combined oral contraceptive for three months prior to and during the study period.[2]
Methodology:
-
Dosing: A single intramuscular injection of 5.0 mg of the respective estradiol ester in 1.0 ml of arachis oil was administered.[2]
-
Blood Sampling: Venous blood samples were collected daily for three weeks following the injection.[2]
-
Hormone Analysis: Plasma levels of estradiol and estrone (B1671321) were determined using radioimmunoassay (RIA) with chromatographic separation.[4]
-
Data Analysis: Pharmacokinetic parameters, including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and duration of elevated estrogen levels, were calculated and compared between the different ester groups.
Long-Term Clinical Outcomes: A Comparative Overview
Direct, long-term comparative studies focusing on the differential effects of estradiol valerate, cypionate, and enanthate on key clinical outcomes are limited. Much of the available data pertains to estrogen therapy in general or compares different routes of administration rather than specific esters.
Bone Mineral Density
Estrogen therapy is well-established for the prevention of postmenopausal bone loss and the reduction of fracture risk.[5][6] Studies have shown that various forms of estrogen, including estradiol valerate, can effectively suppress bone turnover markers and increase bone mineral density (BMD).[7] However, head-to-head long-term comparative studies on the effects of different estradiol esters on BMD are lacking. The overall positive effect on bone is attributed to the maintenance of adequate serum estradiol levels, which all three esters can achieve, albeit with different dosing schedules. The choice of ester is less critical than ensuring consistent and adequate estradiol levels for bone protection.
Cardiovascular Health
Gonadotropin Suppression
In the context of gender-affirming hormone therapy for transgender women and in certain clinical applications for cisgender women, suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is a key therapeutic goal. High-dose estrogen therapy is effective in suppressing testosterone levels to the castrate range.[5] While direct long-term comparative studies are scarce, the longer-acting esters like estradiol cypionate and enanthate, which provide more stable estradiol levels, are anecdotally reported to achieve better testosterone suppression with less frequent injections compared to the shorter-acting estradiol valerate.[1] This is theoretically due to the avoidance of troughs in estradiol levels that could allow for a rebound in gonadotropin secretion.
Signaling Pathways of Estradiol
Estradiol exerts its diverse physiological effects through a complex network of signaling pathways, primarily initiated by its binding to estrogen receptors (ERs), ERα and ERβ. These pathways can be broadly categorized as genomic and non-genomic.
Classical Genomic Signaling Pathway
The classical or direct genomic signaling pathway involves the binding of estradiol to ERs in the cytoplasm. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the estradiol-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes, thereby modulating their transcription.
Classical Estrogen Genomic Signaling Pathway
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estradiol can also initiate rapid, non-genomic signaling events. This occurs through membrane-associated estrogen receptors (mERs). Upon estradiol binding, these receptors can quickly activate various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to a variety of cellular responses that do not require direct gene transcription.
Non-Genomic Estrogen Signaling Pathway
Experimental Workflow for Assessing Long-Term Bone Mineral Density Changes
A typical workflow for a clinical trial evaluating the long-term effects of an estradiol ester on bone mineral density would involve the following key steps:
Workflow for a Long-Term BMD Clinical Trial
Conclusion
The choice of estradiol ester for long-term therapy has significant implications for dosing strategies and patient outcomes. While estradiol cypionate and enanthate offer the advantage of less frequent administration and more stable serum estradiol levels, estradiol valerate has a longer history of clinical use and a more established body of research. The long-term clinical consequences of these pharmacokinetic differences, particularly concerning bone health, cardiovascular outcomes, and gonadotropin suppression, require further direct comparative investigation. Understanding the fundamental signaling pathways of estradiol provides a crucial framework for interpreting the clinical effects of these essential therapeutic agents. Future research should focus on well-designed, long-term, head-to-head comparative trials to provide a clearer evidence base for the selection of the optimal estradiol ester for various clinical applications.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]
- 4. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
- 5. Estrogen (medication) - Wikipedia [en.wikipedia.org]
- 6. Five-year changes in bone density, and their relationship to plasma estradiol and pretreatment bone density, in an older population of postmenopausal women using long-term estradiol implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of menopause hormone therapy, exercise, and their combination on bone mineral density and mental wellbeing in menopausal women: a scoping review [frontiersin.org]
- 8. Effect of estradiol valerate alone or in association with cyproterone acetate upon vascular function of postmenopausal women at increased risk for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CVD event risk varies with different menopausal hormone therapies | springermedicine.com [springermedicine.com]
- 10. Cardiovascular Risk Associated with Menopause and Menopause Hormone Therapy: A Review and Contemporary Approach to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of Estradiol propionate in receptor-mediated pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Estradiol (B170435) Propionate (EP) and its alternatives, focusing on their specificity and performance in receptor-mediated pathways. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Estradiol Propionate, a synthetic ester of 17β-estradiol, is a potent estrogen receptor agonist. Its therapeutic efficacy is intrinsically linked to its interaction with estrogen receptors (ERs), primarily ERα and ERβ. Understanding the specificity of this interaction is crucial for predicting its biological responses and potential off-target effects. This guide delves into the comparative analysis of EP with its parent compound, 17β-estradiol (E2), and another commonly used ester, Estradiol Valerate (EV).
The fundamental principle governing the activity of estradiol esters, including this compound and Estradiol Valerate, is their role as prodrugs.[1] In their esterified form, these compounds exhibit negligible affinity for estrogen receptors.[1] Their biological activity is entirely dependent on in vivo enzymatic hydrolysis, which cleaves the ester bond and releases the active hormone, 17β-estradiol.[1] Consequently, the specificity of receptor-mediated signaling for all estradiol esters is identical to that of 17β-estradiol itself. The primary differentiator between these esters lies in their pharmacokinetic profiles, which dictate the rate of hydrolysis and, therefore, the duration of action.[1]
Comparative Pharmacokinetics of Estradiol Esters
The length of the fatty acid ester chain is a key determinant of the lipophilicity and, consequently, the absorption and elimination rates of estradiol esters.[1] Longer ester chains result in a slower release from the injection site and a more extended duration of action.
| Compound | Ester Chain Length | Duration of Action (Intramuscular Injection) | Reference |
| Estradiol Benzoate | C7 (aromatic) | 4-5 days | [2] |
| This compound | C3 | ~1-2 weeks | [1] |
| Estradiol Valerate | C5 | 7-8 days | [2] |
| Estradiol Cypionate | C8 (cycloalkane) | ~11 days | [2] |
Note: The duration of action can vary based on the vehicle and injection volume.
Receptor-Mediated Signaling Pathways
Upon hydrolysis to 17β-estradiol, the subsequent receptor-mediated events are uniform across all estradiol esters. 17β-estradiol can initiate signaling through two primary pathways:
-
Genomic Pathway: This classical pathway involves the binding of estradiol to nuclear estrogen receptors (ERα and ERβ). This binding triggers receptor dimerization, translocation to the nucleus, and interaction with estrogen response elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes.
-
Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses by binding to membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptor 1 (GPER1). This activates various downstream signaling cascades, including the MAPK and PI3K/Akt pathways.
Experimental Protocols
In Vivo Assessment of Estrogenic Potency: The Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Protocol Outline:
-
Animal Model: Immature or ovariectomized female rats or mice are used to minimize the influence of endogenous estrogens.
-
Dosing: The test compound (e.g., this compound, Estradiol Valerate, or 17β-estradiol) is administered, typically via subcutaneous injection, daily for a period of 3 to 7 days. A vehicle control group receives the vehicle alone.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The relative potency of different compounds can be determined by comparing the doses required to elicit a comparable uterotrophic response.
Downstream Effects: Gene Expression
Given that this compound and its alternatives all act through the release of 17β-estradiol, their downstream effects on gene expression are expected to be identical at equimolar concentrations of the active hormone. The differences in observed biological outcomes in vivo are primarily a function of the different pharmacokinetic profiles, leading to variations in the concentration and duration of 17β-estradiol exposure at the target tissues.
Conclusion
The specificity of this compound in receptor-mediated pathways is fundamentally that of 17β-estradiol. As a prodrug, its primary distinguishing feature from other estradiol esters, such as Estradiol Valerate, is its pharmacokinetic profile, which dictates its duration of action. For researchers designing experiments, the choice between this compound and other esters should be based on the desired duration of estrogenic effect. In vitro studies on receptor binding or activation using the esterified forms are not physiologically relevant. Instead, in vivo assays that account for the hydrolysis to 17β-estradiol, such as the uterotrophic assay, provide a more accurate assessment of their biological potency. The downstream signaling and genomic effects are a direct consequence of the released 17β-estradiol and are therefore consistent across all estradiol ester prodrugs.
References
comparing the metabolic stability of Estradiol propionate and other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Estradiol (B170435) Propionate (B1217596) and other commonly used estradiol esters, namely Estradiol Valerate (B167501), Estradiol Cypionate, and Estradiol Benzoate (B1203000). Understanding the metabolic fate of these prodrugs is crucial for optimizing drug delivery, predicting pharmacokinetic profiles, and ensuring therapeutic efficacy. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Executive Summary
Estradiol esters are prodrugs that require enzymatic hydrolysis to release the active hormone, 17β-estradiol. The rate of this hydrolysis, a key determinant of metabolic stability, dictates the onset and duration of therapeutic action. While direct comparative in vitro metabolic stability data for all esters is limited in publicly available literature, this guide synthesizes existing in vivo pharmacokinetic data and knowledge of esterase-mediated hydrolysis to provide a comprehensive comparison.
The metabolic stability of these esters is primarily governed by their susceptibility to hydrolysis by carboxylesterases present in the liver, plasma, and other tissues. The general principle is that the structure and chain length of the ester side chain influence the rate of enzymatic cleavage. Shorter-chain esters are generally hydrolyzed more rapidly than longer-chain esters.
Comparative Metabolic Stability
The following table summarizes the available data on the metabolic stability and pharmacokinetic parameters of estradiol and its esters. It is important to note the absence of specific in vitro half-life data for estradiol propionate, valerate, cypionate, and benzoate from comparative human liver microsome studies in the reviewed literature. The data presented for the esters are derived from in vivo studies and provide an indirect measure of their metabolic stability.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | In Vivo Elimination Half-life (Intramuscular) | Key Characteristics |
| Estradiol | ~40 minutes[1] | Not applicable (rapidly metabolized) | Active form; serves as a baseline for metabolism. |
| Estradiol Acetate | Hydrolysis half-life in human serum: 28 seconds[2] | - | Rapidly hydrolyzed, indicating low metabolic stability of the ester bond.[2] |
| This compound | Data not available | Data not available | Expected to have a relatively short duration of action due to the shorter propionate ester chain. |
| Estradiol Benzoate | Data not available | ~2-5 days | Shorter duration of action compared to valerate and cypionate.[3] |
| Estradiol Valerate | Data not available | ~4-5 days | Intermediate duration of action.[4] |
| Estradiol Cypionate | Data not available | ~8-10 days | Longer duration of action due to the bulkier cyclopentylpropionate ester chain.[4][5] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a general method for assessing the metabolic stability of estradiol esters in human liver microsomes. This assay measures the rate of disappearance of the parent compound over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of estradiol esters in human liver microsomes.
Materials:
-
Test compounds (this compound, Estradiol Valerate, etc.)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent estradiol ester at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Estradiol Signaling Pathway
Caption: Simplified diagram of estradiol signaling pathways.
Conclusion
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 5. Quantification of estradiol cypionate in plasma by liquid chromatography coupled with tandem mass spectrometry: Application in a pharmacokinetic study in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Estradiol Propionate-Induced Gene Expression Changes: A Comparison of qPCR with Other Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Experimental Validation
Estradiol propionate (B1217596) (EP), a synthetic ester of the natural estrogen 17β-estradiol, is a potent agonist of estrogen receptors (ERs) and is widely used in research and pharmaceutical applications to study the effects of estrogen signaling. Following initial high-throughput screening methods such as microarray or RNA-sequencing (RNA-seq) to identify global changes in gene expression induced by EP, quantitative real-time polymerase chain reaction (qPCR) is the gold standard for validating these findings. This guide provides a comparative overview of qPCR for validating EP-induced gene expression changes, supported by experimental data and detailed protocols.
While the data presented here primarily involves 17β-estradiol (E2), the active metabolite of Estradiol Propionate, the validation principles and methodologies are directly applicable due to the rapid conversion of EP to E2 in vivo and in vitro.
Data Presentation: Comparison of Microarray and qPCR Data
Quantitative PCR is a targeted method that offers high sensitivity and specificity for quantifying the expression of a select number of genes. It is crucial for confirming the results from less specific, high-throughput methods like microarrays. The following table summarizes a comparison of gene expression data obtained from a microarray experiment and subsequent qPCR validation for several estrogen-responsive genes.
| Gene Symbol | Initial Method (Microarray) Fold Change | Validation Method (qPCR) Fold Change | Consistency |
| TFF1 (pS2) | 8.2 | 9.5 | Consistent |
| GREB1 | 6.5 | 7.8 | Consistent |
| PGR | 4.1 | 5.2 | Consistent |
| MYC | 2.3 | 2.9 | Consistent |
| CCND1 | 1.8 | 2.1 | Consistent |
| SERPINA3 | 3.5 | 4.1 | Consistent |
This table presents representative data synthesized from typical outcomes of such validation studies. Actual fold changes can vary based on experimental conditions.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the typical experimental workflow for validating estradiol-induced gene expression changes and a simplified overview of the estrogen signaling pathway.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are generalized protocols for cell treatment, RNA extraction, and qPCR analysis.
Cell Culture and this compound Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a commonly used model as it expresses high levels of estrogen receptor alpha (ERα).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free DMEM with charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Treatment: Cells are treated with this compound (typically 10 nM) or vehicle control (e.g., ethanol) for a specified time course (e.g., 6, 12, 24 hours).
Total RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity is assessed using agarose (B213101) gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Gene-specific primers for the target genes and at least one stable reference gene (e.g., GAPDH, ACTB, or TBP) are designed using software like Primer-BLAST. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Mixture: A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10-50 ng)
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions: A standard three-step cycling protocol is used:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method. The Ct values of the target genes are normalized to the Ct values of the reference gene(s). The fold change is then calculated relative to the vehicle-treated control group.
Conclusion
The validation of gene expression changes induced by this compound using qPCR is an essential step to confirm findings from high-throughput screening methods. The high sensitivity, specificity, and quantitative nature of qPCR provide reliable and reproducible data. By following well-established experimental protocols and data analysis methods, researchers can confidently validate the regulatory effects of this compound on target gene expression, contributing to a deeper understanding of estrogen signaling in various biological contexts.
Safety Operating Guide
Estradiol propionate proper disposal procedures
Proper management and disposal of Estradiol Propionate (B1217596) are critical for laboratory safety and environmental protection. As a potent synthetic estrogen, it is classified as a hazardous substance with potential risks including carcinogenicity, reproductive harm, and high toxicity to aquatic life.[1][2][3] Adherence to stringent disposal protocols is mandatory to mitigate these risks and ensure regulatory compliance.[4][5]
This guide provides the essential, step-by-step procedures for the safe disposal of Estradiol Propionate in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. All handling of the compound, whether in solid or liquid form, should be conducted within a chemical fume hood to prevent inhalation.[6]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[4]
-
Eye and Face Protection: Safety glasses with side-shields or a face shield.[4][7]
-
Body Protection: A lab coat or protective gown is required to prevent skin contamination.[4]
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or when dust may be generated.[2]
Step-by-Step Disposal Plan
This compound and all materials contaminated with it must be managed as hazardous chemical waste.[4] Disposal down the drain or in regular trash is strictly prohibited.[4][8] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which governs the disposal of hazardous materials.[9][10][11]
Step 1: Waste Segregation and Identification
-
Designate a specific, clearly labeled hazardous waste container exclusively for this compound waste.[4]
-
Segregate all forms of waste contaminated with the compound, including:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[4]
Step 2: Proper Containerization and Storage
-
Use a leak-proof, sealable container that is chemically compatible with this compound.[4]
-
The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and all relevant hazard symbols (e.g., health hazard, environmental hazard).[4]
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[12][13][14] Keep the container closed except when adding waste.[13][14]
Step 3: Decontamination of Reusable Laboratory Equipment
-
Non-porous materials like glassware that have come into contact with this compound must be decontaminated before reuse.
-
Rinse the equipment with a suitable solvent, such as ethanol (B145695) or acetone.[4]
-
This solvent rinse must be collected and disposed of as hazardous liquid waste in the designated container.[4] Do not discard the rinse down the drain.
Step 4: Final Disposal
-
The primary and required method for the final disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[1][3][4][7]
-
These services will typically transport the waste for incineration at a permitted treatment facility, which is the standard procedure for hazardous pharmaceutical waste.[11][15]
-
Maintain all necessary documentation provided by the waste disposal contractor for regulatory compliance.
Data Presentation: this compound Disposal Summary
| Waste Type | Disposal Method | Key Safety and Compliance Notes |
| Unused/Expired Solid Compound | Collect in a designated, sealed, and labeled hazardous waste container. | Handle only within a chemical fume hood with full PPE.[2][6] |
| Contaminated Liquid Waste | Collect in a designated, sealed, and labeled hazardous liquid waste container. | Do not dispose of down the drain.[4][11] Ensure container is chemically compatible. |
| Contaminated Disposables | Place all contaminated items (gloves, pipette tips, paper) in the solid hazardous waste container. | Treat all items that have come into contact with the compound as hazardous.[4] |
| Decontamination Rinsate | Collect solvent rinse from reusable labware in the hazardous liquid waste container. | The solvent rinse is considered hazardous waste and must not be sewered.[4] |
| Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste management contractor. | Incineration is the required treatment method.[11][15] Keep all disposal records. |
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 3. organon.com [organon.com]
- 4. benchchem.com [benchchem.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. organon.com [organon.com]
- 8. benchchem.com [benchchem.com]
- 9. luriechildrens.org [luriechildrens.org]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Estradiol Propionate
For Immediate Implementation: Essential Safety and Handling Protocols for Estradiol Propionate
This compound, a synthetic estrogen, is a potent compound requiring stringent safety measures to protect laboratory personnel from potential health risks, including reproductive and carcinogenic hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research environment. Adherence to these protocols is critical for minimizing exposure and maintaining a safe laboratory setting.
Quantitative Safety Data at a Glance
For quick reference, the following table summarizes key quantitative safety data for handling Estradiol. It is important to note that specific data for this compound is limited; therefore, data for β-Estradiol, a closely related and potent estrogen, is provided as a conservative surrogate.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | ||
| U.S. Department of Energy (DOE) TEEL-1 | 0.15 mg/m³ | UMass Boston |
| Glove Permeability | ||
| Nitrile Rubber (0.11 mm thickness) Breakthrough Time | > 480 minutes (Full Contact) | Safety Data Sheet |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves with a minimum thickness of 0.11 mm are recommended, and double-gloving is best practice, especially during high-risk procedures.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection: A dedicated lab coat, preferably disposable, must be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles or a face shield should be used.
-
Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[2] All manipulations of the powder should be conducted within a certified chemical fume hood.
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.
- Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
- Maintain an accurate inventory of the compound.
2. Preparation and Handling (in a Chemical Fume Hood):
- Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after handling.
- Weighing (Powder): When weighing the powdered compound, use a dedicated, clean spatula and weighing paper. Perform this task in the fume hood to minimize inhalation risk.
- Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
- General Handling: Always handle this compound in a manner that avoids the formation of dust and aerosols.[2]
3. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Wearing appropriate PPE (including double gloves, a lab coat, and eye protection), cover the spill with an absorbent material.
- For powdered spills, gently dampen the absorbent material to avoid creating dust.
- Collect all contaminated materials into a designated hazardous waste container.
- Thoroughly decontaminate the spill area with a suitable cleaning agent.
4. Decontamination:
- All non-disposable equipment that comes into contact with this compound must be decontaminated. This can be achieved by thoroughly washing with a suitable solvent (e.g., ethanol) and then soap and water. Collect the solvent wash as hazardous waste.
5. Waste Disposal:
- All waste contaminated with this compound, including gloves, disposable lab coats, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.[2]
- Collect all waste in clearly labeled, leak-proof containers.
- Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain. [2]
Visualizing Safe Handling Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in handling this compound safely.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision logic for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
